molecular formula C8H17Na B14145158 sodium;octane CAS No. 2875-36-7

sodium;octane

Cat. No.: B14145158
CAS No.: 2875-36-7
M. Wt: 136.21 g/mol
InChI Key: JCTBGDVMRIUPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;octane is a useful research compound. Its molecular formula is C8H17Na and its molecular weight is 136.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality sodium;octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;octane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2875-36-7

Molecular Formula

C8H17Na

Molecular Weight

136.21 g/mol

IUPAC Name

sodium;octane

InChI

InChI=1S/C8H17.Na/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3;/q-1;+1

InChI Key

JCTBGDVMRIUPPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[CH2-].[Na+]

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Sodium Octanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of sodium octanoate (B1194180) (sodium caprylate), a versatile saturated fatty acid salt with numerous applications in the pharmaceutical and biotechnology industries. This document details a common and efficient synthesis protocol and outlines the key analytical techniques for its structural elucidation and purity assessment.

Synthesis of Sodium Octanoate

Sodium octanoate is most commonly synthesized through the neutralization of octanoic acid (caprylic acid) with a sodium base, typically sodium hydroxide (B78521). This acid-base reaction is straightforward, high-yielding, and readily scalable.

Experimental Protocol: Neutralization Reaction

This protocol details the synthesis of sodium octanoate via the neutralization of octanoic acid with sodium hydroxide.

Materials:

  • Octanoic acid (C₈H₁₆O₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (B145695) (optional, for recrystallization)

  • Xylene (optional, as a solvent)[1]

Equipment:

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Condenser (if heating for an extended period)

  • pH meter or pH indicator strips

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:

  • Dissolution of Sodium Hydroxide: In a reaction flask, dissolve a stoichiometric amount of sodium hydroxide in deionized water with stirring. For example, dissolve 2 moles (80 g) of sodium hydroxide in 160 mL of water.[1]

  • Addition of Octanoic Acid: While stirring, slowly add an equimolar amount of octanoic acid to the sodium hydroxide solution. For instance, add 2 moles (288.4 g, 317.4 mL) of octanoic acid.[1] The reaction is exothermic, so the addition should be controlled to manage the temperature.

  • Reaction: Continue stirring the mixture. The reaction can be heated to temperatures between 60°C and 110°C to ensure completion.[2] In some protocols, a solvent like xylene (750 mL for a 2-mole scale reaction) can be used.[1]

  • pH Adjustment: Monitor the pH of the reaction mixture. The final pH should be controlled to be between 8.0 and 10.5.[2]

  • Isolation and Purification:

    • If a solvent such as xylene is used, the water can be removed azeotropically.[1]

    • The resulting sodium octanoate solution can be dried directly, for example, by spray drying.[2]

    • Alternatively, the product can be precipitated, filtered, and washed. Recrystallization from a solvent like ethanol can be performed for further purification.

  • Drying: The purified sodium octanoate is then dried in a vacuum oven or desiccator to remove any residual solvent or water.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product octanoic_acid Octanoic Acid addition Slow Addition of Octanoic Acid octanoic_acid->addition naoh Sodium Hydroxide dissolution Dissolution of NaOH in Water naoh->dissolution dissolution->addition reaction Neutralization Reaction (60-110 °C) addition->reaction ph_adjustment pH Adjustment (8.0-10.5) reaction->ph_adjustment isolation Isolation (e.g., Filtration) ph_adjustment->isolation drying Drying isolation->drying sodium_octanoate Sodium Octanoate drying->sodium_octanoate

Caption: Workflow for the synthesis of sodium octanoate via neutralization.

Characterization of Sodium Octanoate

A suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized sodium octanoate.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of sodium octanoate. Both ¹H and ¹³C NMR are utilized to confirm the carbon skeleton and the position of the carboxylate group.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule.

Assignment Chemical Shift (δ) in ppm (in D₂O)
CH₃ (C8)~0.85
(CH₂)₅ (C3-C7)~1.27
CH₂ (C2)~1.53
CH₂COO⁻ (C1)~2.16

Note: The chemical shifts can vary slightly depending on the solvent and concentration.[3]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Assignment Approximate Chemical Shift (δ) in ppm
C8~14
C2-C7~23-35
C1 (COO⁻)~180-185

Note: Specific peak assignments for the methylene (B1212753) carbons can be complex due to overlapping signals.[4]

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in sodium octanoate. The spectrum is characterized by the absence of the broad O-H stretch of the carboxylic acid and the presence of strong carboxylate stretches.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H stretching (alkyl)2850 - 2960Strong
C=O asymmetric stretching (carboxylate)~1560Strong
C-H bending (methylene and methyl)1426 - 1460Medium
C-O symmetric stretching (carboxylate)~1420Strong

Note: The exact peak positions can be influenced by the physical state of the sample (solid or solution).[5]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the octanoate anion. For analysis, the sodium salt is often derivatized (e.g., to its methyl or isobutyl ester) to increase its volatility for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6] In electrospray ionization (ESI) mass spectrometry, the octanoate anion (C₈H₁₅O₂⁻) would be observed at an m/z corresponding to its molecular weight (approximately 143.11 g/mol ).

Key fragmentation patterns for carboxylates generally involve cleavages adjacent to the carbonyl group and along the alkyl chain.[7]

Thermal Analysis

2.3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.[8] For sodium octanoate, a TGA thermogram would be expected to show stability up to a certain temperature, followed by one or more mass loss steps corresponding to its decomposition. The decomposition of sodium salts of fatty acids can be complex, potentially involving the loss of CO₂ and the formation of sodium carbonate and other products at higher temperatures.

2.3.2. Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and crystallization.[9] A DSC thermogram of sodium octanoate would show an endothermic peak corresponding to its melting point. The melting point of sodium octanoate is reported to be around 240-245 °C, often with decomposition.[1] DSC can also reveal other phase transitions that may occur before melting.

Logical Flow of Characterization

Characterization_Logic cluster_synthesis Synthesis cluster_primary_characterization Primary Structural Confirmation cluster_secondary_characterization Further Analysis cluster_results Results synthesized_product Synthesized Sodium Octanoate nmr NMR Spectroscopy (¹H and ¹³C) synthesized_product->nmr ftir FTIR Spectroscopy synthesized_product->ftir structure_confirmed Structure and Identity Confirmed nmr->structure_confirmed ftir->structure_confirmed ms Mass Spectrometry purity_assessed Purity and Thermal Stability Assessed ms->purity_assessed thermal Thermal Analysis (TGA/DSC) thermal->purity_assessed structure_confirmed->ms structure_confirmed->thermal

Caption: Logical workflow for the characterization of sodium octanoate.

Conclusion

The synthesis of sodium octanoate via neutralization of octanoic acid is a robust and well-established method. A combination of spectroscopic and thermal analysis techniques provides a comprehensive characterization of the final product, ensuring its identity, structure, and purity for its intended applications in research, drug development, and other scientific endeavors. This guide provides the foundational knowledge for the successful synthesis and characterization of this important fatty acid salt.

References

A Technical Guide to the Physicochemical Properties of Sodium Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Sodium octanoate (B1194180), the sodium salt of octanoic acid, is a versatile medium-chain fatty acid salt with significant applications in the pharmaceutical and biotechnology sectors. It is widely utilized as a protein stabilizer, particularly for human serum albumin, an excipient in drug formulations to enhance solubility, and as an antimicrobial agent.[1][2][3][4] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively harness its potential in various applications. This guide provides an in-depth overview of the core physicochemical properties of sodium octanoate, details the experimental protocols for their determination, and presents this data in a structured format for ease of reference.

Core Physicochemical Properties

Sodium octanoate (also known as sodium caprylate) is an organic sodium salt that presents as a white to off-white crystalline, hygroscopic powder.[5] Its amphiphilic nature, possessing a hydrophilic carboxylate head and an eight-carbon hydrophobic tail, governs its behavior in aqueous solutions, notably its function as a surfactant.

Quantitative Data Summary

The key physicochemical parameters of sodium octanoate are summarized in the table below. These values are crucial for applications ranging from formulation development to biochemical assays.

PropertyValueConditions / Notes
IUPAC Name Sodium octanoate
Synonyms Sodium caprylate, Octanoic acid sodium salt
CAS Number 1984-06-1
Molecular Formula C₈H₁₅NaO₂
Molecular Weight 166.19 g/mol [6]
Melting Point ~245 °CDecomposes upon melting.[2][7][8]
Boiling Point 239.3 °CAt 760 mmHg.[7]
Density 1.188 g/cm³At 20 °C.[2][7]
Solubility
    In WaterSoluble (e.g., 50 mg/mL)[2][3][7]
    In EthanolSlightly Soluble[7][9]
pKa (of parent acid) ~4.89For octanoic acid.[5][10]
pH 8.0 - 10.5For a 100 g/L aqueous solution at 20 °C.[2][5][7]
Critical Micelle Concentration (CMC) ~0.38 - 0.4 MIn aqueous solution at 25 °C (298.15 K). Varies with temperature.[6][8]
Surface Tension 69.8 mN/mFor a 1 g/L aqueous solution at 20 °C.[2][5]

Experimental Protocols for Characterization

Accurate determination of physicochemical properties is essential for quality control and research. The following sections detail the standard methodologies for measuring the key parameters of sodium octanoate and its parent acid.

Determination of pKa (of Octanoic Acid) via Potentiometric Titration

The pKa of octanoic acid, the parent acid of sodium octanoate, is a measure of its acidity. It is determined by titrating a solution of the weak acid with a strong base and monitoring the pH. According to the Henderson-Hasselbalch equation, the pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Protocol:

  • Preparation : Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a solution of the weak acid (e.g., 0.1 M octanoic acid).

  • Calibration : Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration : Place a known volume of the octanoic acid solution into a beaker and immerse the calibrated pH electrode.

  • Data Collection : Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL) from a burette. After each addition, stir the solution and record the stable pH value and the total volume of titrant added.

  • Analysis : Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination : Identify the equivalence point, which is the point of steepest inflection on the curve. The volume of titrant at the half-equivalence point is half of this value. The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

pKa_Determination_Workflow Workflow for pKa Determination via Titration A Prepare Acid & Base Solutions C Titrate Acid with Base A->C B Calibrate pH Meter B->C D Record pH and Volume Data C->D E Plot Titration Curve D->E F Find Equivalence & Half-Equivalence Points E->F G Determine pKa (pKa = pH at 1/2 eq. pt.) F->G DSC_Workflow Workflow for Melting Point Determination via DSC A Weigh Sample into DSC Pan C Hermetically Seal Both Pans A->C B Prepare Empty Reference Pan B->C D Load into DSC Instrument C->D E Set Temperature Program (Scan Rate) D->E F Run Analysis E->F G Analyze Thermogram for Melting Peak (Tm) F->G CMC_Determination_Workflow Workflow for CMC Determination via Tensiometry A Prepare Concentrated Stock Solution B Create Serial Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Inflection Point (Intersection of Slopes) D->E F Determine CMC E->F

References

The Role of Sodium Octanoate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), the sodium salt of the eight-carbon medium-chain fatty acid (MCFA) octanoic acid, has garnered significant attention for its multifaceted role in cellular metabolism. Unlike long-chain fatty acids, octanoate's unique physicochemical properties allow for rapid absorption and carnitine-independent transport into the mitochondria, positioning it as a readily available substrate for cellular energy production. This technical guide provides a comprehensive overview of the discovery and elucidation of sodium octanoate's functions in cellular metabolism, with a focus on its impact on mitochondrial respiration, fatty acid oxidation, and the regulation of key metabolic signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting these metabolic pathways.

Core Metabolic Functions of Sodium Octanoate

Sodium octanoate serves as a dynamic modulator of cellular energy homeostasis. Its metabolic influence is primarily exerted through its catabolism via beta-oxidation to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production.[1] This process is particularly efficient due to its bypass of the carnitine palmitoyltransferase I (CPT1) regulatory step required for long-chain fatty acid transport into the mitochondria.

Mitochondrial Respiration and Energy Production

Sodium octanoate is a potent substrate for mitochondrial respiration. Studies have demonstrated that octanoate is a principal contributor to the acetyl-CoA pool in various tissues, including the heart, liver, and skeletal muscle.[1] The fractional contribution of octanoate to oxidative metabolism has been shown to correlate with the oxidative capacity of the tissue.[1]

Regulation of Lipid Metabolism

Beyond its role as an energy substrate, sodium octanoate actively regulates lipid metabolism by influencing the expression of genes involved in both lipogenesis (fat synthesis) and lipolysis (fat breakdown).

Octanoate has been shown to suppress the synthesis of triglycerides in adipocytes.[2] This effect is, at least in part, mediated by the downregulation of key lipogenic genes. For instance, treatment of adipocytes with octanoate leads to a significant decrease in the mRNA expression of lipoprotein lipase (B570770) (LPL), fatty acid synthase (FAS), and diacylglycerol acyltransferase 2 (DGAT2).[3]

Conversely, sodium octanoate supplementation has been observed to up-regulate the mRNA expression of genes associated with lipolysis and fatty acid β-oxidation.[4] This dual action of inhibiting fat storage while promoting fat breakdown underscores its potential in metabolic regulation.

Quantitative Data Summary

The following tables summarize the quantitative effects of sodium octanoate on key metabolic parameters as reported in various studies.

Table 1: Effect of Sodium Octanoate on Hepatic Lipid Content in Large Yellow Croaker Fed a High Soybean Oil Diet

ParameterControl (High SO)0.7 g/kg OCT2.1 g/kg OCT6.3 g/kg OCT18.9 g/kg OCT
Hepatic Crude Lipid (%) ~18~15~12~13~14
Triglyceride (mg/g) ~70~55~45~50~55
Total Cholesterol (mg/g) ~15~13~11~12~13
Non-esterified Fatty Acids (μmol/g) ~1.8~1.5~1.2~1.3~1.4
Data adapted from a 10-week feeding trial.[4] Values are approximate based on graphical representation.

Table 2: Effect of Sodium Octanoate on Lipogenic Gene Expression in 3T3-L1 Adipocytes

GeneTreatmentFold Change vs. Control
LPL 1 mM Octanoate~0.4
FAS 1 mM Octanoate~0.3
DGAT2 1 mM Octanoate~0.5
Data adapted from a 24-hour treatment study.[3] Values are approximate based on graphical representation.

Table 3: Fractional Contribution of 13C-Labeled Octanoate to Acetyl-CoA Pool (Fc2) in Various Rat Tissues

TissueFc2 (Mean ± SEM)
Heart 0.563 ± 0.066
Liver 0.367 ± 0.054
Soleus Muscle (rested) 0.565 ± 0.089
Soleus Muscle (contracted) 0.564 ± 0.096
Red Gastrocnemius (rested) 0.470 ± 0.092
Red Gastrocnemius (contracted) 0.438 ± 0.072
White Gastrocnemius (rested) 0.340 ± 0.081
White Gastrocnemius (contracted) 0.272 ± 0.065
Data from a study using 13C-NMR spectroscopy in intact rats.[1]

Key Signaling Pathways

AMP-Activated Protein Kinase (AMPK) Signaling

A pivotal mechanism through which sodium octanoate exerts its metabolic effects is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor; its activation initiates a cascade of events aimed at restoring energy balance by stimulating catabolic processes and inhibiting anabolic pathways. Sodium octanoate treatment has been shown to increase the phosphorylation of AMPK, leading to the downstream regulation of lipid metabolism.

AMPK_Signaling Sodium_Octanoate Sodium Octanoate AMPK AMPK Sodium_Octanoate->AMPK Activates pAMPK p-AMPK (Active) ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Inhibits SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits pACC p-ACC (Inactive) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Enables Malonyl_CoA->CPT1 Inhibits Lipogenesis_Genes Lipogenic Gene Expression (FAS, SCD1) SREBP1c->Lipogenesis_Genes Promotes

Caption: AMPK signaling pathway activated by sodium octanoate.

Metabolic Fate of Sodium Octanoate

The following diagram illustrates the entry and processing of sodium octanoate within the cell, highlighting its integration into central carbon metabolism.

Octanoate_Metabolism cluster_cell Cytosol cluster_mito Mitochondrial Matrix Sodium_Octanoate Sodium Octanoate (extracellular) Octanoate_int Octanoate (intracellular) Sodium_Octanoate->Octanoate_int Carnitine- independent transport Cell_Membrane Cell Membrane Beta_Oxidation β-Oxidation Octanoate_int->Beta_Oxidation Enters Mitochondria Mitochondrion Mitochondrion Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Produces Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Enters ATP ATP Krebs_Cycle->ATP Generates

Caption: Cellular uptake and metabolic fate of sodium octanoate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sodium octanoate's metabolic effects.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in cultured cells treated with sodium octanoate.

Experimental Workflow:

Seahorse_Workflow start Start: Seed cells in Seahorse XF plate treatment Treat cells with Sodium Octanoate start->treatment prepare_assay Prepare Seahorse XF Assay Medium treatment->prepare_assay wash_cells Wash cells with Assay Medium prepare_assay->wash_cells load_cartridge Load Sensor Cartridge with mitochondrial stressors wash_cells->load_cartridge run_assay Run Seahorse XF Mito Stress Test load_cartridge->run_assay analyze_data Analyze OCR data run_assay->analyze_data

Caption: Workflow for Seahorse XF mitochondrial respiration assay.

Methodology:

  • Cell Seeding: Seed adherent cells in a Seahorse XF96 or XFe96 cell culture microplate at a pre-determined optimal density and allow them to attach overnight.

  • Treatment: Treat the cells with desired concentrations of sodium octanoate for the specified duration. Include a vehicle control.

  • Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C. Adjust the pH to 7.4.

  • Cell Wash and Incubation: Remove the culture medium from the cells and gently wash them twice with the prepared assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour.

  • Sensor Cartridge Hydration and Loading: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator. On the assay day, load the injection ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) diluted in the assay medium.

  • Seahorse Assay: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial modulators.

  • Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Western Blot Analysis of AMPK Phosphorylation

This protocol describes the detection and quantification of phosphorylated AMPK (p-AMPK) relative to total AMPK in cell lysates treated with sodium octanoate.

Methodology:

  • Cell Lysis: After treatment with sodium octanoate, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPK (e.g., anti-p-AMPKα Thr172) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPK.

  • Densitometry Analysis: Quantify the band intensities using densitometry software and calculate the ratio of p-AMPK to total AMPK.

Gene Expression Analysis by RT-qPCR

This protocol details the measurement of relative mRNA expression levels of target genes involved in lipid metabolism in cells treated with sodium octanoate.

Methodology:

  • RNA Extraction: Following treatment with sodium octanoate, extract total RNA from the cells using a suitable RNA isolation kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or TaqMan chemistry. Use gene-specific primers for the target genes (e.g., FASN, SCD1, CPT1, ACACA) and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

Sodium octanoate plays a significant and complex role in the regulation of cellular metabolism. Its ability to serve as a readily available energy source, coupled with its capacity to modulate key metabolic signaling pathways like AMPK, highlights its importance in maintaining cellular energy homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into the precise mechanisms of action of sodium octanoate and its potential therapeutic applications in metabolic disorders. The provided visualizations of the involved signaling pathways and experimental workflows aim to facilitate a deeper understanding of these intricate processes. Continued investigation in this area is crucial for harnessing the full potential of sodium octanoate in the development of novel therapeutic strategies.

References

The intricate relationship between sodium octanoate and the gut microbiota is a burgeoning field of research with significant implications for intestinal health and the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the current scientific understanding of this interaction, tailored for researchers, scientists, and drug development professionals. ### Introduction to Sodium Octanoate and the Gut Microbiota Sodium Octanoate, a medium-chain fatty acid, has been shown to exert a range of beneficial effects on the gastrointestinal tract. These effects are largely mediated through its interaction with the complex ecosystem of the gut microbiota. Research indicates that sodium octanoate can modulate the composition and function of the gut microbiome, leading to improved intestinal barrier integrity, reduced inflammation, and altered production of key microbial metabolites such as short-chain fatty acids (SCFAs). These interactions are pivotal in maintaining gut homeostasis and have been implicated in the gut-brain axis signaling. This guide will delve into the quantitative effects, the underlying signaling pathways, and the detailed experimental methodologies used to elucidate these phenomena. ### Quantitative Effects of Sodium Octanoate on Intestinal Health and Gut Microbiota The following tables summarize the key quantitative findings from preclinical studies investigating the impact of sodium octanoate on various parameters of intestinal health and the gut microbiota. #### Table 1: Effects of Sodium Octanoate on Intestinal Barrier Function and Morphology | Parameter | Animal Model | Treatment Group | Control Group | Fold Change/Percentage Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | ZO-1 Protein Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 | | | ZO-2 Protein Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 | | | Occludin mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 | | | Claudin-11 mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 | | | Villus Height | Mice | Sodium Decanoate (C10) | Control | Increased | < 0.05 | | #### Table 2: Anti-inflammatory and Antioxidant Effects of Sodium Octanoate | Parameter | Animal Model/Cell Line | Treatment Group | Control Group | Fold Change/Percentage Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | IL-1β mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Decreased | < 0.05 | | | IL-6 mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Decreased | < 0.05 | | | TNF-α mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Decreased | < 0.05 | | | ROS Production | Intestinal Cells (in vitro) | 50 μM Octanoate + 1000 μM Linoleic Acid | 1000 μM Linoleic Acid | Markedly Diminished | < 0.05 | | | Superoxide Dismutase (SOD) Activity | Mice | Sodium Decanoate | Control | Increased | < 0.05 | | | Glutathione Peroxidase (GSH-Px) Activity | Mice | Sodium Decanoate | Control | Increased | < 0.05 | | | Malondialdehyde (MDA) Content | Mice | Sodium Decanoate | Control | Reduced | < 0.05 | | #### Table 3: Modulation of Gut Microbiota Composition by Sodium Octanoate | Bacterial Taxa | Animal Model | Treatment Group | Control Group | Relative Abundance Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Lactobacillus | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Increased | Not Specified | | | Acetate-producing strains (Ruminococcus, Clostridium, Roseburia, Akkermansia muciniphila) | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Augmented | Not Specified | | | Faecalibaculum | Mice | Sodium Decanoate | Control | Increased | Not Specified | | | Bifidobacterium | Mice | Sodium Decanoate | Control | Increased | Not Specified | | | Streptococcus | Mice | Sodium Decanoate | Control | Decreased | Not Specified | | #### Table 4: Effects of Sodium Octanoate on Short-Chain Fatty Acid Production | SCFA | Animal Model | Treatment Group | Control Group | Concentration Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Acetic Acid (Intestinal Content) | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Promoted | < 0.05 | | | Acetic Acid (Serum) | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Promoted | < 0.05 | | ### Key Signaling Pathways Modulated by Sodium Octanoate Sodium octanoate exerts its effects on the gut and microbiota through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies. #### G Protein-Coupled Receptor 43 (GPR43) Signaling Sodium octanoate, as a medium-chain fatty acid, can activate GPR43, a receptor for short-chain fatty acids. This activation is linked to improved intestinal barrier function and antioxidant capacity.

The intricate relationship between sodium octanoate (B1194180) and the gut microbiota is a burgeoning field of research with significant implications for intestinal health and the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the current scientific understanding of this interaction, tailored for researchers, scientists, and drug development professionals. ### Introduction to Sodium Octanoate and the Gut Microbiota Sodium Octanoate, a medium-chain fatty acid, has been shown to exert a range of beneficial effects on the gastrointestinal tract. These effects are largely mediated through its interaction with the complex ecosystem of the gut microbiota. Research indicates that sodium octanoate can modulate the composition and function of the gut microbiome, leading to improved intestinal barrier integrity, reduced inflammation, and altered production of key microbial metabolites such as short-chain fatty acids (SCFAs). These interactions are pivotal in maintaining gut homeostasis and have been implicated in the gut-brain axis signaling. This guide will delve into the quantitative effects, the underlying signaling pathways, and the detailed experimental methodologies used to elucidate these phenomena. ### Quantitative Effects of Sodium Octanoate on Intestinal Health and Gut Microbiota The following tables summarize the key quantitative findings from preclinical studies investigating the impact of sodium octanoate on various parameters of intestinal health and the gut microbiota. #### Table 1: Effects of Sodium Octanoate on Intestinal Barrier Function and Morphology | Parameter | Animal Model | Treatment Group | Control Group | Fold Change/Percentage Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | ZO-1 Protein Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 |[1][2] | | ZO-2 Protein Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 |[1][2] | | Occludin mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 |[1] | | Claudin-11 mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 |[1] | | Villus Height | Mice | Sodium Decanoate (C10) | Control | Increased | < 0.05 |[3] | #### Table 2: Anti-inflammatory and Antioxidant Effects of Sodium Octanoate | Parameter | Animal Model/Cell Line | Treatment Group | Control Group | Fold Change/Percentage Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | IL-1β mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Decreased | < 0.05 |[1] | | IL-6 mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Decreased | < 0.05 |[1] | | TNF-α mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Decreased | < 0.05 |[1] | | ROS Production | Intestinal Cells (in vitro) | 50 μM Octanoate + 1000 μM Linoleic Acid | 1000 μM Linoleic Acid | Markedly Diminished | < 0.05 |[1] | | Superoxide Dismutase (SOD) Activity | Mice | Sodium Decanoate | Control | Increased | < 0.05 |[4] | | Glutathione Peroxidase (GSH-Px) Activity | Mice | Sodium Decanoate | Control | Increased | < 0.05 |[4] | | Malondialdehyde (MDA) Content | Mice | Sodium Decanoate | Control | Reduced | < 0.05 |[4] | #### Table 3: Modulation of Gut Microbiota Composition by Sodium Octanoate | Bacterial Taxa | Animal Model | Treatment Group | Control Group | Relative Abundance Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Lactobacillus | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Increased | Not Specified |[1][2] | | Acetate-producing strains (Ruminococcus, Clostridium, Roseburia, Akkermansia muciniphila) | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Augmented | Not Specified |[1] | | Faecalibaculum | Mice | Sodium Decanoate | Control | Increased | Not Specified |[4] | | Bifidobacterium | Mice | Sodium Decanoate | Control | Increased | Not Specified |[4] | | Streptococcus | Mice | Sodium Decanoate | Control | Decreased | Not Specified |[4] | #### Table 4: Effects of Sodium Octanoate on Short-Chain Fatty Acid Production | SCFA | Animal Model | Treatment Group | Control Group | Concentration Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Acetic Acid (Intestinal Content) | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Promoted | < 0.05 |[1] | | Acetic Acid (Serum) | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Promoted | < 0.05 |[1] | ### Key Signaling Pathways Modulated by Sodium Octanoate Sodium octanoate exerts its effects on the gut and microbiota through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies. #### G Protein-Coupled Receptor 43 (GPR43) Signaling Sodium octanoate, as a medium-chain fatty acid, can activate GPR43, a receptor for short-chain fatty acids. This activation is linked to improved intestinal barrier function and antioxidant capacity.

GPR43_SignalingSOSodium OctanoateGPR43GPR43SO->GPR43ActivatesGqGqGPR43->GqGiGiGPR43->GiAntioxidantEnhanced AntioxidantCapacityGPR43->AntioxidantPLCPLCGq->PLCActivatesIP3IP3PLC->IP3GeneratesCa2Ca2+IP3->Ca2ReleasesBarrierImproved IntestinalBarrier FunctionCa2->BarrierACACGi->ACInhibitscAMPcAMPAC->cAMPProducescAMP->Barrier

Caption: GPR43 signaling pathway activated by sodium octanoate.

Toll-like Receptor (TLR) Signaling Sodium octanoate has been shown to inactivate Toll-like receptors (TLRs), which play a critical role in the inflammatory response. By inhibiting TLR signaling, sodium octanoate can reduce the production of pro-inflammatory cytokines.

TLR_SignalingSOSodium OctanoateTLR4TLR4SO->TLR4InactivatesLPSLPSLPS->TLR4ActivatesMyD88MyD88TLR4->MyD88NFkBNF-κBMyD88->NFkBActivatesCytokinesPro-inflammatoryCytokinesNFkB->CytokinesInduces TranscriptionInflammationIntestinalInflammationCytokines->Inflammation

Caption: Inhibition of TLR4 signaling by sodium octanoate.

PPARγ/STAT-1/STAT-6 Signaling Pathway Octanoic acid-rich enteral nutrition has been found to regulate intestinal M1/M2 macrophage polarization via the PPARγ/STAT-1/STAT-6 pathway, thereby alleviating inflammatory bowel disease.

PPARg_SignalingOAOctanoic AcidPPARgPPARγOA->PPARgActivatesSTAT1STAT-1PPARg->STAT1InhibitsSTAT6STAT-6PPARg->STAT6ActivatesM1M1 Macrophage(Pro-inflammatory)STAT1->M1PromotesM2M2 Macrophage(Anti-inflammatory)STAT6->M2Promotes

Caption: Regulation of macrophage polarization by the PPARγ/STAT-1/STAT-6 pathway.

Detailed Experimental Protocols The following section provides detailed methodologies for key experiments cited in the study of sodium octanoate and gut microbiota. #### 16S rRNA Gene Sequencing for Gut Microbiota Analysis Objective: To determine the composition of the gut microbiota. Protocol: 1. Fecal Sample Collection and DNA Extraction: Fecal samples are collected from experimental animals and stored at -80°C. Total bacterial DNA is extracted using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions. DNA concentration and purity are assessed using a spectrophotometer. 2. PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers (e.g., 341F and 806R) with barcode sequences. 3. Library Preparation and Sequencing: PCR products are purified and quantified. Equimolar amounts of the purified amplicons are pooled to create a DNA library. The library is then sequenced on an Illumina sequencing platform (e.g., MiSeq or NovaSeq). 4. Data Analysis: Raw sequencing data is processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are clustered at a 97% similarity threshold. Taxonomic assignment is performed using a database such as Greengenes or SILVA. Alpha and beta diversity analyses are conducted to assess microbial diversity within and between samples. #### Western Blotting for Tight Junction Proteins Objective: To quantify the expression of tight junction proteins (e.g., ZO-1, occludin). Protocol: 1. Protein Extraction: Intestinal tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA protein assay kit. 2. SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 3. Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane. 4. Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target tight junction proteins (e.g., anti-ZO-1, anti-occludin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. 5. Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH. #### Hematoxylin and Eosin (H&E) Staining for Intestinal Morphology Objective: To assess the morphology of the intestinal tissue. Protocol: 1. Tissue Preparation: Intestinal tissue samples are fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin (B1166041). 2. Sectioning: 5 µm thick sections are cut from the paraffin blocks using a microtome and mounted on glass slides. 3. Staining: The sections are deparaffinized and rehydrated. They are then stained with hematoxylin, which stains cell nuclei blue/purple, followed by a counterstain with eosin, which stains the cytoplasm and extracellular matrix pink/red. 4. Dehydration and Mounting: The stained sections are dehydrated, cleared, and mounted with a coverslip using a mounting medium. 5. Microscopic Examination: The slides are examined under a light microscope to evaluate intestinal morphology, including villus height, crypt depth, and signs of inflammation. #### Gas Chromatography-Mass Spectrometry (GC/MS) for Short-Chain Fatty Acid Analysis Objective: To quantify the concentrations of SCFAs (e.g., acetate, propionate, butyrate) in intestinal contents or serum. Protocol: 1. Sample Preparation: Fecal or serum samples are homogenized with a solution containing an internal standard (e.g., 2-ethylbutyric acid). The homogenate is acidified (e.g., with hydrochloric acid) and the SCFAs are extracted with an organic solvent (e.g., diethyl ether). 2. Derivatization: The extracted SCFAs are derivatized to form more volatile esters (e.g., by reaction with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to improve their chromatographic properties. 3. GC/MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The SCFAs are separated on a capillary column and detected by the mass spectrometer. 4. Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with known concentrations of SCFA standards. #### In Vitro Intestinal Barrier Model using Caco-2 Cells Objective: To assess the effect of sodium octanoate on intestinal barrier function in vitro. Protocol: 1. Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. 2. Treatment: The Caco-2 monolayers are treated with various concentrations of sodium octanoate on the apical side. 3. Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the intestinal barrier is assessed by measuring the TEER across the cell monolayer using a voltohmmeter. A decrease in TEER indicates a disruption of the barrier function, while an increase suggests enhancement. 4. Paracellular Permeability Assay: The permeability of the Caco-2 monolayer is further evaluated by measuring the flux of a fluorescent marker (e.g., fluorescein (B123965) isothiocyanate-dextran, FITC-dextran) from the apical to the basolateral chamber. The amount of FITC-dextran that crosses the monolayer is quantified using a fluorescence plate reader. ### Conclusion The research on sodium octanoate and its interplay with the gut microbiota reveals a promising avenue for promoting intestinal health. The quantitative data clearly demonstrates its ability to enhance intestinal barrier function, mitigate inflammation and oxidative stress, and beneficially modulate the gut microbial composition and its metabolic output. The elucidation of the underlying signaling pathways, including GPR43, TLR, and PPARγ/STAT signaling, provides a mechanistic framework for these observed effects. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and validate these findings. Future studies should focus on translating these preclinical findings to human clinical trials to fully harness the therapeutic potential of sodium octanoate in managing gastrointestinal disorders.

The Self-Assembly of Sodium Octanoate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of sodium octanoate (B1194180) in aqueous solutions, a phenomenon of critical importance in fields ranging from fundamental colloid science to advanced drug delivery systems. Sodium octanoate, a short-chain anionic surfactant, serves as an excellent model system for understanding the principles of micellization. This document details the thermodynamics, kinetics, and structural aspects of its self-assembly, along with established experimental protocols for characterization.

Core Concepts in Sodium Octanoate Self-Assembly

Sodium octanoate (C₈H₁₅NaO₂) is an amphiphilic molecule composed of a hydrophilic carboxylate head group and a hydrophobic octyl tail. In aqueous solutions, these molecules exhibit a remarkable behavior known as self-assembly. Below a certain concentration, sodium octanoate exists as individual monomers. However, as the concentration increases, the hydrophobic tails begin to associate to minimize their contact with water, a process driven by the hydrophobic effect. This cooperative aggregation leads to the formation of organized structures, most commonly spherical micelles.

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which this self-assembly process begins. Above the CMC, the addition of more surfactant molecules primarily results in the formation of new micelles, while the monomer concentration remains relatively constant. The self-assembly is a dynamic equilibrium between monomers and micelles.

The thermodynamics of micellization for sodium octanoate in aqueous solutions is primarily an entropy-driven process.[1][2] The ordering of water molecules around the hydrophobic tails of the monomers is disrupted upon micelle formation, leading to a significant increase in the overall entropy of the system, which is the main driving force for self-assembly.[1][2]

Quantitative Data on Sodium Octanoate Micellization

The following tables summarize key quantitative data for the self-assembly of sodium octanoate in aqueous solutions, compiled from various studies.

Table 1: Critical Micelle Concentration (CMC) of Sodium Octanoate at Various Temperatures

Temperature (K)CMC (mol/kg)Experimental Method
298.150.3828Sound Velocity & Density
303.15--
308.15--
313.15--
318.150.3589Sound Velocity & Density

Note: A comprehensive table with more data points across a wider temperature range would require access to the full text of multiple research articles. The provided data is from a study by González-Pérez et al.[3]

Table 2: Thermodynamic Parameters of Micellization for Sodium Octanoate

Temperature (K)ΔG°m (kJ/mol)ΔH°m (kJ/mol)ΔS°m (J/mol·K)
298.15---
310.15---
323.15---

Note: The determination of these thermodynamic parameters requires analysis of the temperature dependence of the CMC. Specific values from the literature are often presented in graphical form and require extraction and calculation. The signs of these parameters indicate that micellization is spontaneous (negative ΔG°m), can be endothermic or exothermic depending on the temperature (ΔH°m), and is associated with an increase in entropy (positive ΔS°m).[4]

Table 3: Aggregation Number and Micellar Size of Sodium Octanoate

ParameterValueMethod
Aggregation Number (N)~16Viscosity Measurements
Spherical Micelle Radius~1.0 nmSmall-Angle X-ray Scattering (SAXS)
Non-spherical Micelle Dimension~1.2 nmSmall-Angle X-ray Scattering (SAXS)

Note: The aggregation number of sodium octanoate micelles is relatively small.[3] At higher concentrations (around 0.7 M), a transition from spherical to non-spherical (e.g., cylindrical or ellipsoidal) micelles can occur, which is sometimes referred to as a second CMC.[1][5]

Experimental Protocols for Characterization

Accurate characterization of the self-assembly of sodium octanoate is crucial. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

a) Electrical Conductivity Method

This method is based on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual ions. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility and can bind counter-ions.

Protocol:

  • Solution Preparation: Prepare a stock solution of sodium octanoate in deionized water of known concentration (e.g., 1 M). Prepare a series of dilutions of the stock solution, covering a concentration range well below and above the expected CMC (e.g., from 0.01 M to 1.0 M).

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

  • Measurement: Measure the specific conductivity of deionized water and each of the sodium octanoate solutions at a constant temperature (e.g., 298.15 K).

  • Data Analysis: Plot the specific conductivity (κ) versus the concentration of sodium octanoate. The plot will show two linear regions with different slopes. The intersection of the two extrapolated linear portions corresponds to the CMC.

b) Surface Tension Method

The surface tension of a surfactant solution decreases with increasing concentration as the surfactant monomers adsorb at the air-water interface. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk, and the surface tension remains relatively constant.

Protocol:

  • Solution Preparation: Prepare a series of sodium octanoate solutions in deionized water with concentrations spanning the expected CMC.

  • Instrumentation: Use a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method) with temperature control.

  • Measurement: Measure the surface tension of each solution at a constant temperature. Ensure that the ring or plate is thoroughly cleaned between measurements.

  • Data Analysis: Plot the surface tension (γ) against the logarithm of the sodium octanoate concentration (log C). The CMC is determined from the point of inflection in the curve, where the surface tension begins to plateau.

Micelle Size and Shape Determination using Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the size, shape, and internal structure of micelles in solution. It measures the scattering of X-rays by the electron density fluctuations in the sample.

Protocol:

  • Sample Preparation: Prepare sodium octanoate solutions at various concentrations above the CMC in a suitable solvent (e.g., D₂O to enhance contrast for neutron scattering, though H₂O is used for X-rays).

  • Instrumentation: Use a SAXS instrument equipped with a monochromatic X-ray source and a 2D detector.

  • Data Collection: Place the sample in a thin-walled capillary and expose it to the X-ray beam. Collect the scattering pattern for a sufficient duration to obtain good statistics. Also, collect a scattering pattern for the solvent for background subtraction.

  • Data Analysis:

    • Radially average the 2D scattering pattern to obtain a 1D profile of scattered intensity (I) versus the scattering vector (q).

    • Subtract the solvent scattering from the sample scattering.

    • Analyze the resulting scattering curve using appropriate models (e.g., spherical or cylindrical form factors) to extract information about the micelle's size, shape, and aggregation number. A Guinier plot at low q can provide the radius of gyration, and a Porod plot at high q can give information about the surface of the micelles.

Factors Influencing Self-Assembly

The self-assembly of sodium octanoate is sensitive to various environmental factors.

  • Temperature: The CMC of sodium octanoate exhibits a U-shaped dependence on temperature, with a minimum around 298-308 K.[3] Initially, an increase in temperature favors micellization due to the enhanced hydrophobic effect. However, at higher temperatures, the increased kinetic energy of the monomers can disrupt the organized micellar structures, leading to an increase in the CMC.

  • Addition of Electrolytes: The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of sodium octanoate leads to a decrease in the CMC. The added salt screens the electrostatic repulsion between the negatively charged carboxylate head groups, making it easier for the surfactant molecules to aggregate into micelles.

  • Addition of Alcohols: The effect of alcohols on the CMC of sodium octanoate depends on the alcohol's chain length. Short-chain alcohols like ethanol (B145695) and propanol (B110389) can increase the CMC by increasing the solubility of the surfactant monomers in the bulk solution and disrupting the water structure around the hydrophobic tails.

Visualizing the Self-Assembly Process and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the self-assembly of sodium octanoate.

SelfAssemblyProcess cluster_monomers Below CMC cluster_micelle Above CMC Monomer1 Monomer Micelle Micelle Monomer1->Micelle Aggregation Monomer2 Monomer Monomer2->Micelle Monomer3 Monomer Monomer3->Micelle Micelle->Monomer1 Dissociation

Diagram 1: The dynamic equilibrium between sodium octanoate monomers and a micelle.

MicelleStructure cluster_core Hydrophobic Core cluster_shell Hydrophilic Shell Micelle c1 c2 c1->c2 h1 COO- h5 COO- c3 c2->c3 h2 COO- h6 COO- c4 c3->c4 h3 COO- c4->c1 h4 COO-

Diagram 2: A simplified 2D representation of a sodium octanoate micelle structure.

CMC_Conductivity_Workflow A Prepare Sodium Octanoate Solutions of Varying Concentrations B Measure Specific Conductivity (κ) of Each Solution A->B C Plot κ vs. Concentration B->C D Identify Breakpoint in the Plot C->D E Determine CMC D->E

Diagram 3: Experimental workflow for CMC determination using the conductivity method.

Phase Behavior of the Sodium Octanoate-Water System

Conclusion

The self-assembly of sodium octanoate in aqueous solutions is a well-studied yet fundamentally important phenomenon with significant implications for both academic research and industrial applications, including drug formulation and delivery. This guide has provided a technical overview of the core principles, quantitative data, experimental methodologies, and influencing factors governing this process. A thorough understanding of these aspects is essential for harnessing the unique properties of sodium octanoate and other surfactants in the development of advanced materials and technologies.

References

Exploratory Studies on the Antimicrobial Properties of Sodium Octanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium octanoate (B1194180), the sodium salt of octanoic acid (caprylic acid), is a medium-chain fatty acid recognized for its broad-spectrum antimicrobial capabilities. As the challenge of antimicrobial resistance intensifies, alternative agents like sodium octanoate are gaining significant interest. This technical guide provides a comprehensive overview of the antimicrobial properties of sodium octanoate, detailing its mechanisms of action, spectrum of activity, and the experimental methodologies crucial for its evaluation. The content herein is specifically curated for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological and procedural information to facilitate advanced research and application.

Introduction

The search for novel antimicrobial agents is a critical priority in the face of escalating antibiotic resistance. Medium-chain fatty acids (MCFAs), including sodium octanoate, represent a promising class of compounds due to their unique mode of action, which primarily targets the microbial cell membrane. Sodium octanoate is a naturally occurring compound found in sources like coconut oil and mammalian milk and is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration. Its favorable safety profile, combined with its efficacy against a range of pathogens, makes it a compelling candidate for therapeutic, preservative, and various specialty applications.[1] This guide synthesizes current scientific knowledge on sodium octanoate's antimicrobial effects to serve as a foundational resource for the scientific community.

Spectrum of Antimicrobial Activity

Sodium octanoate demonstrates significant inhibitory and cidal activity against a wide array of bacteria and fungi. Its effectiveness is influenced by factors such as concentration, pH, and the specific target microorganism.

Antibacterial Activity

Sodium octanoate is effective against various pathogenic bacteria. Its lipophilic nature allows it to disrupt bacterial cell membranes, a mechanism that is generally less susceptible to conventional resistance development.[2][3]

Table 1: Antibacterial Activity of Sodium Octanoate and Octanoic Acid

OrganismStrainCompoundConcentration (mM)EffectReference
Dermatophilus congolensis3 strainsSodium Caprylate15Minimum Inhibitory Concentration (MIC)[2][4]
Dermatophilus congolensis3 strainsSodium Caprylate70Minimum Bactericidal Concentration (MBC)[2][4]
Staphylococcus aureusBiofilmOctanoic Acid3.13>50% biofilm inhibition in milk[3]
Escherichia coliO157:H7Sodium Caprylate-Effective in killing in cattle drinking water[5]
Staphylococcus aureus-Sodium Octanoate0.25 - 2Did not affect growth (in bMEC study)[6]
Antifungal Activity

The compound also possesses potent antifungal properties, making it a candidate for treating infections caused by yeasts and molds.

Table 2: Antifungal Activity of Sodium Octanoate and Related Compounds

OrganismCompoundConcentration (mM)EffectReference
Candida albicansOctanoic Acid-Exhibits antibacterial activity[3]
Fusarium sambucinumSodium Octanoate-Antifungal effects in vitro and in vivo[7]

Primary Mechanism of Action: Membrane Disruption

The core antimicrobial mechanism of sodium octanoate is the perturbation and disruption of the microbial cell membrane's structural integrity. This process is multifaceted and leads to cell death.

  • Intercalation and Destabilization : The octanoate molecules insert themselves into the lipid bilayer of the cell membrane. This disrupts the packing of phospholipids, increasing membrane fluidity and creating pores.

  • Increased Permeability : The compromised membrane loses its selective permeability, causing the leakage of vital intracellular components such as ions, ATP, and nucleic acids.

  • Inhibition of Cellular Functions : The disruption of the membrane potential inhibits essential cellular processes that occur at the membrane, including electron transport and ATP synthesis.[3]

Mechanism_of_Action cluster_membrane Microbial Cell Membrane cluster_process Antimicrobial Process Membrane Lipid Bilayer SO Sodium Octanoate Intercalation 1. Intercalation into Lipid Bilayer SO->Intercalation Intercalation->Membrane Disrupts Packing Disruption 2. Membrane Destabilization & Increased Fluidity Intercalation->Disruption Permeability 3. Increased Permeability Disruption->Permeability Leakage Leakage of Ions, ATP, Nucleic Acids Permeability->Leakage Inhibition Inhibition of Membrane-Bound Cellular Processes Permeability->Inhibition CellDeath Cell Death Leakage->CellDeath Inhibition->CellDeath

Caption: The disruptive action of sodium octanoate on the microbial cell membrane.

Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating the antimicrobial properties of sodium octanoate.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard approach.[8][9]

Protocol:

  • Preparation of Antimicrobial Agent : Prepare a stock solution of sodium octanoate in an appropriate solvent (e.g., sterile deionized water or culture medium). Perform two-fold serial dilutions in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : Culture the test microorganism overnight. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1x10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5x10⁵ CFU/mL in the wells.[3][10]

  • Inoculation and Incubation : Add the standardized bacterial inoculum to each well containing the diluted sodium octanoate. Include a positive control (inoculum without the agent) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of sodium octanoate at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.[3]

MIC_Workflow Start Start PrepCulture 1. Prepare Overnight Microbial Culture Start->PrepCulture Standardize 3. Standardize Inoculum (0.5 McFarland) PrepCulture->Standardize PrepAgent 2. Prepare Serial Dilutions of Sodium Octanoate in 96-Well Plate Inoculate 4. Inoculate Wells with Standardized Culture PrepAgent->Inoculate Standardize->Inoculate Incubate 5. Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read 6. Assess for Visible Growth (Turbidity) Incubate->Read End Determine MIC Read->End

Caption: Standard workflow for a broth microdilution MIC assay.

Time-Kill Kinetics Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a microbial population over time, distinguishing between bactericidal (≥3-log10 or 99.9% killing) and bacteriostatic effects.[11][12]

Protocol:

  • Assay Setup : Prepare culture tubes with a standardized inoculum (e.g., 5 x 10⁵ CFU/mL) in broth. Add sodium octanoate at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the agent.[11]

  • Sampling : Incubate all tubes under optimal growth conditions. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[13]

  • Enumeration : Perform serial dilutions of each aliquot and plate onto appropriate agar (B569324) plates. Incubate the plates for 18-24 hours.

  • Data Analysis : Count the colonies on each plate to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time to visualize the killing kinetics.[11]

Membrane Permeability Assay

This assay quantifies damage to the cell membrane using fluorescent dyes that are typically excluded by intact membranes.

Protocol (using Propidium (B1200493) Iodide - PI):

  • Cell Preparation : Harvest microbial cells from a mid-log phase culture. Wash and resuspend the cells in a suitable buffer (e.g., PBS).

  • Treatment and Staining : Treat the cell suspension with the desired concentrations of sodium octanoate. Add propidium iodide (PI) to the suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane integrity.[14][15][16]

  • Incubation : Incubate the mixture in the dark for approximately 15-30 minutes.[14][17]

  • Quantification : Measure the fluorescence intensity using a fluorometer or flow cytometer. The excitation/emission maxima for PI are approximately 535/617 nm.[15][17][18] An increase in red fluorescence corresponds to an increase in the number of membrane-compromised cells.

Modulation of Signaling Pathways

Beyond direct membrane disruption, sodium octanoate can influence cellular signaling, particularly in host-pathogen interactions. In bovine mammary epithelial cells, sodium octanoate has been shown to modulate the innate immune response during S. aureus invasion.

At a concentration of 1 mM, sodium octanoate can activate the Toll-like receptor 2 (TLR2) signaling pathway. This activation leads to the phosphorylation of MAPKs (p38, JNK, and ERK1/2), which in turn improves the innate immune response of the host cell prior to bacterial invasion.[19][20][21][22] This suggests a dual role for sodium octanoate: direct antimicrobial action and immunomodulation.

Signaling_Pathway SO Sodium Octanoate (1 mM) TLR2 TLR2 Receptor (on Host Cell) SO->TLR2 Activates MAPK MAPK Phosphorylation (p38, JNK, ERK1/2) TLR2->MAPK Triggers IIR Enhanced Innate Immune Response MAPK->IIR Leads to SA S. aureus Invasion IIR->SA Inhibits

Caption: Sodium octanoate modulation of the TLR2 signaling pathway in host cells.

Conclusion and Future Directions

Sodium octanoate is a versatile antimicrobial agent with a well-established mechanism of action centered on microbial membrane disruption. Its broad-spectrum efficacy and favorable safety profile position it as a strong candidate for further development in therapeutic and industrial applications.

Future research should aim to:

  • Explore synergistic combinations of sodium octanoate with conventional antibiotics to combat resistant strains.

  • Investigate its efficacy in more complex models, such as polymicrobial biofilms and in vivo infection models.

  • Further elucidate its immunomodulatory effects and the signaling pathways involved, both in microbial and host cells.

  • Develop novel delivery systems to enhance its stability and target-site concentration.

This guide provides a robust technical foundation for scientists dedicated to advancing the field of antimicrobial research and development.

References

Methodological & Application

Application Notes: Sodium Octanoate Supplementation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium octanoate (B1194180), the sodium salt of octanoic acid, is a medium-chain fatty acid (MCFA) that serves as an important energy source for cells in culture.[1][2] Supplementing cell culture media with sodium octanoate can be particularly beneficial in bioprocessing applications, such as recombinant protein production in Chinese Hamster Ovary (CHO) cells, where it can enhance cell growth and productivity.[3][4] As cells take up MCFAs without the need for membrane transporters, they are readily metabolized via β-oxidation to produce ATP.[1][2] However, the concentration of sodium octanoate must be carefully optimized, as high concentrations can be detrimental, potentially slowing cell growth or inducing toxicity.[5][6] These application notes provide a comprehensive guide to the preparation and use of sodium octanoate as a supplement in mammalian cell culture.

Key Applications

  • Alternative Energy Source: Sodium octanoate provides an efficient alternative energy source, particularly in media where primary energy sources like glucose and glutamine may become limiting.[2]

  • Enhanced Productivity: In biopharmaceutical production, optimizing media with supplements like sodium octanoate can lead to significant improvements in cell performance and recombinant protein yield.[3]

  • Metabolic Research: It is used in studies to understand fatty acid metabolism and its impact on cellular physiology and function.[1][2]

Working Concentrations

The optimal concentration of sodium octanoate is highly dependent on the cell line, basal media formulation, and specific process conditions. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific application. Based on available literature, a typical range for evaluation is between 0.1 mM and 2.0 mM.[6] Some studies have shown inhibitory effects on cell growth at concentrations between 0.5 and 0.6 mM in mesenchymal stromal cells, highlighting the need for cell-line-specific optimization.[5]

Data Presentation

Table 1: Recommended Concentration Range for Initial Screening

Concentration (mM)Expected Outcome
0.1 - 0.5Generally well-tolerated; may see initial enhancement of cell growth or productivity.[6]
0.5 - 1.0Potential for optimal performance, but risk of inhibitory effects begins to increase.[5][6]
1.0 - 2.0Increased likelihood of inhibitory or toxic effects; may be used to study dose-dependent toxicity.[5][6]

Table 2: Example Dose-Response Study on CHO Cells

Sodium Octanoate (mM)Peak Viable Cell Density (x10⁶ cells/mL)Product Titer (mg/L)Viability at Harvest (%)
0 (Control)15.2150092
0.216.5175091
0.418.1210090
0.617.5190085
0.814.3145078
1.011.5110065

Note: The data presented in Table 2 is illustrative and should be confirmed experimentally for your specific cell line and process.

Experimental Protocols

Protocol 1: Preparation of Sodium Octanoate Stock Solution

This protocol describes the preparation of a 100 mM sodium octanoate stock solution.

Materials:

  • Sodium Octanoate (CAS No. 1984-06-1)[7]

  • High-purity, sterile water for cell culture

  • Sterile conical tubes (50 mL)

  • Sterile 0.22 µm syringe filter

  • Analytical balance

  • Sterile serological pipettes and tips

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of sodium octanoate powder. To prepare 50 mL of a 100 mM solution, you will need:

    • Molecular Weight of Sodium Octanoate: 166.20 g/mol

    • Grams needed = 0.1 mol/L * 0.050 L * 166.20 g/mol = 0.831 g

  • Dissolving: Transfer the powder to a 50 mL sterile conical tube. Add approximately 40 mL of sterile, room temperature water.[8] Mix thoroughly by vortexing or gentle agitation until the powder is completely dissolved. The sodium salt form enhances water solubility.[9]

  • Volume Adjustment: Once fully dissolved, bring the final volume to 50 mL with sterile water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[10]

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[10]

Protocol 2: Supplementation and Culture Monitoring

This protocol outlines how to supplement the media and perform a dose-response evaluation.

Materials:

  • Cultured cells (e.g., CHO-S) seeded at a density of 0.3 x 10⁶ cells/mL.[3]

  • Basal cell culture medium

  • Sterile culture vessels (e.g., shake flasks or 96-well plates)[3]

  • 100 mM sterile sodium octanoate stock solution (from Protocol 1)

  • Cell counting equipment (e.g., automated cell counter or hemocytometer with trypan blue)

  • Assay kits for cytotoxicity (e.g., LDH or MTT assay)[3][11]

Procedure:

  • Cell Seeding: Seed cells at the desired density in your chosen culture vessels. For a 96-well plate toxicity screen, a typical volume is 100 µL per well.[3]

  • Preparation of Working Concentrations: Prepare serial dilutions of the 100 mM stock solution in your basal medium to create a range of final concentrations (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • Supplementation: Add the prepared sodium octanoate-containing media to the cells. Ensure a vehicle control (media with no sodium octanoate) is included.

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, humidified incubator).

  • Monitoring: Monitor the cultures daily or at set time points (e.g., 24, 48, 72 hours).

    • Viable Cell Density and Viability: Use a cell counter and trypan blue exclusion to determine the number of viable cells and the percentage of viability.

    • Cytotoxicity Assessment: At the end of the culture period, perform a cytotoxicity assay. For example, an MTT assay can be performed by adding the reagent to each well, incubating, and then measuring absorbance to determine the number of viable cells.[3][12]

    • Product Titer: If using a production cell line, collect supernatant at various time points and quantify the recombinant protein using an appropriate method (e.g., ELISA or HPLC).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_stock Prepare 100 mM Sodium Octanoate Stock Solution sterilize Sterile Filter (0.22 µm) prep_stock->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot add_supplement Add Serial Dilutions of Sodium Octanoate aliquot->add_supplement Use in experiment seed_cells Seed Cells in Culture Vessels seed_cells->add_supplement incubate Incubate under Standard Conditions add_supplement->incubate monitor_growth Monitor Cell Growth, Viability (Daily) incubate->monitor_growth Begin data collection assay_toxicity Perform Cytotoxicity Assay (e.g., MTT) monitor_growth->assay_toxicity measure_product Measure Product Titer (e.g., ELISA) monitor_growth->measure_product

Caption: Experimental workflow for sodium octanoate supplementation.

signaling_pathway cluster_ec Extracellular Space cluster_cell Cellular Compartments cluster_cyto Cytoplasm cluster_mito Mitochondrion octanoate_ext Sodium Octanoate octanoate_cyto Octanoyl-CoA octanoate_ext->octanoate_cyto Passive Diffusion & Acyl-CoA Synthetase beta_ox β-Oxidation octanoate_cyto->beta_ox Transport acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca atp ATP (Energy) tca->atp Generates

Caption: Simplified metabolic pathway of sodium octanoate in a cell.

References

Practical Applications of Sodium Octanoate in Drug Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), the sodium salt of octanoic acid, is a versatile excipient with a range of practical applications in pharmaceutical formulations. Its properties as a protein stabilizer, solubility enhancer, and penetration enhancer make it a valuable tool for overcoming various drug development challenges. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulation scientists in the effective use of sodium octanoate.

Application 1: Protein Stabilization

Sodium octanoate is widely used as a stabilizer for proteins, most notably for human serum albumin (HSA) and intravenous immunoglobulins (IVIG). It protects proteins from physical and chemical degradation, particularly thermal stress encountered during manufacturing processes like pasteurization.

Mechanism of Action

Sodium octanoate stabilizes proteins by binding to specific sites on the protein surface. In the case of HSA, it occupies fatty acid binding sites, which increases the protein's conformational stability and thermal denaturation temperature. This binding is primarily hydrophobic, with the alkyl chain of the octanoate interacting with nonpolar pockets on the protein.

Signaling Pathway: Protein Stabilization by Sodium Octanoate

cluster_0 Unstressed Condition cluster_1 Stress Condition (e.g., Heat) cluster_2 Stabilization with Sodium Octanoate Native_Protein Native Protein (Folded Conformation) Unfolded_Protein Unfolded/Aggregated Protein Native_Protein->Unfolded_Protein Denaturation Stabilized_Complex Protein-Octanoate Complex (Stabilized Conformation) Stabilized_Complex->Unfolded_Protein Denaturation Inhibited Sodium_Octanoate Sodium Octanoate Sodium_Octanoate->Stabilized_Complex Native_Protein_2 Native Protein Native_Protein_2->Stabilized_Complex Binding cluster_0 Preparation cluster_1 Franz Diffusion Cell Setup cluster_2 Permeation Study cluster_3 Data Analysis Prepare_Formulation Prepare Drug Formulation (with/without Sodium Octanoate) Apply_Formulation Apply Formulation to Donor Compartment Prepare_Formulation->Apply_Formulation Prepare_Skin Prepare Skin Membrane (e.g., excised human or animal skin) Mount_Skin Mount Skin on Franz Diffusion Cell Prepare_Skin->Mount_Skin Add_Receptor Fill Receptor with Buffer (e.g., PBS at 32°C) Mount_Skin->Add_Receptor Add_Receptor->Apply_Formulation Sample_Receptor Sample Receptor Fluid at Predetermined Time Points Apply_Formulation->Sample_Receptor Analyze_Samples Analyze Samples for Drug Content (e.g., by HPLC) Sample_Receptor->Analyze_Samples Plot_Data Plot Cumulative Amount of Drug Permeated vs. Time Analyze_Samples->Plot_Data Calculate_Flux Calculate Steady-State Flux (Jss) and Enhancement Ratio (ER) Plot_Data->Calculate_Flux Poorly_Soluble_Drug Poorly Soluble Drug (Aqueous Environment) Drug_in_Micelle Drug Solubilized in Micelle Core Poorly_Soluble_Drug->Drug_in_Micelle Entrapment Sodium_Octanoate_Monomers Sodium Octanoate Monomers (Below CMC) Micelle_Formation Micelle Formation (Above CMC) Sodium_Octanoate_Monomers->Micelle_Formation Micelle_Formation->Drug_in_Micelle Increased_Solubility Increased Apparent Aqueous Solubility Drug_in_Micelle->Increased_Solubility

Application Notes & Protocols: Quantification of Sodium Octanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of sodium octanoate (B1194180) in various biological matrices. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and specificity.

Overview of Analytical Techniques

Sodium octanoate, a medium-chain fatty acid, is utilized as a stabilizer in pharmaceutical formulations, particularly for human serum albumin.[1] Its accurate quantification in biological samples is crucial for pharmacokinetic studies, quality control, and understanding its physiological effects. The most robust and widely used methods for this purpose are chromatography-based techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly well-suited for volatile and semi-volatile compounds. For non-volatile analytes like octanoate, a chemical derivatization step is typically required to increase volatility and improve chromatographic behavior.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity without the need for derivatization, allowing for simpler sample preparation.[4] It is a powerful tool for analyzing compounds in complex biological matrices.[5]

Quantitative Data Summary

The selection of an analytical method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes typical quantitative parameters for the described methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Typical Analyte Form Derivatized (e.g., Isobutyl ester, Pentafluorobenzyl ester)[2][6]Free Octanoic Acid
Limit of Detection (LOD) ~0.010 mg/mL[7]~5 pg/mL (Analyte dependent)[8]
Lower Limit of Quantification (LLOQ) ~0.43 µM[2]~50 pg/mL (Analyte dependent)[8]
Linearity (Correlation Coefficient, r²) > 0.99[7]> 0.99[4]
Precision (%RSD or CV) < 15%[6]< 15-20%[9]
Primary Advantage High resolution and established methodology.High throughput and no derivatization required.[4]

Experimental Workflows and Protocols

Accurate quantification relies on robust and reproducible experimental procedures. Below are diagrams illustrating the general workflows, followed by detailed protocols for sample preparation and analysis.

General Sample Preparation Workflow

The initial processing of biological samples is critical to remove interfering substances and concentrate the analyte of interest.

G General Sample Preparation Workflow cluster_0 General Sample Preparation Workflow A Biological Sample (Plasma, Serum) B Add Internal Standard (IS) A->B C Protein Precipitation (e.g., Acetonitrile (B52724)/Methanol) B->C D Centrifugation C->D E Collect Supernatant D->E F Sample Ready for Analysis/Derivatization E->F

General workflow for preparing biological samples.
Protocol 1: Sample Preparation from Plasma/Serum

This protocol is a general guideline for the initial extraction of octanoate from a plasma or serum sample.

Materials:

  • Biological Sample (Plasma or Serum)

  • Internal Standard (IS) Solution (e.g., Heptanoic acid or isotopically labeled octanoate)

  • Acetonitrile (ACN) or Methanol (B129727) (MeOH), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Add a known amount of the internal standard solution. The IS helps to correct for variations during sample preparation and analysis.

  • Add 300-400 µL of ice-cold acetonitrile or methanol to precipitate the proteins.[4]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the sodium octanoate and internal standard, and transfer it to a new tube.

  • The supernatant is now ready for direct injection into an LC-MS/MS system or for the derivatization step required for GC-MS analysis.

GC-MS Analysis Workflow and Protocol

For GC-MS analysis, a derivatization step is essential to make the octanoic acid sufficiently volatile.

G GC-MS Analytical Workflow cluster_1 GC-MS Analytical Workflow A Prepared Sample (Supernatant) B Derivatization (e.g., Isobutylation) A->B C Injection into GC-MS B->C D Separation on GC Column C->D E Ionization & Mass Analysis (MS) D->E F Data Acquisition & Quantification E->F

Workflow for the derivatization and analysis via GC-MS.

Protocol 2: Derivatization and GC-MS Analysis

This protocol describes a common derivatization method using isobutanol, followed by GC-MS analysis.[2]

Materials:

  • Prepared sample supernatant

  • Acetyl chloride

  • Isobutanol

  • GC vials with inserts

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Derivatization:

    • In a clean GC vial, mix 100 µL of the sample supernatant with 200 µL of a freshly prepared 3 M solution of acetyl chloride in isobutanol.[2] Caution: This reaction is exothermic; reagents can be pre-cooled.

    • Seal the vial and heat at a controlled temperature (e.g., 60-80°C) for 30-60 minutes to complete the derivatization reaction, forming octanoate isobutyl ester.

    • Cool the sample to room temperature. The sample is now ready for injection.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.[7]

    • GC Column: A suitable column, such as a VF-17ms (30 m, 0.25 mm, 0.25 µm), can be used.[2]

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.2 mL/min).[2]

    • Oven Program: An example temperature program is:

      • Initial temperature of 55°C for 1 min.

      • Ramp to 130°C at 20°C/min, hold for 2 min.

      • Ramp to 160°C at 5°C/min.

      • Ramp to 300°C at 30°C/min, hold for 5 min.[2]

    • MS Detection: The mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring specific ions for the octanoate derivative and the internal standard.[3]

LC-MS/MS Analysis Workflow and Protocol

LC-MS/MS allows for the direct analysis of the prepared sample supernatant, simplifying the overall process.

G LC-MS/MS Analytical Workflow cluster_2 LC-MS/MS Analytical Workflow A Prepared Sample (Supernatant) B Injection into LC-MS/MS A->B C Separation on Reverse Phase Column B->C D Ionization (ESI) & Tandem MS Analysis C->D E Data Acquisition & Quantification (MRM) D->E

Direct analysis workflow using LC-MS/MS.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general method for the quantification of octanoate using LC-MS/MS.

Materials:

  • Prepared sample supernatant

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Sample Dilution: Depending on the expected concentration and instrument sensitivity, the sample supernatant may need to be diluted with the mobile phase.

  • LC-MS/MS Analysis:

    • Injection: Inject 5-10 µL of the sample onto the LC system.

    • LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase Gradient: A typical gradient might start at 5-10% B, ramping up to 95% B over several minutes to elute the octanoate.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

    • MS Detection:

      • Operate the mass spectrometer in negative ion mode using Electrospray Ionization (ESI).

      • Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for octanoate (e.g., m/z 143 -> 143) and its internal standard.[4]

  • Quantification: Construct a calibration curve using standards of known concentrations prepared in a similar matrix to calculate the concentration of sodium octanoate in the unknown samples.

References

Application of Sodium Octanoate in the Development of Nanoemulsions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), the sodium salt of octanoic acid (also known as caprylic acid), is a medium-chain fatty acid that has garnered significant attention in pharmaceutical sciences.[1] It is widely recognized for its role as a permeation enhancer, particularly in oral drug delivery systems for improving the absorption of macromolecules.[1] Beyond its permeation-enhancing properties, sodium octanoate also functions as an emulsifying agent and stabilizer, making it a valuable excipient in the development of nanoemulsions.[2]

Nanoemulsions are colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically ranging from 20 to 200 nm.[3][4] Their small droplet size offers numerous advantages, including enhanced drug solubility, improved bioavailability, and increased stability.[3][4] This document provides detailed application notes and protocols for the utilization of sodium octanoate in the formulation and characterization of nanoemulsions for drug delivery applications.

Application Notes

Role of Sodium Octanoate in Nanoemulsion Formulations

Sodium octanoate can be employed in nanoemulsion formulations in several capacities:

  • As a Primary Surfactant: Due to its amphiphilic nature, sodium octanoate can adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of fine droplets.

  • As a Co-surfactant: In combination with other surfactants (e.g., non-ionic surfactants like polysorbates), sodium octanoate can enhance the stability and further reduce the droplet size of the nanoemulsion. Its presence can increase the flexibility of the interfacial film, which is crucial for the formation of small and stable droplets.

  • As a Permeation Enhancer: For oral and transdermal drug delivery, the inclusion of sodium octanoate in the nanoemulsion formulation can significantly improve the permeability of the encapsulated drug across biological membranes.[1]

Key Formulation Considerations

Several factors should be considered when formulating nanoemulsions with sodium octanoate:

  • Oil Phase Selection: The choice of the oil phase is critical and depends on the solubility of the active pharmaceutical ingredient (API). Common oils include medium-chain triglycerides (MCTs), oleic acid, and various vegetable oils.[3]

  • Surfactant and Co-surfactant (S/CoS) Ratio: The ratio of surfactant to co-surfactant is a key parameter that influences the particle size, stability, and overall performance of the nanoemulsion. Optimization of this ratio is essential to achieve the desired characteristics.

  • pH of the Aqueous Phase: The effectiveness of sodium octanoate as a surfactant can be pH-dependent. At lower pH values, it exists in its uncharged (octanoic acid) form, which has different interfacial properties compared to its charged (octanoate) form at higher pH.[5]

  • Energy Input: The method of preparation, whether high-energy (e.g., high-pressure homogenization, ultrasonication) or low-energy (e.g., phase inversion, self-emulsification), will significantly impact the final droplet size and distribution.[3]

Quantitative Data on Nanoemulsion Formulations

While specific data for nanoemulsions primarily utilizing sodium octanoate is not extensively available in a consolidated format, the following tables provide examples of nanoemulsion compositions and their resulting physicochemical properties. These can serve as a starting point for formulation development with sodium octanoate.

Table 1: Example of an Oil-in-Water (O/W) Nanoemulsion Formulation

ComponentConcentration (% w/w)Purpose
Capryol 9010Oil Phase
Tween 8020Surfactant
Sodium Octanoate 5 Co-surfactant/Permeation Enhancer
Deionized Water65Aqueous Phase

Table 2: Physicochemical Characterization of a Representative Nanoemulsion

ParameterValueMethod of Analysis
Mean Particle Size (nm)150 ± 5Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.210 ± 0.02Dynamic Light Scattering (DLS)
Zeta Potential (mV)-25 ± 2Electrophoretic Light Scattering
pH6.5 ± 0.2pH Meter

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Nanoemulsion using High-Pressure Homogenization

This protocol describes the preparation of a nanoemulsion where sodium octanoate is used as a co-surfactant.

Materials:

  • Oil Phase: e.g., Medium Chain Triglycerides (MCT)

  • Surfactant: e.g., Tween 80

  • Co-surfactant: Sodium Octanoate

  • Aqueous Phase: Deionized Water

  • Active Pharmaceutical Ingredient (API) - optional

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of the oil phase (e.g., MCT).

    • If applicable, dissolve the lipophilic API in the oil phase with gentle stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amounts of deionized water, surfactant (Tween 80), and sodium octanoate.

    • Disperse the surfactant and sodium octanoate in the deionized water and stir until a clear solution is formed. The pH can be adjusted at this stage if necessary.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed (e.g., 500 rpm) using a magnetic stirrer.

    • Continue stirring for 15-20 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure of 15,000 to 20,000 psi for 5-10 cycles. The optimal pressure and number of cycles should be determined for each specific formulation.

    • Collect the resulting nanoemulsion.

  • Characterization:

    • Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using appropriate instrumentation.

Protocol 2: Characterization of the Nanoemulsion

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and insert it into the instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement to obtain the average particle size (Z-average) and the PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoemulsion.[6]

2. Zeta Potential Measurement:

  • Instrument: Electrophoretic Light Scattering instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample with deionized water.

    • Inject the diluted sample into the specific zeta potential cell.

    • Place the cell in the instrument and perform the measurement. The zeta potential provides an indication of the surface charge of the droplets and the physical stability of the nanoemulsion. A zeta potential of ±30 mV is generally considered to indicate good stability.[6]

Visualization of Mechanisms

Experimental Workflow for Nanoemulsion Preparation and Characterization

G cluster_prep Nanoemulsion Preparation cluster_char Characterization A Oil Phase Preparation (Oil + Lipophilic API) C Coarse Emulsion Formation (High-Speed Stirring) A->C B Aqueous Phase Preparation (Water + Surfactant + Sodium Octanoate) B->C D High-Pressure Homogenization C->D E Particle Size & PDI Analysis (DLS) D->E Sample F Zeta Potential Measurement (ELS) D->F Sample G Morphology Analysis (TEM/SEM) D->G Sample G cluster_inputs Formulation Components cluster_process Processing cluster_outputs Nanoemulsion Properties Oil Oil Phase (e.g., MCT, Oleic Acid) Method Emulsification Method (High/Low Energy) Oil->Method Water Aqueous Phase Water->Method Surfactant Primary Surfactant (e.g., Tween 80) Surfactant->Method Octanoate Sodium Octanoate (Co-surfactant/Enhancer) Octanoate->Method Permeation Permeation Enhancement Octanoate->Permeation Size Droplet Size Method->Size PDI Polydispersity Index Method->PDI Stability Stability Method->Stability G cluster_membrane Epithelial Cell Barrier cluster_tj Tight Junction cluster_lumen Lumen (e.g., GI Tract) cluster_basolateral Basolateral Side (Bloodstream) cell1 Epithelial Cell cell2 Epithelial Cell tj_protein Junctional Proteins (e.g., Claudins, Occludin) NE Nanoemulsion with Drug & Sodium Octanoate NE->cell1 Transcellular Pathway (Membrane Fluidization) NE->tj_protein Paracellular Pathway (Tight Junction Opening)

References

Methodological Approach for Studying Sodium Octanoate's Effect on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Sodium octanoate (B1194180), a medium-chain fatty acid, has garnered significant interest in biomedical research due to its diverse effects on cellular metabolism and enzyme activity. Understanding its interaction with enzymes is crucial for elucidating its therapeutic potential and mechanism of action. This document provides a detailed methodological approach for studying the effect of sodium octanoate on enzyme kinetics, including comprehensive experimental protocols, data presentation guidelines, and visualization of relevant pathways.

I. Understanding the Effects of Sodium Octanoate on Enzyme Systems

Sodium octanoate has been shown to influence a variety of enzymatic processes. Notably, it can act as a competitive inhibitor for certain enzymes, particularly those involved in fatty acid metabolism. For instance, studies have demonstrated that octanoate can suppress the synthesis of triglycerides by inhibiting the activity of acyl CoA:1,2-diacylglycerol acyltransferase (DGAT) and acetyl CoA carboxylase (ACC).[1] Beyond direct enzyme inhibition, sodium octanoate can also modulate signaling pathways that regulate enzyme expression and activity, such as the Akt-mTOR pathway.[2] Furthermore, its effects on mitochondrial function, including the modulation of respiratory chain activity, present another layer of its influence on cellular bioenergetics.[3]

II. Data Presentation: Summarized Quantitative Data

The following tables summarize the quantitative effects of sodium octanoate on various enzymes and cellular processes as reported in the literature.

Table 1: Effect of Sodium Octanoate on Enzyme Activity

Enzyme/ProcessSystem/Cell LineSodium Octanoate ConcentrationObserved EffectReference
Acyl CoA:1,2-diacylglycerol acyltransferase (DGAT)3T3-L1 adipocytes1 mmol/L (pretreatment for 24h)Reduced enzyme activity[1]
Acetyl CoA carboxylase (ACC)3T3-L1 adipocytes1 mmol/L (pretreatment for 24h)Reduced enzyme activity[1]
Mitochondrial Respiration (State 3 and State 4)Rat liver mitochondriaNot specifiedIncreased respiration[3]
Peroxidase, Catalase, Superoxide DismutaseLarge yellow croaker liver0.7-18.9 g/kg dietIncreased antioxidant enzyme activity[4]

Table 2: Effect of Sodium Octanoate on Gene Expression

GeneSystem/Cell LineSodium Octanoate ConcentrationObserved EffectReference
DGAT23T3-L1 adipocytes1 mmol/L (pretreatment for 24h)Downregulated mRNA expression[1]
ACC3T3-L1 adipocytes1 mmol/L (pretreatment for 24h)Downregulated mRNA expression[1]
Stearoyl CoA desaturase-1 (SCD-1)3T3-L1 adipocytes1 mmol/L (pretreatment for 24h)Downregulated mRNA expression[1]
Lipogenesis-related genes (acc1, scd1, fas, srebp1, dgat1)Large yellow croaker liver0.7-18.9 g/kg dietDownregulated mRNA expression[4]
Lipolysis-related genes (atgl, hsl, lpl)Large yellow croaker liver0.7-18.9 g/kg dietUpregulated mRNA expression[4]
Fatty acid β-oxidation genes (cpt1, mcad)Large yellow croaker liver0.7-18.9 g/kg dietUpregulated mRNA expression[4]

III. Experimental Protocols

This section provides detailed protocols for key experiments to assess the impact of sodium octanoate on enzyme kinetics.

Protocol 1: General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of sodium octanoate on a target enzyme.[5][6][7]

Materials and Reagents:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Sodium octanoate (inhibitor)

  • Assay buffer (optimized for the target enzyme's activity)

  • Cofactors (if required by the enzyme)

  • Spectrophotometer or microplate reader

  • 96-well plates or cuvettes

  • Pipettes and tips

  • Distilled water

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of sodium octanoate in an appropriate solvent (e.g., distilled water or DMSO). Ensure the final solvent concentration in the assay does not exceed 1% to avoid affecting enzyme activity.

    • Prepare a series of dilutions of the sodium octanoate stock solution in the assay buffer.

    • Prepare the enzyme solution to a final concentration that yields a linear reaction rate for at least 15-30 minutes.

    • Prepare the substrate solution at a concentration close to the enzyme's Km value for accurate determination of competitive inhibition.

  • Assay Setup (96-well plate format):

    • Add a fixed volume of the enzyme solution to each well.

    • Add the different dilutions of sodium octanoate to the respective wells. Include a vehicle control (solvent without sodium octanoate).

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the change in absorbance (or fluorescence) at the appropriate wavelength using a spectrophotometer or microplate reader.

    • Collect data points at regular intervals (e.g., every minute) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying substrate concentrations in the presence of different fixed inhibitor concentrations. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.[8]

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of an enzyme in the presence and absence of sodium octanoate.[8][9]

Procedure:

  • Follow the general enzyme inhibition assay protocol (Protocol 1).

  • Set up a series of reactions with varying substrate concentrations while keeping the enzyme concentration constant.

  • Repeat the experiment in the presence of a fixed concentration of sodium octanoate.

  • Measure the initial reaction rates for each substrate concentration.

  • Plot the initial velocity (V) versus substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis to determine Vmax and Km.

  • Alternatively, use a Lineweaver-Burk plot (1/V vs. 1/[S]) to linearize the data and determine Vmax (from the y-intercept) and Km (from the x-intercept).

  • Compare the Km and Vmax values in the presence and absence of sodium octanoate to elucidate the type of inhibition. In competitive inhibition, Km increases while Vmax remains unchanged.

IV. Visualization of Workflows and Pathways

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) add_enzyme Add Enzyme to Wells prep_reagents->add_enzyme prep_inhibitor Prepare Sodium Octanoate Stock and Dilutions add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Monitor Absorbance/Fluorescence add_substrate->measure calc_velocity Calculate Initial Velocities measure->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition plot_kinetics Lineweaver-Burk/Michaelis-Menten Plot calc_velocity->plot_kinetics determine_ic50 Determine IC50 plot_inhibition->determine_ic50 determine_mechanism Determine Inhibition Mechanism plot_kinetics->determine_mechanism

Caption: Workflow for a typical enzyme inhibition assay.

Signaling Pathway: Sodium Octanoate's Effect on Akt-mTOR

G sodium_octanoate Sodium Octanoate akt Akt sodium_octanoate->akt Enhances Basal Phosphorylation mtor mTOR akt->mtor protein_synthesis Protein Synthesis mtor->protein_synthesis cell_growth Cell Growth mtor->cell_growth enzyme_expression Expression of Metabolic Enzymes mtor->enzyme_expression

Caption: Sodium octanoate's influence on the Akt-mTOR signaling pathway.

References

Application Notes and Protocols for the Use of Sodium Octanoate as a Chemical Chaperone for Protein Refolding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The correct folding of proteins is paramount to their biological function. In biopharmaceutical production, recombinant proteins often misfold and accumulate as insoluble aggregates known as inclusion bodies. Refolding these proteins into their native, active conformation is a critical and often challenging step. Chemical chaperones are small molecules that can assist in the protein refolding process by preventing aggregation and stabilizing folding intermediates. Sodium octanoate (B1194180), a sodium salt of caprylic acid, is a well-established stabilizer of human serum albumin (HSA) during pasteurization.[1][2][3] Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic head, allows it to interact with non-native protein conformations, thereby preventing irreversible aggregation and facilitating the refolding process. These application notes provide a detailed protocol for utilizing sodium octanoate as a chemical chaperone for in vitro protein refolding.

Mechanism of Action

Sodium octanoate is thought to function as a chemical chaperone through several mechanisms. Its surfactant-like properties allow it to bind to exposed hydrophobic patches on unfolded or partially folded protein intermediates. This interaction prevents the intermolecular aggregation that is a major cause of low refolding yields. By forming a transient complex with the refolding protein, sodium octanoate shields the hydrophobic surfaces from aggregation and maintains the protein in a refolding-competent state. The subsequent removal of sodium octanoate then allows the protein to fold into its native conformation.

Unfolded Unfolded Protein (Aggregated) Refolding Refolding Intermediate Unfolded->Refolding Refolding Initiation Refolding->Unfolded Aggregation Native Native Protein (Active) Refolding->Native Correct Folding Complex Protein-Sodium Octanoate Complex Refolding->Complex Binding/ Release SO Sodium Octanoate SO->Complex Complex->Native Folding upon Chaperone Release

Proposed mechanism of sodium octanoate as a chemical chaperone.

Experimental Protocols

This section details a general protocol for the refolding of a model protein from inclusion bodies using sodium octanoate. Researchers should optimize the specific concentrations and conditions for their protein of interest.

Materials
  • Recombinant protein in inclusion bodies

  • Denaturation Buffer: 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT

  • Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1 mM EDTA

  • Sodium Octanoate Stock Solution: 1 M in deionized water

  • Redox System (optional, for proteins with disulfide bonds):

    • Reduced Glutathione (GSH)

    • Oxidized Glutathione (GSSG)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Spectrophotometer

  • Activity assay specific to the protein of interest

Protocol for Protein Refolding by Dialysis
  • Solubilization of Inclusion Bodies:

    • Resuspend the inclusion body pellet in Denaturation Buffer.

    • Incubate at room temperature for 2-4 hours with gentle agitation to ensure complete solubilization.

    • Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes to remove any remaining insoluble material.

    • Determine the protein concentration of the supernatant using a Bradford assay or by measuring absorbance at 280 nm. Adjust the protein concentration to 1-10 mg/mL.

  • Refolding:

    • Prepare the Refolding Buffer.

    • Add Sodium Octanoate from the stock solution to the Refolding Buffer to achieve the desired final concentration (start with a range of 10-100 mM).

    • If the protein contains disulfide bonds, add GSH and GSSG to the Refolding Buffer (a common starting ratio is 5:1 GSH:GSSG, e.g., 1 mM GSH and 0.2 mM GSSG).

    • Slowly add the solubilized protein solution to the Refolding Buffer with gentle stirring. A common dilution factor is 1:100 (protein solution to refolding buffer).

    • Transfer the protein solution to dialysis tubing.

    • Dialyze against a 100-fold excess volume of Refolding Buffer (without the denaturant) at 4°C. Perform two to three buffer changes over 24-48 hours.

  • Removal of Sodium Octanoate and Concentration:

    • After the initial refolding dialysis, perform a final dialysis step against a buffer without sodium octanoate to facilitate its removal and allow for final protein folding.

    • Concentrate the refolded protein using an appropriate method, such as ultrafiltration.

  • Analysis of Refolded Protein:

    • Assess the purity and molecular weight of the refolded protein by SDS-PAGE.

    • Quantify the refolding yield by comparing the amount of soluble protein after refolding to the initial amount of denatured protein.

    • Determine the biological activity of the refolded protein using a specific activity assay and compare it to a commercially available active standard if possible.

cluster_prep Preparation cluster_refold Refolding cluster_purify Purification & Analysis IB Inclusion Bodies Solubilize Solubilization (GuHCl/Urea, DTT) IB->Solubilize Dilution Dilution into Refolding Buffer (+ Sodium Octanoate, Arginine, Redox) Solubilize->Dilution Dialysis1 Dialysis 1 (vs. Refolding Buffer) Dilution->Dialysis1 Dialysis2 Dialysis 2 (vs. Buffer w/o Na-Octanoate) Dialysis1->Dialysis2 Concentrate Concentration (Ultrafiltration) Dialysis2->Concentrate Analysis Analysis (SDS-PAGE, Activity Assay) Concentrate->Analysis

Experimental workflow for protein refolding using sodium octanoate.

Data Presentation

The following tables summarize hypothetical quantitative data for the refolding of a model protein (e.g., Lysozyme) to illustrate the effect of sodium octanoate concentration on refolding yield and the prevention of aggregation.

Table 1: Effect of Sodium Octanoate Concentration on Protein Refolding Yield

Sodium Octanoate (mM)Protein Concentration (mg/mL)Refolding Yield (%)Specific Activity (%)
00.13595
100.15598
500.17597
1000.16096
01.01080
501.04592

Table 2: Prevention of Aggregation by Sodium Octanoate

Sodium Octanoate (mM)Protein Concentration (mg/mL)Aggregation (%)
00.585
250.540
500.520
1000.525

Troubleshooting and Optimization

  • Low Refolding Yield:

    • Optimize the concentration of sodium octanoate. High concentrations may denature the protein.

    • Vary the concentration of L-arginine, which also acts as an aggregation suppressor.

    • Optimize the pH of the refolding buffer.

    • Adjust the redox shuttle (GSH/GSSG) ratio for proteins with disulfide bonds.

  • Protein Precipitation:

    • Increase the concentration of sodium octanoate or L-arginine.

    • Perform the refolding at a lower protein concentration.

    • Ensure slow addition of the denatured protein to the refolding buffer.

  • Low Specific Activity:

    • Ensure complete removal of sodium octanoate and denaturant in the final dialysis steps.

    • Optimize the composition of the refolding buffer to better mimic physiological conditions.

Conclusion

Sodium octanoate presents a promising and cost-effective chemical chaperone for the in vitro refolding of recombinant proteins. Its ability to prevent aggregation by interacting with hydrophobic intermediates can significantly improve refolding yields, particularly at higher protein concentrations. The provided protocols offer a starting point for researchers to explore the utility of sodium octanoate in their specific protein refolding applications. Optimization of the experimental conditions is crucial for achieving high yields of correctly folded, biologically active protein.

References

Application Note and Protocols for Inducing Metabolic Changes with Sodium Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), the sodium salt of the eight-carbon medium-chain fatty acid (MCFA) octanoic acid, is a versatile tool in metabolic research. Due to its rapid absorption and distinct metabolic fate compared to long-chain fatty acids, it serves as a valuable compound for investigating various aspects of cellular and systemic metabolism. Unlike long-chain fatty acids, octanoate can enter the mitochondria for β-oxidation without the need for the carnitine shuttle, leading to rapid energy production and the generation of ketone bodies.[1][2] This application note provides detailed protocols for inducing and analyzing metabolic changes using sodium octanoate in both in vitro and in vivo models, along with a summary of expected quantitative outcomes and visualizations of the key signaling pathways involved.

Core Mechanisms of Action

Sodium octanoate exerts its metabolic effects through several key mechanisms:

  • Mitochondrial β-Oxidation: As a medium-chain fatty acid, octanoate is readily taken up by cells and transported into the mitochondrial matrix, where it undergoes β-oxidation to produce acetyl-CoA.[3] This process is independent of the carnitine palmitoyltransferase (CPT) system that regulates the entry of long-chain fatty acids into the mitochondria.[4]

  • Energy Production and Ketogenesis: The resulting acetyl-CoA can enter the citric acid cycle (CAC) to generate ATP or be converted into ketone bodies (acetoacetate and β-hydroxybutyrate) in the liver.[1][5]

  • Signaling Pathway Modulation: Sodium octanoate has been shown to influence key metabolic signaling pathways, notably the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[6][7]

Experimental Protocols

In Vitro Model: Human Hepatocellular Carcinoma (HepG2) Cells

This protocol describes the treatment of HepG2 cells with sodium octanoate to investigate its effects on hepatic lipid metabolism and insulin (B600854) sensitivity.

1. Cell Culture and Maintenance:

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Cells should be passaged upon reaching 80-90% confluency.

2. Preparation of Sodium Octanoate Solution:

  • Prepare a stock solution of sodium octanoate (e.g., 10 mM) by dissolving it in a suitable solvent, such as 150 mM NaCl, at 37°C.[8]
  • For cell treatment, conjugate the fatty acid to fatty acid-free bovine serum albumin (BSA) at a 6:1 molar ratio to ensure solubility and facilitate cellular uptake.[8]
  • Prepare a BSA solution (e.g., 1.7 mM) in 150 mM NaCl.[8]
  • Warm both the sodium octanoate and BSA solutions to 37°C and mix them to achieve the desired stock concentration of BSA-conjugated octanoate.
  • Sterilize the final solution by passing it through a 0.22 µm filter.

3. Sodium Octanoate Treatment:

  • Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows them to reach approximately 80% confluency on the day of treatment.[8]
  • Replace the culture medium with fresh medium containing the desired concentration of BSA-conjugated sodium octanoate (e.g., 0.25 mM).[8] A vehicle control containing only BSA should be included.[8]
  • Incubate the cells for the desired treatment period (e.g., 24 hours).[8]

4. Post-Treatment Analyses:

  • Lipid Accumulation: To assess intracellular lipid content, stain cells with Oil Red O and quantify the retained dye.
  • Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipid metabolism (e.g., SREBP1, ACC1, FAS, CPT1A).[2][8]
  • Western Blotting: Analyze the phosphorylation status of key signaling proteins such as Akt and mTOR to assess insulin sensitivity.[8]
  • Metabolic Assays: Measure rates of fatty acid oxidation and glycolysis using radiolabeled substrates (e.g., [14C]-oleic acid or [3H]-glucose).[8]

In Vivo Model: Murine Model

This protocol outlines the administration of sodium octanoate to mice to study its systemic metabolic effects.

1. Animal Husbandry:

  • House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
  • Allow mice to acclimate for at least one week before starting the experiment.
  • All animal procedures should be approved by the institution's Animal Care and Use Committee.

2. Sodium Octanoate Administration:

  • Dietary Supplementation: Incorporate sodium octanoate into the rodent chow at a specified concentration (e.g., 0.7 g/kg to 18.9 g/kg of the diet).[2][9] Ensure homogeneous mixing of the supplement. Feed the mice with the experimental diet for a defined period (e.g., several weeks).
  • Intravenous Infusion: For acute studies, administer a sterile solution of sodium octanoate via continuous intravenous infusion (e.g., into the jugular vein) at a specific concentration and rate (e.g., 0.2 M solution).[1][10]

3. Metabolic Monitoring and Sample Collection:

  • Food Intake and Body Weight: Monitor and record daily food intake and body weight.
  • Blood Sampling: Collect blood samples at specified time points to measure plasma levels of glucose, insulin, triglycerides, and ketone bodies.[10]
  • Tissue Harvesting: At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle, intestine). Tissues can be snap-frozen in liquid nitrogen for molecular analysis or fixed for histology.

4. Analytical Procedures:

  • Histology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on liver sections to assess lipid accumulation (steatosis).[6]
  • Biochemical Assays: Use commercial kits to measure the concentrations of metabolites in plasma and tissue homogenates.
  • Gene and Protein Expression: Analyze gene and protein expression in tissues as described for the in vitro protocol.
  • Metabolomics: Conduct lipidomics or other metabolomics analyses on plasma or tissue samples to obtain a comprehensive profile of metabolic changes.[6]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of sodium octanoate.

Table 1: Effects of Sodium Octanoate on Myocardial Metabolism in an Infant Swine Model [3][11]

ParameterControl GroupHeptanoate (B1214049) GroupOctanoate GroupP-value
Myocardial Citrate Concentration (nmol/g)~150~200~400 < 0.05
[ATP]-to-[ADP] Ratio6.2 ± 0.66.0 ± 0.67.8 ± 0.5 < 0.05
Myocardial Oxygen Consumption (MV̇O2)Initially higherLowered by ECMOLowered by ECMO< 0.05 (Control vs. MCFA groups after ECMO)

Data are presented as means ± SE. ECMO: Extracorporeal Membrane Oxygenation; MCFA: Medium-Chain Fatty Acid.

Table 2: Effects of Dietary Sodium Octanoate on Hepatic Lipid Content in Large Yellow Croaker Fed a High Soybean Oil Diet [2]

ParameterHigh Soybean Oil (Control)+ 2.1 g/kg Octanoate
Hepatic Crude Lipid (%)~15~12
Hepatic Triglyceride (mg/gprot)~180~120
Hepatic Total Cholesterol (mg/gprot)~45~35
Hepatic Non-esterified Free Fatty Acids (μmol/gprot)~0.25~0.15

Table 3: Effects of Sodium Octanoate on Gene Expression in HepG2 Cells [8]

GeneTreatmentFold Change vs. Control
CPT1A0.25 mM Palmitate
CPT1A0.25 mM Octanoate (C8)
PPARA0.25 mM Palmitate
PPARA0.25 mM Octanoate (C8)

Arrows indicate the direction of change (↑ increase, ↓ decrease).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 POMC POMC Neurons GPR40->POMC Activates SO Sodium Octanoate SO->GPR40 Activates AMPK AMPK SO->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits SREBP1 SREBP-1c AMPK->SREBP1 Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes Lipogenesis Lipogenesis mTORC1->Lipogenesis Promotes ACC1 ACC1 SREBP1->ACC1 Activates FAS FAS SREBP1->FAS Activates ACC1->Lipogenesis FAS->Lipogenesis

Caption: Sodium Octanoate Signaling Pathways.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture HepG2 Cell Culture Treatment Treat cells with Sodium Octanoate (24h) CellCulture->Treatment SO_Prep Prepare BSA-conjugated Sodium Octanoate SO_Prep->Treatment LipidStain Oil Red O Staining Treatment->LipidStain RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction MetabolicAssay Metabolic Assays Treatment->MetabolicAssay qPCR qRT-PCR RNA_Extraction->qPCR WesternBlot Western Blot Protein_Extraction->WesternBlot

Caption: In Vitro Experimental Workflow.

Logical_Relationship cluster_cellular Cellular Effects cluster_systemic Systemic Outcomes SO Sodium Octanoate Administration AMPK_act ↑ AMPK Activation SO->AMPK_act mTOR_inh ↓ mTORC1 Signaling SO->mTOR_inh Oxidative_Stress ↓ Oxidative Stress SO->Oxidative_Stress Inflammation ↓ Inflammation SO->Inflammation FAO ↑ Fatty Acid Oxidation AMPK_act->FAO Lipogenesis_inh ↓ Lipogenesis AMPK_act->Lipogenesis_inh mTOR_inh->Lipogenesis_inh Hepatic_Lipid ↓ Hepatic Lipid Accumulation FAO->Hepatic_Lipid Lipogenesis_inh->Hepatic_Lipid Glucose_Metabolism Improved Glucose Metabolism Hepatic_Lipid->Glucose_Metabolism

Caption: Logical Relationships of Octanoate's Effects.

Conclusion

Sodium octanoate is a potent modulator of cellular metabolism, primarily by serving as a readily available substrate for mitochondrial β-oxidation and by activating the AMPK signaling pathway. The protocols provided herein offer a framework for researchers to investigate these effects in both cell culture and animal models. The expected outcomes include a shift away from lipid synthesis and towards fatty acid oxidation, leading to reduced lipid accumulation and improvements in overall metabolic health. These experimental approaches are valuable for basic research into metabolic regulation and for the preclinical evaluation of therapeutic strategies targeting metabolic diseases.

References

Application of Sodium Octanoate in Capillary Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), the sodium salt of octanoic acid, is an anionic surfactant that has found utility in various modes of capillary electrophoresis (CE). Its ability to form micelles above its critical micelle concentration (CMC) makes it a valuable pseudostationary phase in Micellar Electrokinetic Chromatography (MEKC). This allows for the separation of a wide range of analytes, including neutral molecules and complex mixtures. Furthermore, its application extends to chiral separations, where it can be used in conjunction with chiral selectors to resolve enantiomers.

These application notes provide an overview of the key applications of sodium octanoate in CE, complete with detailed experimental protocols and data presentation to guide researchers in developing and implementing robust analytical methods.

Principle of Separation in MEKC with Sodium Octanoate

In MEKC, the capillary is filled with a background electrolyte (BGE) containing sodium octanoate at a concentration above its CMC. The individual sodium octanoate molecules, with their hydrophobic octyl chains and hydrophilic carboxylate heads, aggregate to form micelles. These micelles constitute a pseudostationary phase that can interact with analytes based on their hydrophobicity.

Neutral analytes, which do not migrate in a typical capillary zone electrophoresis (CZE) separation, can partition into the hydrophobic core of the sodium octanoate micelles. The extent of this partitioning, along with the electrophoretic mobility of the micelles themselves, dictates the migration time of the neutral analytes. Charged analytes can also interact with the micelles through both hydrophobic and electrostatic interactions, leading to altered selectivities compared to CZE.

Application 1: Separation of Neutral Compounds - Analysis of Phenolic Compounds

Micellar electrokinetic chromatography with sodium octanoate is a powerful technique for the separation of neutral compounds that are otherwise unresolved in traditional CZE. A common application is the analysis of phenolic compounds, which are prevalent in pharmaceuticals, natural products, and environmental samples.

Quantitative Data

The following table summarizes representative separation data for a mixture of phenolic compounds using an MEKC method with a sodium octanoate-based buffer. Please note that these are example values and may vary depending on the specific instrumentation and experimental conditions.

AnalyteMigration Time (min)Resolution (Rs)Efficiency (Plates/m)
Phenol4.2-250,000
p-Cresol4.82.1230,000
2,4-Dichlorophenol5.52.5210,000
4-Nitrophenol6.32.8200,000
Experimental Protocol

1. Materials and Reagents:

2. Buffer Preparation (50 mM Sodium Octanoate in 20 mM Borate Buffer, pH 9.2):

  • Dissolve 0.763 g of sodium tetraborate decahydrate and 0.124 g of boric acid in approximately 800 mL of deionized water.

  • Add 0.831 g of sodium octanoate to the solution.

  • Adjust the pH to 9.2 with 1 M NaOH.

  • Bring the final volume to 1 L with deionized water.

  • Filter the buffer through a 0.45 µm syringe filter before use.

3. Capillary Conditioning:

  • Flush the new capillary with 1 M NaOH for 30 minutes.

  • Rinse with deionized water for 15 minutes.

  • Equilibrate with the running buffer for 30 minutes.

  • Between runs, rinse with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the running buffer for 5 minutes.

4. Sample Preparation:

  • Prepare individual stock solutions of phenolic compounds in methanol (e.g., 1 mg/mL).

  • Prepare a working mixture by diluting the stock solutions in the running buffer to the desired concentration (e.g., 10-50 µg/mL).

5. CE Instrument Parameters:

  • Applied Voltage: +20 kV

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 214 nm.

6. Data Analysis:

  • Identify peaks based on the migration times of the individual standards.

  • Calculate resolution and efficiency using standard chromatographic equations.

Experimental Workflow Diagram

MEKC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Buffer_Prep Buffer Preparation (Sodium Octanoate in Borate Buffer) Injection Sample Injection (Hydrodynamic) Buffer_Prep->Injection Sample_Prep Sample Preparation (Phenolic Standards in Buffer) Sample_Prep->Injection Capillary_Cond Capillary Conditioning Capillary_Cond->Injection Separation Electrophoretic Separation (+20 kV, 25 °C) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Data_Analysis Data Analysis (Peak Identification, Resolution, Efficiency) Data_Acq->Data_Analysis

Caption: Workflow for the analysis of phenolic compounds using MEKC with sodium octanoate.

Application 2: Chiral Separation of Pharmaceuticals - Enantioseparation of β-Blockers

Sodium octanoate micelles can be used in combination with chiral selectors, such as cyclodextrins (CDs), to achieve the enantiomeric separation of chiral drugs. The micelles provide a hydrophobic environment that can influence the interaction between the analyte enantiomers and the chiral selector, often leading to enhanced resolution. This approach is particularly useful for the quality control of pharmaceuticals where the enantiomeric purity is critical.

Quantitative Data

The following table presents hypothetical data for the chiral separation of a racemic β-blocker using a sodium octanoate and β-cyclodextrin system.

EnantiomerMigration Time (min)Resolution (Rs)Selectivity (α)
(R)-Propranolol10.5-1.08
(S)-Propranolol10.81.8
Experimental Protocol

1. Materials and Reagents:

  • Sodium Octanoate (≥99% purity)

  • β-Cyclodextrin (β-CD)

  • Tris (tris(hydroxymethyl)aminomethane)

  • Phosphoric acid

  • Deionized water (18.2 MΩ·cm)

  • Racemic propranolol (B1214883) standard

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 50 cm)

2. Buffer Preparation (25 mM Tris-Phosphate Buffer, pH 2.5, containing 20 mM Sodium Octanoate and 15 mM β-CD):

  • Dissolve 0.303 g of Tris in approximately 800 mL of deionized water.

  • Adjust the pH to 2.5 with 85% phosphoric acid.

  • Add 0.332 g of sodium octanoate and 1.702 g of β-cyclodextrin.

  • Stir until all components are fully dissolved.

  • Bring the final volume to 1 L with deionized water.

  • Filter the buffer through a 0.45 µm syringe filter.

3. Capillary Conditioning:

  • Follow the same conditioning procedure as described in Application 1.

4. Sample Preparation:

  • Prepare a stock solution of racemic propranolol in methanol (e.g., 1 mg/mL).

  • Dilute the stock solution in the running buffer to a final concentration of 50 µg/mL.

5. CE Instrument Parameters:

  • Applied Voltage: +25 kV

  • Capillary Temperature: 20 °C

  • Injection: Pressure injection at 0.5 psi for 5 seconds.

  • Detection: UV detection at 210 nm.

6. Data Analysis:

  • Identify the two enantiomer peaks.

  • Calculate the resolution (Rs) and selectivity factor (α) to evaluate the separation performance.

Logical Relationship Diagram

Chiral_Separation_Principle cluster_components Separation System Components cluster_interaction Interactions cluster_outcome Outcome Analyte Racemic Analyte ((R)- and (S)-Enantiomers) Partitioning Analyte partitions into micelle Analyte->Partitioning Inclusion Analyte forms inclusion complex with chiral selector Analyte->Inclusion Micelle Sodium Octanoate Micelle (Pseudostationary Phase) Micelle->Partitioning Selector Chiral Selector (e.g., β-Cyclodextrin) Selector->Inclusion Diastereomeric Formation of transient diastereomeric complexes Partitioning->Diastereomeric Inclusion->Diastereomeric Separation Enantiomeric Separation Diastereomeric->Separation Different mobilities

Caption: Principle of chiral separation using sodium octanoate micelles and a chiral selector.

Conclusion

Sodium octanoate is a versatile surfactant for capillary electrophoresis, enabling the separation of a diverse range of compounds through Micellar Electrokinetic Chromatography. Its application in both achiral and chiral separations makes it a valuable tool for researchers in analytical chemistry, pharmaceutical sciences, and other related fields. The protocols provided in these notes offer a solid foundation for developing specific and robust analytical methods tailored to various research and development needs. By understanding the fundamental principles and optimizing the experimental parameters, scientists can effectively leverage the capabilities of sodium octanoate in their capillary electrophoresis workflows.

Synthesis of Isotopically Labeled Sodium Octanoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is crucial for a deeper understanding of metabolic pathways, drug metabolism, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the synthesis of isotopically labeled sodium octanoate (B1194180), a key medium-chain fatty acid.

Isotopically labeled sodium octanoate serves as a valuable tracer in metabolic research, allowing for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME). Its applications extend to studying fatty acid oxidation, lipid metabolism in various diseases such as diabetes and cancer, and investigating the effects of new drug candidates on these pathways.[][2][3]

This document outlines two primary methods for the synthesis of carbon-13 labeled sodium octanoate and one for deuterium (B1214612) labeling, complete with detailed experimental protocols.

I. Synthesis of Sodium [1-¹³C]Octanoate via Grignard Reaction

This method introduces a carbon-13 isotope at the carboxyl group of octanoic acid through the reaction of a Grignard reagent with ¹³CO₂. The resulting labeled octanoic acid is then neutralized to yield sodium [1-¹³C]octanoate.

Experimental Workflow

start 1-Bromoheptane mg Magnesium Turnings in Dry Diethyl Ether start->mg Reaction grignard Heptylmagnesium Bromide (Grignard Reagent) mg->grignard Formation co2 ¹³CO₂ (solid) grignard->co2 Carboxylation carboxylate Magnesium Bromo [1-¹³C]Octanoate co2->carboxylate acid Acidic Workup (e.g., HCl) carboxylate->acid Protonation octanoic_acid [1-¹³C]Octanoic Acid acid->octanoic_acid naoh Neutralization (NaOH solution) octanoic_acid->naoh final_product Sodium [1-¹³C]Octanoate naoh->final_product start 1-Heptene reaction Hydrocarboxylation start->reaction co ¹³CO Gas co->reaction h2o Water h2o->reaction catalyst Pd(OAc)₂ / PPh₃ catalyst->reaction octanoic_acid [1-¹³C]Octanoic Acid reaction->octanoic_acid naoh Neutralization (NaOH solution) octanoic_acid->naoh final_product Sodium [1-¹³C]Octanoate naoh->final_product start Octanoic Acid reaction H-D Exchange start->reaction d2o Deuterium Oxide (D₂O) d2o->reaction catalyst Catalyst (e.g., Pd/C) catalyst->reaction labeled_acid Deuterated Octanoic Acid reaction->labeled_acid naoh Neutralization (NaOH solution) labeled_acid->naoh final_product Deuterated Sodium Octanoate naoh->final_product octanoate Isotopically Labeled Sodium Octanoate beta_oxidation Mitochondrial β-Oxidation octanoate->beta_oxidation acetyl_coa Labeled Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle ketone_bodies Ketone Bodies acetyl_coa->ketone_bodies fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis energy Energy (ATP) tca_cycle->energy octanoate Octanoate akt Akt octanoate->akt Promotes p_akt p-Akt (Active) akt->p_akt Phosphorylation mtor mTOR p_akt->mtor Activates p_mtor p-mTOR (Active) mtor->p_mtor Phosphorylation downstream Downstream Effects (Cell Growth, Metabolism) p_mtor->downstream

References

Troubleshooting & Optimization

Technical Support Center: Sodium Octanoate Dissolution in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium octanoate (B1194180). Here, you will find information to address common challenges encountered when dissolving sodium octanoate in physiological buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my sodium octanoate not dissolving properly in my physiological buffer?

A1: Several factors can hinder the dissolution of sodium octanoate. These include the pH of the buffer, the temperature of the solution, the concentration of sodium octanoate you are trying to dissolve, and the presence of divalent cations in the buffer.[1] Sodium octanoate is the salt of a weak acid, and its solubility is pH-dependent.

Q2: What is the optimal pH for dissolving sodium octanoate?

A2: To ensure sodium octanoate remains in its more soluble salt form, the pH of the buffer should be at least 2 units above the pKa of its corresponding acid, octanoic acid (pKa ≈ 4.89).[1] Therefore, a buffer with a pH of 7.0 or higher is recommended for optimal dissolution. A 100g/L solution of sodium octanoate in water will have a pH between 8.0 and 10.5.[2][3]

Q3: Can I heat the solution to help dissolve the sodium octanoate?

A3: Yes, gently warming the solution can aid in dissolving sodium octanoate as its solubility in water increases with temperature.[2] However, for cell culture applications, ensure the solution is cooled to the appropriate temperature (e.g., 37°C) before adding it to your cells to avoid heat shock.

Q4: I observed a precipitate after adding sodium octanoate to my cell culture medium. What could be the cause?

A4: Precipitation in cell culture media upon the addition of sodium octanoate can be due to several reasons:

  • pH Shift: The addition of sodium octanoate might alter the pH of the medium, causing other components to precipitate.

  • Divalent Cations: Physiological buffers and cell culture media often contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which can form insoluble salts with octanoate.[1]

  • High Concentration: You might be exceeding the solubility limit of sodium octanoate in your specific medium, which can lead to precipitation.[1]

  • Low Temperature: Storing the prepared medium at low temperatures can decrease the solubility of sodium octanoate, leading to precipitation.[1]

Q5: Is it necessary to use a carrier protein like BSA when dissolving sodium octanoate for cell culture?

A5: While not always necessary, using a carrier protein like Bovine Serum Albumin (BSA) can help to improve the solubility and delivery of fatty acids like octanoate to cells in culture. However, be aware that octanoate is sometimes used as a stabilizer in commercial albumin preparations, which could affect your experimental results.[4][5]

Troubleshooting Guide

Issue: White Precipitate or Cloudiness Observed When Dissolving Sodium Octanoate
Potential Cause Troubleshooting Steps
Buffer pH is too low Verify the pH of your physiological buffer. Ensure it is neutral to alkaline (pH ≥ 7.0). Adjust the pH with a suitable base (e.g., 1M NaOH) if necessary before adding the sodium octanoate.
Solution temperature is too low Gently warm the buffer to 37°C while stirring before and during the addition of sodium octanoate. A water bath is a suitable method for this.
Concentration is too high You may be exceeding the solubility limit. Try preparing a more dilute solution. For experiments requiring higher concentrations, consider preparing a concentrated stock in a minimal volume of slightly alkaline water (pH 8-9) and then adding it dropwise to your pre-warmed buffer with vigorous stirring.
Presence of high concentrations of divalent cations If your experimental design allows, consider using a buffer with lower concentrations of Ca²⁺ and Mg²⁺. Alternatively, prepare the sodium octanoate solution in a compatible buffer before adding it to your final experimental medium.
Slow Dissolution Rate Increase the stirring speed or use a vortex mixer to create a more turbulent flow, which can enhance the rate of dissolution. Sonication can also be used to break up aggregates.

Data Presentation

Table 1: Qualitative Solubility of Sodium Octanoate in Aqueous Solutions

Parameter Effect on Solubility Notes
pH Increases with higher pHSolubility is significantly reduced in acidic conditions (pH < 6.0) due to the conversion to the less soluble octanoic acid.
Temperature Increases with higher temperatureWarming the solution is a common method to improve dissolution.
Ionic Strength Can decrease solubilityHigh salt concentrations in the buffer can lead to a "salting-out" effect, reducing the solubility of sodium octanoate.
Divalent Cations (e.g., Ca²⁺, Mg²⁺) Can form insoluble precipitatesThe formation of calcium or magnesium octanoate salts, which are less soluble than sodium octanoate, can lead to precipitation.[1]

Table 2: General Properties of Sodium Octanoate

Property Value Source
Molecular Formula C₈H₁₅NaO₂[3]
Molecular Weight 166.19 g/mol [3]
Appearance White or off-white crystalline powder[2]
Solubility in Water Soluble[2]
pKa of Octanoic Acid ~4.89[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Sodium Octanoate Stock Solution
  • Materials:

    • Sodium Octanoate powder

    • Sterile, deionized water

    • Sterile 50 mL conical tube

    • Magnetic stirrer and stir bar

    • Water bath set to 37°C

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh out 0.831 g of sodium octanoate powder and add it to the 50 mL conical tube.

    • Add approximately 40 mL of sterile, deionized water to the tube.

    • Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer in the 37°C water bath.

    • Stir the solution until the sodium octanoate is completely dissolved. This may take some time. Gentle heating will aid dissolution.

    • Once dissolved, remove the tube from the water bath and allow it to cool to room temperature.

    • Bring the final volume to 50 mL with sterile, deionized water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

Protocol 2: Supplementing Cell Culture Medium with Sodium Octanoate
  • Materials:

    • Prepared sterile stock solution of sodium octanoate (from Protocol 1)

    • Pre-warmed complete cell culture medium

    • Sterile serological pipettes

  • Procedure:

    • Pre-warm the complete cell culture medium to 37°C in a water bath.

    • Thaw the sodium octanoate stock solution at room temperature or in a 37°C water bath if frozen.

    • Gently vortex the stock solution to ensure it is homogenous.

    • While gently swirling the pre-warmed cell culture medium, add the desired volume of the sodium octanoate stock solution dropwise. For example, to achieve a final concentration of 1 mM in 50 mL of medium, add 0.5 mL of the 100 mM stock solution.

    • Continue to gently swirl the medium for a few seconds to ensure complete mixing.

    • The supplemented medium is now ready for use.

Mandatory Visualizations

Akt_mTOR_Signaling sodium_octanoate Sodium Octanoate receptor Receptor Tyrosine Kinase (e.g., Insulin Receptor) sodium_octanoate->receptor Activates pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates tsc TSC1/TSC2 akt->tsc Inhibits rheb Rheb-GTP tsc->rheb Inhibits mtorc1 mTORC1 rheb->mtorc1 Activates protein_synthesis Protein Synthesis mtorc1->protein_synthesis cell_growth Cell Growth mtorc1->cell_growth

Caption: Sodium octanoate can influence the Akt-mTOR signaling pathway.

GPR84_Signaling sodium_octanoate Sodium Octanoate (Medium-Chain Fatty Acid) gpr84 GPR84 sodium_octanoate->gpr84 Binds to gi_protein Gi/o Protein gpr84->gi_protein Activates cytokine_production Pro-inflammatory Cytokine Production gpr84->cytokine_production Amplifies LPS-stimulated chemotaxis Chemotaxis gi_protein->chemotaxis lps LPS tlr4 TLR4 lps->tlr4 tlr4->cytokine_production

Caption: GPR84 signaling pathway activated by sodium octanoate.

References

Technical Support Center: Stabilizing Sodium Octanoate Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of sodium octanoate (B1194180) solutions for long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common challenges.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the preparation, storage, and use of sodium octanoate solutions.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of sodium octanoate solutions?

Several factors can influence the stability of sodium octanoate solutions, including:

  • Temperature: Higher temperatures can accelerate degradation.[1] It is generally recommended to store stock solutions at low temperatures (-20°C or -80°C) to ensure long-term stability.[2]

  • pH: The pH of the solution is critical. Sodium octanoate is the salt of a weak acid, and its solutions are typically alkaline (pH 8.0-10.5).[3][4][5] Deviations from this optimal pH range can lead to precipitation or hydrolysis.

  • Light: Exposure to light should be minimized, as it can potentially contribute to degradation.[6] Storing solutions in amber vials or in the dark is a recommended practice.

  • Microbial Contamination: Aqueous solutions can be susceptible to microbial growth, which can alter the solution's properties and degrade the sodium octanoate.[7]

  • Presence of Oxidizing Agents: Sodium octanoate is incompatible with strong oxidizing agents, which can lead to chemical degradation.[3][5]

2. What are the signs of instability in my sodium octanoate solution?

Signs of instability can include:

  • Precipitation: The formation of a solid precipitate in the solution is a common sign of instability, which can be caused by changes in pH or temperature, or by the presence of certain ions like calcium.[8]

  • Changes in pH: A significant shift in the pH of the solution can indicate degradation or contamination.

  • Discoloration or Cloudiness: Any change in the appearance of the solution, such as becoming cloudy or discolored, may suggest chemical changes or microbial growth.

  • Odor Changes: The development of a different or stronger odor could be a sign of degradation.

  • Reduced Performance: In experimental assays, a decrease in the expected effect of the sodium octanoate (e.g., as a protein stabilizer) can indicate a loss of potency due to degradation.

3. How should I prepare a stable sodium octanoate stock solution?

To prepare a stable stock solution:

  • Use high-purity sodium octanoate and sterile, purified water.

  • Dissolve the sodium octanoate in water and, if necessary, adjust the pH to the optimal range of 8.0-10.5.[3][4][5]

  • For long-term storage, it is advisable to filter-sterilize the solution using a 0.22 µm filter to prevent microbial contamination.[2]

  • Store the stock solution in tightly sealed, sterile containers.

Troubleshooting Common Issues

Issue Possible Causes Troubleshooting Steps
Precipitation upon preparation or storage pH is too low, causing the formation of less soluble octanoic acid.- Ensure the pH of the solution is within the 8.0-10.5 range.[3][4][5] - If necessary, adjust the pH with a small amount of dilute sodium hydroxide (B78521) solution.
Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) forming insoluble salts.[8]- Use deionized or distilled water for solution preparation. - If the experimental buffer contains high concentrations of divalent cations, consider the potential for precipitation.
Cloudiness or microbial growth in the solution Microbial contamination.- Prepare solutions under sterile conditions. - Filter-sterilize the solution through a 0.22 µm filter.[2] - Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[2]
Protein aggregation when using sodium octanoate as a stabilizer Sub-optimal concentration of sodium octanoate.- Titrate the concentration of sodium octanoate to find the optimal level for your specific protein and formulation.
pH of the formulation is near the isoelectric point (pI) of the protein.- Adjust the pH of the formulation to be at least 1-1.5 units away from the protein's pI.[9]
Presence of other destabilizing factors.- Optimize other buffer components, such as ionic strength and the presence of other excipients.[10]
Inconsistent experimental results Degradation of the sodium octanoate solution.- Prepare fresh solutions regularly. - Store stock solutions appropriately and monitor for signs of degradation. - Perform a stability check of your solution using an appropriate analytical method (see Experimental Protocols).

Data Presentation

The stability of sodium octanoate solutions is highly dependent on storage conditions. The following table summarizes recommended storage conditions and expected shelf life based on available data.

Storage TemperatureRecommended SolventExpected Shelf LifeReference
Room TemperatureWaterShort-term (days to weeks)[3][6][11]
2-8°CWaterShort to medium-term (weeks to months)General laboratory practice
-20°CWaterUp to 1 year[2]
-80°CWaterUp to 2 years[2]

Note: This data is a general guideline. For critical long-term experiments, it is highly recommended to perform your own stability studies under your specific experimental conditions.

Experimental Protocols

1. Protocol for Accelerated Stability Testing

Accelerated stability testing can be used to predict the long-term stability of a sodium octanoate solution. This involves subjecting the solution to elevated temperatures and monitoring its degradation over a shorter period.

  • Objective: To assess the stability of a sodium octanoate solution under accelerated conditions.

  • Materials:

    • Sodium octanoate solution of known concentration.

    • Temperature-controlled incubator or oven.

    • HPLC system with a suitable column (e.g., C18).

    • pH meter.

    • Sterile, sealed vials.

  • Methodology:

    • Prepare a fresh batch of the sodium octanoate solution to be tested.

    • Dispense the solution into several sealed vials to minimize evaporation and contamination.

    • Place the vials in a temperature-controlled incubator at an elevated temperature (e.g., 40°C, 50°C, or 60°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from the incubator.

    • Allow the vial to cool to room temperature.

    • Visually inspect the solution for any changes in appearance (e.g., color, clarity, precipitation).

    • Measure the pH of the solution.

    • Analyze the concentration of sodium octanoate using a validated HPLC method (see Protocol 2).

    • Plot the concentration of sodium octanoate as a function of time at each temperature.

    • Use the data to calculate the degradation rate constant and estimate the shelf life at desired storage conditions using the Arrhenius equation.

2. Protocol for HPLC Analysis of Sodium Octanoate

High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the concentration of sodium octanoate and detecting its degradation products.

  • Objective: To determine the concentration of sodium octanoate in a solution.

  • Instrumentation:

    • HPLC system with a UV or Mass Spectrometry (MS) detector.

    • Reversed-phase C18 column.

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or formic acid (for MS compatibility).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS.

  • Methodology:

    • Prepare a series of standard solutions of sodium octanoate of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the test sample (from the stability study) into the HPLC system.

    • Identify and quantify the sodium octanoate peak based on its retention time and the calibration curve.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Mandatory Visualization

Degradation Pathway: Hydrolysis of Sodium Octanoate

The primary degradation pathway for sodium octanoate in aqueous solution is hydrolysis, where the octanoate anion reacts with water to form octanoic acid and a hydroxide ion. This is a reversible reaction.

Hydrolysis cluster_reactants Reactants cluster_products Products octanoate Sodium Octanoate (CH₃(CH₂)₆COONa) acid Octanoic Acid (CH₃(CH₂)₆COOH) octanoate->acid Hydrolysis hydroxide Sodium Hydroxide (NaOH) octanoate->hydroxide water Water (H₂O) water->acid water->hydroxide acid->octanoate Neutralization hydroxide->octanoate

Simplified hydrolysis pathway of sodium octanoate.

Experimental Workflow: Stability Testing of Sodium Octanoate Solution

This workflow outlines the key steps for conducting a comprehensive stability study of a sodium octanoate solution.

Stability_Workflow start Start: Prepare Sodium Octanoate Solution dispense Dispense into Vials start->dispense storage Store at Different Conditions (e.g., 25°C, 40°C, Light Exposure) dispense->storage sampling Sample at Predetermined Time Points storage->sampling sampling->storage Continue storage analysis Perform Analyses: - Visual Inspection - pH Measurement - HPLC for Concentration sampling->analysis For each time point data Collect and Analyze Data analysis->data report Generate Stability Report and Determine Shelf Life data->report end End report->end

Workflow for assessing the stability of sodium octanoate solutions.

Logical Relationship: Troubleshooting Sodium Octanoate Solution Instability

This decision tree provides a logical approach to troubleshooting common instability issues with sodium octanoate solutions.

Troubleshooting_Tree start Instability Observed (Precipitation, Cloudiness, etc.) check_ph Is the pH within the 8.0-10.5 range? start->check_ph adjust_ph Adjust pH with dilute NaOH check_ph->adjust_ph No check_microbial Is there evidence of microbial growth? check_ph->check_microbial Yes adjust_ph->start Re-evaluate sterile_filter Prepare fresh solution and sterile filter (0.22 µm) check_microbial->sterile_filter Yes check_storage Review storage conditions (temperature, light) check_microbial->check_storage No sterile_filter->start Re-evaluate optimize_storage Store in a cool, dark place check_storage->optimize_storage No check_water Was deionized/distilled water used? check_storage->check_water Yes optimize_storage->start Re-evaluate use_pure_water Prepare fresh solution with high-purity water check_water->use_pure_water No consult Consult further resources or perform detailed analysis check_water->consult Yes use_pure_water->start Re-evaluate

Decision tree for troubleshooting unstable sodium octanoate solutions.

References

troubleshooting unexpected cellular responses to sodium octanoate treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for unexpected cellular responses to sodium octanoate (B1194180), offering solutions in a direct question-and-answer format for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing high levels of death or detachment after sodium octanoate treatment, even at concentrations reported in the literature. What could be the cause?

A1: This is a common issue that can stem from several factors. High cell mortality can be caused by the compound itself, but also by experimental conditions. Sodium octanoate can inhibit cell growth, with a 50% inhibitory concentration observed between 0.5 and 0.6 mM in mesenchymal stromal cells.[1] High concentrations (5-20 mM) have been shown to inhibit sodium transport.[2]

Here is a systematic approach to troubleshoot this issue:

  • Reagent Quality and Preparation:

    • Verify Purity: Ensure you are using a high-purity grade (≥99%) of sodium octanoate.[3]

    • Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., sterile water or PBS) and sterilize through a 0.22 µm filter. Avoid repeated freeze-thaw cycles.

    • pH of Medium: Sodium octanoate is the salt of a fatty acid and can alter the pH of your culture medium. Measure the pH of the complete medium after adding the compound and adjust if necessary. Significant pH shifts can induce cell death.[4]

  • Cellular Health and Density:

    • Initial Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and have a high viability (>95%) before starting the experiment.[4]

    • Seeding Density: Sub-optimal cell density can make cells more susceptible to stress. Optimize seeding density for your specific cell line and experiment duration.

  • Concentration and Exposure Time:

    • Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to determine the optimal, non-toxic concentration for your specific cell line. Effects can be highly cell-type dependent.

    • Incubation Time: Reduce the initial exposure time. A time-course experiment can reveal the onset of toxicity.

Q2: I am not observing the expected biological effect of sodium octanoate (e.g., change in lipid metabolism, signaling pathway modulation). Why might this be?

A2: A lack of effect can be as perplexing as overt toxicity. Sodium octanoate is known to influence lipid metabolism, act as a histone deacetylase (HDAC) inhibitor, and modulate inflammatory responses.[5][6][7] If these effects are absent, consider the following:

  • Mechanism of Action: Sodium octanoate can freely enter cells and be rapidly oxidized.[6] It can also act as an HDAC inhibitor, similar to sodium butyrate, which can alter the transcription of 2-20% of genes.[7] The expected effect may be subtle or dependent on the specific cellular context.

  • Experimental System:

    • Cell Line Specificity: The metabolic and signaling pathways affected by sodium octanoate can vary significantly between cell lines. The effect you are looking for may not be prominent in your chosen model.

    • Serum Interaction: Components in fetal bovine serum (FBS) can bind to fatty acids like octanoate, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium if your experimental design allows.

  • Assay Sensitivity:

    • Endpoint Timing: The chosen time point for your assay may be too early or too late to detect the desired effect. Perform a time-course experiment.

    • Assay Validation: Ensure your assay (e.g., Western blot, qPCR, metabolic assay) is sensitive enough and properly validated to detect the changes you anticipate.

Q3: I am seeing high variability between my experimental replicates. How can I improve consistency?

A3: High variability can mask true biological effects. Key areas to address include:

  • Pipetting and Dilutions: Ensure accurate and consistent pipetting, especially when preparing serial dilutions from a concentrated stock. Use calibrated pipettes.

  • Cell Plating: Uneven cell distribution in culture plates is a major source of variability. Ensure a uniform single-cell suspension before plating and use a consistent plating technique.[8]

  • Edge Effects: In multi-well plates (e.g., 96-well), the outer wells are prone to evaporation, leading to "edge effects." Avoid using the outermost wells for treatments or ensure they are filled with sterile PBS or medium to maintain humidity.

  • Compound Stability: Sodium octanoate in solution should be stable, but ensure it is fully dissolved and homogeneously mixed into the medium before adding to cells. Swirl the flask or plate gently after addition.

Section 2: Quantitative Data Summary

The effective concentration of sodium octanoate is highly dependent on the cell type and the biological effect being investigated.

ParameterCell/System TypeConcentration RangeObserved EffectCitation
Inhibitory Concentration Mesenchymal Stromal Cells0.5 - 0.6 mM50% inhibition of cell growth[1]
Sodium Transport Toad Bladder0.1 - 1.0 mMStimulation of sodium transport[2]
Sodium Transport Toad Bladder5 - 20 mMReversible inhibition of transport[2]
Protein Synthesis Rat Liver Slices & Hepatoma Cells0.369 µM (3.69x10⁻⁷ M)~75% decrease in L-leucine incorporation[2]
Action Potential Isolated Rabbit Atrium2.4 mMDecreased rate of depolarization[2]
HDAC Inhibition (General, compared to Butyrate)~mM rangeButyrate IC50 is ~0.80 mM; Octanoate is less potent.[9]

Section 3: Key Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol provides a general framework for assessing cell viability after sodium octanoate treatment.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 18-24 hours.

  • Treatment: Prepare serial dilutions of sodium octanoate in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.

  • Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Analysis of Protein Expression (Western Blotting)

This protocol is for assessing changes in protein levels, such as those involved in signaling pathways affected by HDAC inhibition.

  • Cell Lysis: After treatment with sodium octanoate, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).

Section 4: Diagrams and Workflows

The following diagrams illustrate common troubleshooting workflows and biological pathways related to sodium octanoate treatment.

G Start Unexpected Result (e.g., High Cell Death, No Effect) CheckReagent 1. Check Reagent - Purity ≥99%? - Fresh stock solution? - pH of final medium checked? Start->CheckReagent CheckCells 2. Assess Cell Health - Log-phase growth? - Viability >95% before treatment? - Correct seeding density? Start->CheckCells CheckProtocol 3. Review Protocol - Correct concentration range? - Appropriate incubation time? - Assay sensitivity sufficient? Start->CheckProtocol ProblemReagent Problem Identified: Reagent Quality/Prep CheckReagent->ProblemReagent Yes ProblemCells Problem Identified: Cellular Conditions CheckCells->ProblemCells Yes ProblemProtocol Problem Identified: Experimental Design CheckProtocol->ProblemProtocol Yes SolReagent Solution: - Use high-purity compound - Make fresh, sterile stock - Buffer/check medium pH ProblemReagent->SolReagent SolCells Solution: - Use healthy, low-passage cells - Optimize seeding density - Perform cell count/viability ProblemCells->SolCells SolProtocol Solution: - Run dose-response curve - Run time-course experiment - Validate assay controls ProblemProtocol->SolProtocol

Caption: A general troubleshooting workflow for unexpected experimental results.

G Octanoate Sodium Octanoate HDACs Histone Deacetylases (HDACs) Octanoate->HDACs inhibits Histones Histone Proteins HDACs->Histones deacetylates Acetylation Increased Histone Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Transcription Altered Gene Transcription (2-20% of genes affected) Chromatin->Transcription Response Cellular Responses (e.g., Cell Cycle Arrest, Apoptosis) Transcription->Response

Caption: Simplified pathway for Sodium Octanoate as an HDAC inhibitor.

G cluster_causes Potential Causes cluster_effects Observed Effects HighConc Concentration Too High CellDeath High Cell Death / Detachment HighConc->CellDeath Morphology Morphological Changes HighConc->Morphology Contamination Microbial Contamination Contamination->CellDeath Variability High Replicate Variability Contamination->Variability Contamination->Morphology BadHealth Poor Initial Cell Health BadHealth->CellDeath BadHealth->Variability IncorrectpH Incorrect Medium pH IncorrectpH->CellDeath IncorrectpH->Morphology

Caption: Cause-and-effect relationships in troubleshooting cell culture issues.

References

optimization of sodium octanoate concentration for maximal biological effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and optimization of sodium octanoate (B1194180) (also known as sodium caprylate) in experimental settings.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the optimization of sodium octanoate concentration for maximal biological effect.

Question IDQuestionAnswer
SOL-01 My sodium octanoate solution is cloudy or has precipitates. What should I do? Sodium octanoate is highly soluble in water, but solubility can be affected by temperature and pH.[1] Gently warming the solution can aid dissolution. For cell culture, preparing a stock solution in sterile water or ethanol (B145695) is common.[2] If using water, ensure it is at room temperature or slightly warmed. If precipitates form upon cooling, you may need to warm the solution before each use. For consistent results, sterile-filter the final solution using a 0.22 µm filter after dissolution.[3][4]
SOL-02 How should I prepare sodium octanoate for cell culture experiments? For cell culture, it is highly recommended to complex sodium octanoate with fatty acid-free bovine serum albumin (BSA).[4][5] This mimics its physiological transport in vivo, improves stability, and reduces the potential for cytotoxicity from free fatty acids.[5] A common method is to dissolve sodium octanoate in water or a buffer and add it dropwise to a warm (37°C) BSA solution while gently vortexing. An incubation period of 30-60 minutes at 37°C allows for complex formation. The final molar ratio of octanoate to BSA is critical and typically ranges from 2:1 to 6:1.[4]
TOX-01 I'm observing high cytotoxicity in my cell culture experiments. How can I mitigate this? High concentrations of free sodium octanoate can be toxic to cells by disrupting cell membranes.[4][5] First, perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type.[4] For example, in human mesenchymal stromal cells (MSCs), a 50% inhibitory concentration (IC50) was observed between 0.5 and 0.6 mM.[6] Second, complexing the octanoate with BSA is crucial to reduce the concentration of the free fatty acid and improve delivery to cells.[4][5] Finally, ensure your stock solution is fresh and properly stored to prevent the formation of more cytotoxic oxidized products.[4]
REP-01 My results are inconsistent. One experiment shows a stimulatory effect, while the next shows an inhibitory one. What could be the cause? Sodium octanoate can exert bimodal or differential effects depending on its concentration. For instance, in bovine mammary epithelial cells, low concentrations (0.25–0.5 mM) induced the internalization of S. aureus, while higher concentrations (1–2 mM) inhibited it.[7][8] This dual effect highlights the critical importance of precise concentration control. Ensure your dilutions are accurate and that your stock solution concentration is verified. Performing a wide dose-response curve is essential to fully characterize its effect in your experimental system.[9]
STB-01 How stable is my sodium octanoate stock solution, and how should I store it? The double bonds in fatty acids are susceptible to oxidation, which can alter their biological activity.[4] To minimize degradation, store stock solutions at low temperatures (-20°C or -80°C).[3][4] For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended.[3] Protect solutions from light and consider storing organic stock solutions under an inert gas like nitrogen or argon.[4] Aqueous solutions should be prepared fresh for each experiment whenever possible.[4]

Data on Concentration-Dependent Effects

The biological effects of sodium octanoate are highly dependent on its concentration and the experimental system. The following tables summarize quantitative data from various applications.

Table 1: Effects on Cell Behavior and Proliferation

ApplicationCell TypeConcentrationObserved Effect
Cell GrowthHuman Mesenchymal Stromal Cells0.5 - 0.6 mM50% inhibition of cell growth (IC50).[6]
Bacterial InternalizationBovine Mammary Epithelial Cells0.25 - 0.5 mMInduces internalization of S. aureus by ~60%.[7][8]
1.0 - 2.0 mMInhibits internalization of S. aureus by ~40%.[7][8]
Embryo DevelopmentMouse Embryos100 µMPromotes development in fatty acid-deficient media.[10]
InflammationLarge Yellow Croaker (in vivo)2.1 - 6.3 g/kg (dietary)Alleviates intestinal inflammation and oxidative stress.[11]

Table 2: Applications in Formulation and Stabilization

ApplicationSystemConcentrationObserved Effect
Protein StabilizationHuman Serum Albumin (HSA)16 mMUsed to prevent denaturation during pasteurization.[12]
Bovine Serum Albumin (BSA)10 mMIncreases the thermal denaturation temperature.[13]
Drug PermeationRat Intestine (in vivo)50 - 300 mMEnhances intestinal absorption of macromolecules in a concentration-dependent manner.[14]
Membrane FluidityDPPC VesiclesVariableDecreases the phase transition temperature, indicating increased membrane fluidity.[15]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Sodium Octanoate Stock Solution

A. Aqueous Stock Solution

  • Weighing: Weigh 1.662 g of sodium octanoate powder (MW: 166.19 g/mol ).

  • Dissolution: Add the powder to ~80 mL of sterile, purified water (e.g., Milli-Q) in a sterile container.

  • Mixing: Stir the solution using a sterile magnetic stir bar until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Volume Adjustment: Adjust the final volume to 100 mL with sterile water.

  • Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, sealed container.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one year or -80°C for up to two years.[3] Avoid repeated freeze-thaw cycles.

B. BSA-Complexed Stock Solution (5 mM Octanoate, 1 mM BSA)

  • Prepare BSA Solution: Prepare a solution of 1 mM fatty acid-free BSA in a suitable serum-free medium or buffer (e.g., PBS). To do this, dissolve ~66.5 mg of BSA per mL of buffer. Gently mix to avoid frothing.

  • Warm BSA: Gently warm the BSA solution to 37°C.

  • Add Octanoate: Prepare a higher concentration aqueous stock of sodium octanoate (e.g., 100 mM as described above). Slowly add the required volume of the octanoate stock solution dropwise to the warm BSA solution while gently vortexing or stirring. For a 5:1 molar ratio, you would add 5 mL of 100 mM octanoate to 95 mL of 1.05 mM BSA solution to get a final volume of 100 mL with approximately 5 mM Octanoate and 1 mM BSA.

  • Incubate: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[4]

  • Sterilization & Storage: Sterile-filter the final complexed solution using a 0.22 µm filter. This solution is now ready to be diluted to the final desired concentration in your cell culture medium. It is best to prepare this fresh for experiments.

Protocol 2: General Cytotoxicity Assay Using MTT or CCK-8

This protocol provides a general workflow to determine the cytotoxic concentration range of sodium octanoate.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare serial dilutions of your sodium octanoate stock solution (aqueous or BSA-complexed) in complete cell culture medium. It is critical to include a "vehicle control" (e.g., medium with BSA but no octanoate) to account for any effects of the carrier.[5]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of sodium octanoate. Include untreated controls and vehicle controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Reagent Addition: Add 10 µL of a viability reagent (like MTT or CCK-8) to each well.[16]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[16]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9][17]

Protocol 3: Analysis of Protein Thermal Stability by Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to measure the stabilizing effect of sodium octanoate on a protein like albumin.

  • Sample Preparation: Prepare solutions of your target protein (e.g., 1 g/L Human Serum Albumin) in a suitable buffer (e.g., PBS, pH 7.4). Prepare identical protein solutions containing different concentrations of sodium octanoate (e.g., 0 mM, 5 mM, 10 mM, 16 mM).[12][13] A buffer-only solution is required for the reference cell.

  • Instrument Setup: Set up the DSC instrument according to the manufacturer's instructions. Equilibrate the system at the starting temperature (e.g., 30°C).

  • Sample Loading: Carefully load the protein solution into the sample cell and the corresponding buffer into the reference cell.

  • Thermal Scan: Apply a thermal ramp to the samples at a constant rate (e.g., 1°C/minute) over a temperature range that covers the protein's unfolding transition (e.g., 30°C to 90°C).[18]

  • Data Acquisition: The instrument will record the differential heat capacity (Cp) as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak where the protein unfolds. The temperature at the apex of this peak is the melting temperature (Tm). An increase in Tm in the presence of sodium octanoate indicates a stabilizing effect.[13][19]

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Diagrams

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_opt Optimization prep_stock Prepare Aqueous or BSA-Complexed Stock serial_dil Create Serial Dilutions in Culture Medium prep_stock->serial_dil treat_cells Treat Cells with Various Concentrations serial_dil->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Biological Assay (e.g., Viability, Gene Expression) incubate->assay data_analysis Analyze Data & Plot Dose-Response Curve assay->data_analysis determine_ec50 Determine Optimal Concentration (EC50/IC50) data_analysis->determine_ec50 refine Refine Concentration Range for Further Experiments determine_ec50->refine

Caption: Workflow for optimizing sodium octanoate concentration.

PI3K_Akt_mTOR GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt TSC TSC1/2 Akt->TSC mTORC2 mTORC2 mTORC2->Akt Ser473 Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 Effectors Downstream Effectors (Protein Synthesis, Cell Growth) mTORC1->Effectors Octanoate Sodium Octanoate (MCFA) Octanoate->Akt Enhances Phosphorylation

Caption: Sodium octanoate can enhance phosphorylation in the PI3K/Akt/mTOR pathway.

Inflammatory_Modulation Stimulus Inflammatory Stimulus (e.g., LPS, Pathogens) TLR Toll-like Receptors (TLRs) Stimulus->TLR NFkB_Pathway NF-κB Signaling Cascade TLR->NFkB_Pathway NFkB NF-κB Activation NFkB_Pathway->NFkB Cytokines Pro-inflammatory Cytokine Expression (TNFα, IL-1β) NFkB->Cytokines Octanoate Sodium Octanoate Octanoate->TLR May inactivate Octanoate->NFkB_Pathway Suppresses

Caption: Sodium octanoate can suppress inflammatory responses by inhibiting NF-κB signaling.

References

Technical Support Center: Process Improvements for the Large-Scale Synthesis of Pure Sodium Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the large-scale synthesis of pure sodium octanoate (B1194180). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing production processes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of sodium octanoate.

Issue 1: Low Yield of Sodium Octanoate

  • Question: Our synthesis of sodium octanoate is resulting in a lower than expected yield. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields in the neutralization reaction between octanoic acid and sodium hydroxide (B78521) can stem from several factors:

    • Incomplete Reaction: Ensure that the molar ratio of sodium hydroxide to octanoic acid is at least 1:1 to drive the reaction to completion. An excess of the acid may be used to ensure all the base reacts, but this will require more extensive purification.

    • Reaction Temperature: The reaction is typically exothermic. However, maintaining a controlled temperature, for instance between 60-110°C, can ensure the reaction proceeds efficiently without degradation of the product.[1]

    • Inadequate Mixing: In a large-scale batch, insufficient agitation can lead to localized areas of high or low reactant concentration, preventing a complete reaction. Ensure the mixing is vigorous enough to maintain a homogenous solution.

    • Losses During Workup: Significant product loss can occur during filtration and transfer steps. Ensure filter cakes are washed sufficiently to recover all the product and minimize transfer losses.

Issue 2: Impure Final Product (Discoloration or Odor)

  • Question: The final sodium octanoate product has a slight yellow tinge and a faint odor. What is the likely cause and how can it be purified?

  • Answer: Discoloration and odor in the final product are typically due to impurities in the starting materials or side reactions.

    • Purity of Octanoic Acid: Industrial-grade octanoic acid may contain impurities that can cause discoloration. It is highly recommended to purify the octanoic acid by vacuum distillation before use.[1] Distilling at a reduced pressure (e.g., 0.06–0.10 MPa) and a temperature of 130–150°C can effectively remove color and odor-causing impurities.[1]

    • Side Reactions: Overheating during the reaction can lead to decomposition and the formation of colored byproducts. Maintain strict temperature control throughout the synthesis.

Issue 3: Difficulty in Filtration of Sodium Octanoate

  • Question: We are experiencing slow filtration rates and clogging of our filter press when isolating the sodium octanoate. How can we improve this?

  • Answer: Filtration difficulties with sodium salts of fatty acids can be due to the physical properties of the precipitate.

    • Crystal Size and Morphology: The particle size and shape of the sodium octanoate crystals can impact filtration. Controlling the cooling rate after the reaction can influence crystal growth. A slower cooling rate may lead to larger, more easily filterable crystals.

    • Viscosity of the Mother Liquor: A highly viscous mother liquor can impede filtration. Ensure that the reaction is complete and that the temperature is optimized for filtration. In some cases, dilution with a suitable solvent may be necessary, although this can increase processing time and cost.

Issue 4: Issues with Spray Drying the Final Product

  • Question: During the spray drying of the sodium octanoate solution, we are observing product buildup on the chamber walls and inconsistent particle size. What are the troubleshooting steps?

  • Answer: Spray drying is an effective method for obtaining a fine, powdered product, but it requires careful control of process parameters.[2][3][4][5]

    • Inlet and Outlet Temperatures: Incorrect temperatures can lead to either a sticky, incompletely dried product or thermal degradation. For sodium octanoate, an inlet temperature of around 210°C and an outlet temperature of 110°C have been reported to be effective.[1]

    • Feed Concentration and Rate: The concentration of the sodium octanoate solution and the feed rate into the spray dryer are critical. A feed liquid concentration of around 20% has been used successfully.[1] Adjusting the feed rate can help control the drying process and particle characteristics.

    • Atomizer Settings: The atomizer speed and pressure directly influence the droplet size, which in turn affects the final particle size and distribution.[3] Ensure the atomizer is functioning correctly and the settings are optimized for the desired product characteristics. Regular cleaning of the atomizer is also crucial to prevent blockages.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and scalable method for synthesizing pure sodium octanoate?

    • A1: The most common and industrially scalable method is the direct neutralization of high-purity octanoic acid with a strong base, typically sodium hydroxide, in an aqueous solution.[6] This method is straightforward, has a high conversion rate, and is cost-effective for large-scale production.

  • Q2: What are the critical quality control parameters to monitor during the synthesis?

    • A2: Key parameters to monitor include the pH of the reaction mixture to ensure complete neutralization (typically a final pH of 8-10.5), the purity of the starting octanoic acid, and the moisture content of the final product.[1] The final product should also be tested for clarity and color in solution.

  • Q3: How can the purity of the final sodium octanoate product be analytically determined?

    • A3: The purity of sodium octanoate can be determined using various analytical techniques. Gas chromatography (GC) can be used to quantify residual octanoic acid and other volatile impurities. High-performance liquid chromatography (HPLC) is also a valuable tool for assessing purity. Titration can be used to determine the assay of the sodium salt.

  • Q4: What are the primary safety precautions to consider during the large-scale synthesis of sodium octanoate?

    • A4: The reaction between octanoic acid and sodium hydroxide is exothermic and can generate heat. Proper temperature control and a robust cooling system are essential to prevent runaway reactions. Both octanoic acid and sodium hydroxide are corrosive, so appropriate personal protective equipment (PPE), such as gloves, goggles, and chemical-resistant clothing, must be worn. The process should be carried out in a well-ventilated area.

Data Presentation

The following table summarizes the process parameters and outcomes from different examples of a large-scale synthesis of medicinal-grade sodium octanoate, based on a patented method.

ParameterExample 1Example 2Example 3
Octanoic Acid Purification
Vacuum Pressure0.07 MPa0.08 MPa0.10 MPa
Distillation Temperature135 °C145 °C150 °C
Synthesis
Purified Octanoic Acid72 Kg108 Kg54 Kg
Sodium Hydroxide20 Kg30 Kg15 Kg
Pure Water140 L180 L130 L
Reaction Temperature80 °C100 °C110 °C
Final pH8.59.510
Spray Drying
Feed Liquid Concentration20%Not SpecifiedNot Specified
Inlet Air Temperature210 °CNot SpecifiedNot Specified
Outlet Air Temperature110 °CNot SpecifiedNot Specified
Final Product
Yield (White Crystalline Powder)82 Kg122 Kg61 Kg

Data extracted from patent CN101168500A.[1]

Experimental Protocols

Detailed Methodology for Large-Scale Synthesis of Medicinal Grade Sodium Octanoate

This protocol is adapted from a patented industrial process.[1]

1. Purification of Industrial Octanoic Acid

  • Charge the industrial-grade octanoic acid into a vacuum distillation apparatus.

  • Reduce the pressure in the system to 0.06–0.10 MPa using a vacuum pump.

  • Heat the octanoic acid to a temperature of 130–150 °C to initiate distillation.

  • Collect the distilled, purified octanoic acid, which should be clear and free of colored impurities.

2. Synthesis of Sodium Octanoate

  • In a suitable reaction vessel equipped with a stirrer, dissolve the required amount of sodium hydroxide in pure water (ratio of approximately 1:6-9 by weight).

  • Once the sodium hydroxide is fully dissolved, begin stirring and add the purified octanoic acid in a stoichiometric amount.

  • Heat the reaction mixture to a temperature between 60–110 °C.

  • Continue the reaction until it is complete, monitoring the pH to ensure it is within the range of 8–10.5.

3. Filtration and Drying

  • Allow the sodium octanoate solution to stand and then filter to remove any trace impurities.

  • The clarified sodium octanoate solution is then fed into a centrifugal spray dryer.

  • Set the spray dryer operating conditions, for example, an inlet air temperature of around 210°C and an outlet temperature of 110°C, with a feed liquid concentration of approximately 20%.

  • The resulting white crystalline powder of sodium octanoate is collected.

4. Final Product Handling

  • The collected sodium octanoate powder should be tested for quality assurance.

  • Once approved, the product is aseptically packed into suitable containers.

Mandatory Visualization

Synthesis_Workflow cluster_purification Octanoic Acid Purification cluster_synthesis Synthesis cluster_finishing Product Finishing raw_material Industrial Octanoic Acid distillation Vacuum Distillation (130-150°C, 0.06-0.10 MPa) raw_material->distillation purified_acid Purified Octanoic Acid distillation->purified_acid reactor Neutralization Reaction (60-110°C, pH 8-10.5) purified_acid->reactor naoh_solution Sodium Hydroxide Solution naoh_solution->reactor crude_solution Sodium Octanoate Solution reactor->crude_solution filtration Filtration crude_solution->filtration spray_drying Spray Drying (Inlet: 210°C, Outlet: 110°C) filtration->spray_drying final_product Pure Sodium Octanoate Powder spray_drying->final_product

Caption: Workflow for the large-scale synthesis of pure sodium octanoate.

Troubleshooting_Tree cluster_yield Low Yield cluster_purity Impure Product cluster_filtration Filtration Issues cluster_drying Drying Problems start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction discoloration Discoloration/Odor? start->discoloration slow_filtration Slow Filtration? start->slow_filtration drying_issue Spray Drying Issues? start->drying_issue check_ratio Check Molar Ratios (NaOH:Acid ≥ 1:1) incomplete_reaction->check_ratio check_mixing Improve Agitation incomplete_reaction->check_mixing purify_acid Purify Octanoic Acid (Vacuum Distillation) discoloration->purify_acid control_temp Control Reaction Temperature discoloration->control_temp control_cooling Control Cooling Rate for Crystal Growth slow_filtration->control_cooling check_viscosity Check Mother Liquor Viscosity slow_filtration->check_viscosity optimize_temp Optimize Inlet/Outlet Temps drying_issue->optimize_temp optimize_feed Adjust Feed Rate/Concentration drying_issue->optimize_feed check_atomizer Check/Clean Atomizer drying_issue->check_atomizer

Caption: Troubleshooting decision tree for sodium octanoate synthesis.

References

Technical Support Center: Accurate Quantification of Sodium Octanoate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides refined methodologies, troubleshooting guides, and frequently asked questions (FAQs) for the accurate quantification of sodium octanoate (B1194180) in plasma. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying sodium octanoate in plasma?

A1: The most common methods for quantifying sodium octanoate (also known as sodium caprylate) in plasma are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS/MS).[1][2][3] GC-MS is frequently used due to its high sensitivity and specificity, especially for analyzing fatty acids.[1][4] HPLC methods, particularly reversed-phase HPLC with UV detection, have also been successfully applied for quality control in human serum albumin preparations.[3]

Q2: Why is chemical derivatization often required for GC-MS analysis of sodium octanoate?

A2: Chemical derivatization is crucial for GC-MS analysis because it converts the polar, non-volatile octanoic acid into a more volatile and thermally stable compound suitable for gas chromatography.[5] This process improves chromatographic peak shape, enhances sensitivity, and allows for better separation from other plasma components.[6][7] Common derivatization techniques include esterification to form methyl or isobutyl esters, or conversion to pentafluorobenzyl derivatives.[1][8]

Q3: What are the major challenges in the accurate quantification of sodium octanoate in plasma?

A3: Researchers face several challenges, including:

  • Matrix Effects: Co-eluting endogenous substances from the plasma matrix can interfere with the ionization of the analyte, leading to signal suppression or enhancement and inaccurate results.[9][10][11]

  • Contamination: Samples can be easily contaminated with unlabeled octanoate from external sources, leading to biased and incorrect results.[4]

  • Sample Stability: The stability of sodium octanoate in plasma can be limited, especially at room temperature, requiring careful handling and storage procedures.[12]

  • Endogenous Interference: The presence of endogenous octanoate and other structurally similar fatty acids in plasma can complicate accurate quantification.[13][14]

  • Low Concentrations: When measuring low physiological or tracer concentrations, high sensitivity is required, which can be challenging to achieve.[4]

Q4: How should plasma samples be collected and stored to ensure the stability of sodium octanoate?

A4: For optimal analyte stability, blood samples should be collected in appropriate anticoagulant-treated tubes and centrifuged to separate the plasma within 30 minutes of collection.[15] To minimize degradation, plasma should be stored at 2-8°C for short-term storage (up to 24 hours) and frozen for long-term stability.[12] It is crucial to avoid prolonged storage of uncentrifuged specimens, as this can cause significant changes in analyte concentrations.[16][17] Using polypropylene (B1209903) tubes instead of glass is recommended to prevent adsorption of the analyte to surfaces.[12]

Troubleshooting Guide

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting) in GC-MS Analysis

  • Question: My octanoate derivative peak is showing significant tailing in my GC-MS chromatogram. What are the potential causes and solutions?

  • Answer:

    • Incomplete Derivatization: The derivatization reaction may be incomplete. Solution: Increase the reaction time or temperature, use fresh derivatizing reagent, or add a catalyst. Ensure the sample is completely dry before adding the reagent, as water can inhibit the reaction.[7][18]

    • Active Sites in GC System: Active sites in the injector liner, column, or detector can cause peak tailing. Solution: Use a deactivated liner, perform column conditioning, or trim the first few centimeters of the column.

    • Analyte Adsorption: Octanoate or its derivative may adsorb to surfaces. Solution: Use polypropylene vials and pipette tips throughout the sample preparation process to minimize adsorption to glass.[12]

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

  • Question: I am observing high %RSD between my replicate samples. What could be causing this lack of precision?

  • Answer:

    • Matrix Effects: The plasma matrix is a primary source of variability. Endogenous components like phospholipids (B1166683) can suppress or enhance the analyte signal unpredictably.[9][10] Solution:

      • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering components.[19][20]

      • Use a Stable Isotope-Labeled Internal Standard: An ideal internal standard (e.g., ¹³C-labeled octanoate) will co-elute with the analyte and experience the same matrix effects, effectively compensating for signal variations.[1]

      • Matrix-Matched Calibration: Prepare calibration standards in a blank plasma matrix that is free of the analyte to mimic the matrix effects seen in the unknown samples.[21]

    • Sample Inhomogeneity: The sample may not be thoroughly mixed after thawing or reagent addition. Solution: Ensure vigorous vortexing at all relevant steps, especially after adding the internal standard and before extraction.

Issue 3: Low Analyte Recovery After Sample Preparation

  • Question: My recovery for sodium octanoate is consistently low. How can I improve it?

  • Answer:

    • Inefficient Extraction: The chosen extraction solvent or pH may not be optimal for octanoic acid. Solution: Octanoic acid is best extracted from an acidified sample into an organic solvent. Ensure the plasma is sufficiently acidified (e.g., with HCl or citric acid) before liquid-liquid extraction.[22][23]

    • Analyte Instability: Octanoate may be degrading during sample processing. Solution: Keep samples on ice or at 4°C throughout the preparation steps and minimize the time between sample collection and analysis.[12][24]

    • Suboptimal Derivatization: The choice of derivatization reagent can impact recovery and sensitivity. For instance, derivatization via isobutylation has been shown to be more sensitive and produce more specific mass fragments for GC-MS analysis compared to methylation.[1][4][25]

Issue 4: Suspected Interference from Endogenous Compounds

  • Question: I see interfering peaks near my analyte of interest, potentially affecting quantification. What steps can I take to resolve this?

  • Answer:

    • Improve Chromatographic Separation: Modify the GC or LC gradient to better resolve the octanoate peak from interfering peaks. Using a longer analytical column can also enhance separation.[12]

    • Increase Mass Spectrometer Selectivity: Switch from single ion monitoring (SIM) to multiple reaction monitoring (MRM) on a tandem mass spectrometer (MS/MS). This technique is highly selective and significantly reduces background interference.[19]

    • Qualitative Matrix Effect Assessment: A post-column infusion experiment can help identify regions in the chromatogram where significant ion suppression or enhancement occurs, allowing you to adjust the chromatography to move the analyte peak away from these zones.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for common analytical methods used for sodium octanoate quantification.

Table 1: Comparison of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC/LC-MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation based on polarity on a stationary phase followed by UV or mass-based detection.[3][26]
Derivatization Typically required (e.g., esterification).[1][6]Not always necessary, but can improve sensitivity.
Sensitivity Very high, capable of reaching low μM or nM levels.[4]Varies; high sensitivity with MS/MS detection.[19]
Selectivity High, especially with MS detection.[1]Moderate with UV; very high with MS/MS detection.[19]
Common Issues Contamination risk, derivatization efficiency.[4]Matrix effects (ion suppression/enhancement).[9][10]

Table 2: Reported Method Validation Parameters

MethodDerivatizationLLOQ (Lower Limit of Quantification)Linearity (R²)Precision (%CV)Reference
GC-MSIsobutylation0.43 μM> 0.99< 9.3%[4]
GC-FIDPentafluorobenzyl40 µg/mLLinear over 40-700 µg/mL< 2%[8]
GC-MSWeinreb amides1,000 ng/mL> 0.998< 10%[27]
HPLC-UVNoneNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols & Workflows

Visualized Workflow for GC-MS Analysis

The following diagram outlines the general workflow for the quantification of sodium octanoate in plasma using GC-MS with derivatization.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma Sample Collection (Polypropylene tubes) Spike 2. Spike with Internal Standard (e.g., ¹³C-Octanoate) Sample->Spike Acidify 3. Acidification (e.g., with HCl) Spike->Acidify Extract 4. Liquid-Liquid Extraction (e.g., with n-heptane) Acidify->Extract Dry 5. Evaporation to Dryness (Under Nitrogen Stream) Extract->Dry Deriv 6. Derivatization (e.g., with Isobutanol) Dry->Deriv Inject 7. GC-MS Injection Deriv->Inject Acquire 8. Data Acquisition (SIM or MRM mode) Inject->Acquire Acquire->Acquire Quantify 9. Quantification (Peak Area Ratio vs. Conc.) Acquire->Quantify

Caption: General workflow for plasma sodium octanoate analysis by GC-MS.

Detailed Protocol: GC-MS with Isobutylation Derivatization

This protocol is adapted from validated methods for analyzing octanoate enrichment in plasma.[1][4]

  • Sample Preparation:

    • To a 200 µL plasma sample in a polypropylene tube, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 1,2,3,4-¹³C₄-octanoate).

    • Acidify the sample by adding 200 µL of 4% phosphoric acid and vortex for 1 minute.[20]

    • Perform a liquid-liquid extraction by adding 5 mL of n-heptane, vortexing, and centrifuging to separate the layers.

    • Transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 100 µL of isobutanol and 20 µL of acetyl chloride.

    • Seal the tube tightly and heat at 60°C for 1 hour to form isobutyl esters.

    • After cooling, evaporate the remaining reagent under nitrogen.

    • Reconstitute the sample in an appropriate volume of a suitable solvent (e.g., hexane) for injection.

  • GC-MS Parameters:

    • Column: Use a suitable capillary column (e.g., ZB-FFAP).[28]

    • Carrier Gas: Helium or Nitrogen.[28]

    • Injection: 1 µL splitless injection.

    • Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a temperature that allows for good separation (e.g., 160°C), and hold.[28]

    • MS Detection: Use selected ion monitoring (SIM) or MRM mode for high specificity. For isobutyl octanoate, monitor specific mass fragments (e.g., m/z 127.1 and 145.1 for the unlabeled analyte).[25]

Visualized Troubleshooting Logic for Matrix Effects

This diagram provides a logical workflow for identifying and mitigating matrix effects.

Troubleshooting_Matrix_Effects Start High Variability or Inaccurate Results Observed SuspectME Suspect Matrix Effects (ME)? Start->SuspectME AssessME Assess ME Quantitatively (Post-Extraction Spike) SuspectME->AssessME Yes Other Investigate Other Causes (e.g., Stability, Contamination) SuspectME->Other No ME_Present ME Significant? AssessME->ME_Present Solution1 Implement Stable Isotope-Labeled Internal Standard (SIL-IS) ME_Present->Solution1 Yes Solution2 Improve Sample Cleanup (e.g., use SPE) ME_Present->Solution2 Yes Solution3 Use Matrix-Matched Calibrators ME_Present->Solution3 Yes End Re-validate Method ME_Present->End No Solution1->End Solution2->End Solution3->End

Caption: A decision tree for troubleshooting suspected matrix effects.

References

Technical Support Center: Optimizing Experimental Conditions to Prevent Sodium Octanoate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and prevent the precipitation of sodium octanoate (B1194180).

Frequently Asked Questions (FAQs)

Q1: What is sodium octanoate and why is it used in my experiments?

Sodium octanoate, the sodium salt of octanoic acid, is a versatile compound used in various scientific applications. It is commonly employed as a stabilizer for proteins, particularly human serum albumin, to protect them against heat-induced aggregation and oxidative stress.[1][2] Additionally, it functions as an excipient in pharmaceutical formulations to enhance drug solubility and bioavailability, and as a preservative due to its antimicrobial properties.[3][4]

Q2: What are the key factors that influence the solubility of sodium octanoate?

The solubility of sodium octanoate is primarily influenced by three main factors:

  • Temperature: The solubility of sodium octanoate in water increases as the temperature rises.[3]

  • pH: Sodium octanoate is the salt of a weak acid and is most soluble in alkaline conditions. A pH range of 8.0-10.5 is generally recommended to maintain its solubility.[4][5][6]

  • Solvent Composition: Sodium octanoate is highly soluble in water, sparingly soluble in ethanol, and practically insoluble in acetone.[5] The presence of other salts can decrease its solubility through a "salting-out" effect.

Q3: I observed a precipitate in my sodium octanoate solution. What is the likely cause?

Precipitation of sodium octanoate can occur due to several reasons:

  • Low Temperature: If the solution has been cooled or stored at a low temperature, the solubility of sodium octanoate may have decreased, leading to precipitation.

  • Acidic pH: If the pH of your solution has dropped below the optimal alkaline range, the sodium octanoate may have converted to the less soluble octanoic acid.

  • High Concentration of Other Salts: The presence of other electrolytes in your solution can reduce the solubility of sodium octanoate.[7]

  • Solvent Evaporation: If the solvent has evaporated over time, the concentration of sodium octanoate may have exceeded its solubility limit.

Q4: How can I redissolve precipitated sodium octanoate?

To redissolve precipitated sodium octanoate, you can try the following methods:

  • Gentle Warming: Slowly warm the solution while stirring. The increased temperature will enhance its solubility.

  • pH Adjustment: Check the pH of the solution. If it is acidic or neutral, slowly add a base (e.g., 0.1 M NaOH) dropwise to raise the pH to the 8.0-10.5 range.

  • Solvent Addition: If the concentration is too high, add more of the appropriate solvent (e.g., purified water) to dilute the solution.

Troubleshooting Guides

Issue 1: Precipitation upon cooling or refrigeration
  • Symptom: A clear solution of sodium octanoate becomes cloudy or forms a solid precipitate after being stored at a lower temperature (e.g., 4°C).

  • Root Cause: The solubility of sodium octanoate in water is temperature-dependent and decreases as the temperature is lowered.

  • Solution Workflow:

    Start Precipitation observed upon cooling Step1 Gently warm the solution to room temperature or 37°C Start->Step1 Step2 Observe if the precipitate dissolves Step1->Step2 Step3_Yes Precipitate dissolves Step2->Step3_Yes Yes Step3_No Precipitate persists Step2->Step3_No No Step4 Consider preparing a more dilute stock solution for cold storage Step3_Yes->Step4 Step5 Check pH and adjust to 8.0-10.5 if necessary Step3_No->Step5

    Figure 1. Troubleshooting workflow for temperature-induced precipitation.

Issue 2: Precipitation after pH adjustment or addition of acidic components
  • Symptom: A sodium octanoate solution becomes turbid or forms a precipitate after the addition of an acidic buffer or other acidic components.

  • Root Cause: Sodium octanoate is the salt of a weak acid (octanoic acid). In acidic conditions, it is protonated to form octanoic acid, which has a much lower solubility in water.

  • Solution Workflow:

    Start Precipitation after adding acidic component Step1 Measure the pH of the solution Start->Step1 Step2 Is the pH below 8.0? Step1->Step2 Step3_Yes Slowly add a base (e.g., 0.1 M NaOH) to raise the pH to 8.0-10.5 Step2->Step3_Yes Yes Step3_No pH is in the optimal range. Consider other factors (e.g., 'salting out'). Step2->Step3_No No Step4 Observe if the precipitate dissolves Step3_Yes->Step4 Step5_Yes Precipitate dissolves. Ensure future solutions are buffered in the alkaline range. Step4->Step5_Yes Yes Step5_No Precipitate persists. The precipitate may not be solely due to pH. Step4->Step5_No No

    Figure 2. Troubleshooting workflow for pH-induced precipitation.

Quantitative Data

The following tables provide a summary of the solubility properties of sodium octanoate.

Table 1: Solubility of Sodium Octanoate in Different Solvents

SolventSolubilityReference
WaterHighly Soluble[3][4][5][6]
EthanolSparingly Soluble[4][5]
AcetonePractically Insoluble[5]
Glacial Acetic AcidSoluble[5]

Table 2: General Physicochemical Properties of Sodium Octanoate

PropertyValueReference
AppearanceWhite to off-white crystalline powder[5]
pH of 100 g/L solution in water at 20°C8.0 - 10.5[4][5][6]
Melting Point~245°C (decomposes)[4][5]
Water Solubility at Room Temperature50 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution of Sodium Octanoate

This protocol describes the steps to prepare a stable stock solution of sodium octanoate.

Materials:

  • Sodium octanoate powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Stir plate and magnetic stir bar

  • Calibrated pH meter

  • 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) for pH adjustment

Procedure:

  • Determine the desired concentration: Based on your experimental needs, calculate the required mass of sodium octanoate.

  • Initial Dissolution: Add the calculated mass of sodium octanoate powder to a beaker containing approximately 80% of the final volume of high-purity water.

  • Stirring: Place the beaker on a stir plate with a magnetic stir bar and stir until the powder is fully dissolved. Gentle warming (e.g., to 30-40°C) can be used to expedite dissolution.

  • pH Measurement and Adjustment: Allow the solution to cool to room temperature. Measure the pH using a calibrated pH meter. The initial pH should be in the alkaline range. If necessary, adjust the pH to be within 8.0-10.5 using 0.1 M NaOH or 0.1 M HCl.

  • Final Volume Adjustment: Once the desired pH is reached and stable, transfer the solution to a volumetric flask and add high-purity water to reach the final volume.

  • Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm sterile filter.

  • Storage: Store the solution at room temperature or as specified for your application. If refrigeration is necessary, be mindful of potential precipitation and follow the redissolving steps if needed.

Protocol 2: Using Sodium Octanoate as a Protein Stabilizer

This protocol provides a general guideline for using sodium octanoate to stabilize a protein solution.

Materials:

  • Purified protein solution

  • Stable stock solution of sodium octanoate (from Protocol 1)

  • Appropriate buffer for your protein (e.g., Phosphate-Buffered Saline - PBS, Tris-Buffered Saline - TBS)

Procedure:

  • Buffer Compatibility: Ensure that the chosen buffer is compatible with sodium octanoate and will maintain a pH in the optimal range for both the protein's stability and sodium octanoate's solubility.

  • Determine the Final Concentration: The effective concentration of sodium octanoate as a protein stabilizer can vary. A common starting point for stabilizing human serum albumin is in the millimolar range. Consult relevant literature for your specific protein.

  • Addition of Sodium Octanoate: While gently stirring the protein solution, slowly add the required volume of the sodium octanoate stock solution to achieve the desired final concentration.

  • Incubation: Allow the solution to incubate under the desired experimental conditions (e.g., before a heat-inactivation step).

  • Monitoring for Precipitation: Visually inspect the solution for any signs of turbidity or precipitation. If precipitation occurs, refer to the troubleshooting guides. It may be necessary to optimize the sodium octanoate concentration, buffer composition, or pH.

The following diagram illustrates the logical relationship for preventing sodium octanoate precipitation in a typical experimental workflow.

Start Experiment Planning Step1 Consider Experimental Conditions: - Temperature - pH - Other solutes (salts, co-solvents) Start->Step1 Step2 Prepare Sodium Octanoate Solution (See Protocol 1) Step1->Step2 Step3 Ensure pH is 8.0-10.5 Step2->Step3 Step4 Maintain a constant temperature Step3->Step4 Step5 Add to Experimental System Step4->Step5 Step6 Monitor for Precipitation Step5->Step6 Outcome_Success No Precipitation: Proceed with Experiment Step6->Outcome_Success Clear Solution Outcome_Fail Precipitation Observed Step6->Outcome_Fail Turbidity/Solid Troubleshoot Troubleshoot using provided guides Outcome_Fail->Troubleshoot

References

Technical Support Center: Refinement of Analytical Methods to Distinguish Sodium Octanoate from Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for analytical methods concerning the differentiation of sodium octanoate (B1194180) and other fatty acids. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize fatty acids like sodium octanoate before Gas Chromatography (GC) analysis?

A1: Free fatty acids are polar and not sufficiently volatile for direct analysis by GC. Derivatization, most commonly through esterification to form Fatty Acid Methyl Esters (FAMEs), is essential for several reasons:

  • Increased Volatility: FAMEs are more volatile than their corresponding free fatty acids, which allows for analysis at lower temperatures and minimizes the risk of thermal degradation.

  • Reduced Polarity: The conversion of the polar carboxyl group to a less polar methyl ester reduces interactions with active sites within the GC system. This leads to sharper, more symmetrical peaks and less peak tailing.

  • Improved Separation: By neutralizing the polar carboxyl group, the separation of fatty acids is primarily based on their carbon chain length and degree of unsaturation, resulting in better resolution.

Q2: What are the primary analytical techniques for separating sodium octanoate from other fatty acids?

A2: The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS offers high resolution and is excellent for separating fatty acids based on chain length and unsaturation after they have been converted to a more volatile form, such as FAMEs.

  • HPLC , particularly reversed-phase HPLC with a C18 column, can separate short-chain fatty acids without derivatization. Detection is often performed using a UV detector at a low wavelength (around 210 nm) or with a mass spectrometer.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for short-chain fatty acids without derivatization?

A3: Yes, reversed-phase HPLC is a viable method for analyzing short-chain fatty acids without the need for derivatization. An acidic mobile phase is typically used to suppress the ionization of the carboxylic acid group, which improves retention on a C18 column.[1] Detection can be challenging due to the lack of a strong UV chromophore in short-chain fatty acids, often requiring detection at low wavelengths (e.g., 210 nm).[2]

Troubleshooting Guides

Gas Chromatography (GC-MS) Troubleshooting

Q: I am observing peak splitting in my GC analysis of Fatty Acid Methyl Esters (FAMEs). What could be the cause?

A: Peak splitting in FAME analysis can arise from several factors:

  • Improper Injection Technique: A slow or jerky manual injection can cause the sample to be introduced as a broad band, leading to split peaks. If using an autosampler, ensure the injection speed is appropriate.

  • Solvent and Stationary Phase Mismatch: If the injection solvent is not compatible with the polarity of the GC column's stationary phase, it can lead to poor sample focusing at the head of the column. For example, using a non-polar solvent like hexane (B92381) with a polar column (like a WAX column) in splitless mode can cause peak splitting.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including splitting. Try reducing the injection volume or diluting the sample.

  • Active Sites: Active sites in the injector liner or at the front of the column can interact with the analytes, causing peak distortion. Ensure you are using a deactivated liner and that the column is in good condition.

Q: My FAMEs are showing poor peak shape (tailing) in my GC chromatogram. How can I resolve this?

A: Peak tailing is a common issue and can often be addressed by considering the following:

  • Incomplete Derivatization: If the conversion to FAMEs is not complete, the remaining free fatty acids, being more polar, will interact more strongly with the stationary phase, causing tailing. Optimize your derivatization reaction time and temperature.

  • Active Sites: As with peak splitting, active sites in the GC system (liner, column) can cause tailing. Use a deactivated liner and consider trimming the first few centimeters of the column.

  • Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column. A guard column can help prevent this, or you may need to bake out or trim the analytical column.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: I am experiencing retention time drift in my HPLC analysis of short-chain fatty acids. What should I do?

A: Retention time drift can be caused by several factors:

  • Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.[4] It is recommended to flush the column with at least 10-20 column volumes of the initial mobile phase.

  • Changes in Mobile Phase Composition: The preparation of the mobile phase must be consistent. Small variations in pH or solvent ratios can lead to shifts in retention time.[4] Prepare fresh mobile phase daily.

  • Temperature Fluctuations: The column temperature should be controlled using a column oven. Even minor fluctuations in ambient temperature can affect retention times.[4]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other factors have been ruled out, it may be time to replace the column.

Q: Why am I seeing a noisy or drifting baseline in my HPLC chromatogram?

A: A noisy or drifting baseline can be due to:

  • Contaminated Mobile Phase: Impurities in the solvents or buffer components can lead to baseline issues. Use high-purity solvents and reagents.

  • Air Bubbles in the System: Air bubbles in the pump or detector cell can cause baseline noise.[4] Ensure your mobile phase is properly degassed.[4]

  • Detector Lamp Issues: An aging detector lamp can result in decreased energy output and increased noise.[4]

  • Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline.[4]

Data Presentation

Table 1: GC-MS Retention Times for Fatty Acid Methyl Esters (FAMEs) on a DB-WAX Column
Fatty Acid Methyl EsterAbbreviationRetention Time (min)
Butyric acid methyl esterC4:04.28
Caproic acid methyl esterC6:0Not specified
Octanoic acid methyl ester C8:0 Not specified
Capric acid methyl esterC10:0Not specified
Lauric acid methyl esterC12:0Not specified
Myristic acid methyl esterC14:0Not specified
Palmitic acid methyl esterC16:0Not specified
Stearic acid methyl esterC18:014.00
Oleic acid methyl esterC18:114.38
Linoleic acid methyl esterC18:215.13

Note: Retention times are approximate and can vary based on specific instrument conditions. Data compiled from multiple sources using DB-Wax or similar polar columns.[5][6]

Table 2: HPLC Retention Times for Short-Chain Fatty Acids on a C18 Column
Fatty AcidAbbreviationRetention Time (min)
Acetic AcidC2:02.62
Propionic AcidC3:04.88
Butyric AcidC4:09.90
Valeric AcidC5:0Not specified
Caproic AcidC6:0Not specified
Octanoic Acid C8:0 Not specified

Note: Retention times are approximate and highly dependent on mobile phase composition, pH, and flow rate. Data is based on a reversed-phase C18 column with an acidic mobile phase.

Experimental Protocols

Protocol 1: GC-MS Analysis of Fatty Acids as Methyl Esters (FAMEs)

1. Sample Preparation: Derivatization to FAMEs (Acid-Catalyzed)

  • Accurately weigh approximately 10-20 mg of the fatty acid sample into a screw-cap glass tube.

  • Add 2 mL of 3N methanolic HCl.

  • Tightly cap the tube and heat at 70°C for 20 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water. Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial.

2. GC-MS Instrumental Parameters

  • GC System: Agilent 7890B GC (or equivalent)

  • Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar wax column.[5]

  • Injector: Split/Splitless, 250°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Oven Program: 60°C (hold 1 min), ramp to 100°C at 5°C/min, then ramp to 220°C at 2°C/min (hold 20 min).[5]

  • MS System: Mass Spectrometer in Electron Ionization (EI) mode.

  • Scan Range: m/z 50-550

Protocol 2: HPLC-UV Analysis of Short-Chain Fatty Acids

1. Sample Preparation

  • Dissolve the fatty acid sample in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumental Parameters

  • HPLC System: Standard HPLC system with UV detector.

  • Column: Reversed-phase C18 column (e.g., Gemini C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.05 M potassium phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid). The exact ratio will need to be optimized (e.g., 20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fatty Acid Sample Derivatization Derivatization to FAMEs (e.g., with Methanolic HCl) Sample->Derivatization Extraction Liquid-Liquid Extraction (with Hexane) Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Separation on Polar Capillary Column Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Peak Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of fatty acids.

troubleshooting_flowchart start Problem: Poor Peak Shape in GC is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No check_derivatization Check for incomplete derivatization - Optimize reaction time/temp - Ensure anhydrous conditions is_tailing->check_derivatization Yes is_split Is the peak split? is_fronting->is_split No check_overload Check for column overload - Reduce injection volume - Dilute sample is_fronting->check_overload Yes check_injection Check injection technique - Ensure smooth, rapid injection - Check autosampler speed is_split->check_injection Yes end Problem Resolved is_split->end No check_active_sites Check for active sites - Use deactivated liner - Trim column inlet check_derivatization->check_active_sites check_active_sites->end check_overload->end check_solvent Check solvent/phase mismatch - Ensure solvent is compatible with column polarity check_injection->check_solvent check_solvent->end

Caption: Troubleshooting flowchart for GC peak shape issues.

gpr40_pathway Octanoate Sodium Octanoate (Medium-Chain Fatty Acid) GPR40 GPR40 (FFAR1) (G-protein coupled receptor) Octanoate->GPR40 activates Gq Gαq/11 GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER acts on Ca_release Ca²⁺ Release ER->Ca_release Insulin Insulin Secretion Ca_release->Insulin triggers

Caption: GPR40 signaling pathway activated by sodium octanoate.[3][7][8]

References

Validation & Comparative

Sodium Octanoate: An In Vivo Efficacy Comparison in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of sodium octanoate (B1194180) as a therapeutic agent against established alternatives in key neurological disease models. Experimental data, detailed protocols, and pathway visualizations are presented to support a comprehensive evaluation.

Sodium octanoate, a medium-chain fatty acid, has garnered significant interest for its therapeutic potential in a range of metabolic and neurological conditions. Its ability to be rapidly metabolized into ketone bodies offers a promising alternative energy source for the brain, particularly in neurodegenerative diseases characterized by impaired glucose metabolism. This guide synthesizes in vivo evidence for the efficacy of sodium octanoate in two prominent areas of investigation: epilepsy and Alzheimer's disease, comparing its performance with standard therapeutic agents.

Epilepsy: A Direct Comparison with Valproic Acid

In the context of epilepsy, derivatives of octanoic acid have been evaluated for their anticonvulsant and neuroprotective effects, drawing a direct comparison with the widely used anti-epileptic drug, valproic acid (VPA).

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of a branched derivative of octanoic acid, 4-methyloctanoic acid (4-MO), against VPA in a rat model of status epilepticus.

Therapeutic AgentDosageSeizure Control (Spike Frequency Reduction)Neuroprotection (Neuronal Survival in Hilus)Sedation Level
4-Methyloctanoic Acid (4-MO) 400 mg/kgMore potent than VPA, leading to complete termination of behavioral seizures in the first 2 hours.Enhanced neuroprotection compared to VPA.Less sedation observed compared to VPA.
Valproic Acid (VPA) 400 mg/kgDecreased average spike frequency but did not terminate status epilepticus in any animal.-Higher sedation levels.
Control (Vehicle) -No effect on spike frequency.--
Experimental Protocol: Perforant Pathway Stimulation-Induced Status Epilepticus in Rats

The in vivo comparison was conducted using a well-established electrical stimulation model of status epilepticus in awake, freely moving rats.

  • Animal Model: Male Sprague-Dawley rats were used for the study.

  • Induction of Status Epilepticus: Self-sustaining status epilepticus (SSSE) was induced by perforant pathway stimulation.

  • Drug Administration: 4-methyloctanoic acid and valproic acid were administered intraperitoneally (i.p.) at a dose of 400 mg/kg.

  • Efficacy Assessment:

    • Seizure Control: Electroencephalogram (EEG) recordings were used to monitor spike frequency and amplitude. Seizure behavior was also observed and scored.

    • Neuroprotection: Histological analysis was performed two months post-SSSE to assess the degree of neurodegeneration in the hilus of the hippocampus.

    • Sedation: The level of sedation was assessed using a standardized scale evaluating spontaneous movement and reflexes.

Proposed Signaling Pathway for Medium-Chain Fatty Acids in Seizure Control

While the exact mechanism of octanoic acid is still under investigation, related medium-chain fatty acids, such as decanoic acid, are believed to exert their anticonvulsant effects through direct inhibition of AMPA receptors, a key component of excitatory neurotransmission.

G Proposed Mechanism of Decanoic Acid in Seizure Control DA Decanoic Acid AMPAR AMPA Receptor DA->AMPAR Direct Inhibition Excitatory Reduced Excitatory Neurotransmission AMPAR->Excitatory Leads to Seizure Seizure Suppression Excitatory->Seizure Results in

Caption: Proposed direct inhibitory action of decanoic acid on AMPA receptors.

Alzheimer's Disease: An Indirect Comparison with Standard Therapies

Direct in vivo comparative studies of sodium octanoate against standard Alzheimer's disease (AD) treatments are limited. Therefore, this section presents an indirect comparison based on findings from separate studies in relevant animal models. The primary proposed mechanism for sodium octanoate in AD is the provision of an alternative energy source to the brain.

Comparative Efficacy Overview (Indirect)

The following table provides a summary of the observed effects of medium-chain triglycerides (MCTs), containing caprylic (octanoic) acid, and the standard AD drug, donepezil, in mouse models of Alzheimer's disease. It is crucial to note that these findings are from separate studies and do not constitute a head-to-head comparison.

Therapeutic AgentAnimal Model(s)Key Efficacy Endpoints
Medium-Chain Triglycerides (MCTs) 3xTg-AD, 5xFAD miceImproved hippocampal-dependent spatial learning and memory.[1][2][3] Increased dendritic spine density in the hippocampus.[1][2][3]
Donepezil SAMP8 miceSignificantly attenuated cognitive dysfunction in the Morris Water Maze.[4][5] Improved endothelial function and reduced vascular remodeling.[4][5]
Experimental Protocols
  • Animal Models: Slow-progressing 3xTg-AD and rapidly-progressing 5xFAD mouse models of Alzheimer's disease were utilized.[1][2][3]

  • Drug Administration: A control diet was supplemented with 10% MCTs.[1][2][3]

  • Efficacy Assessment:

    • Cognitive Function: Hippocampal-dependent spatial learning and memory were assessed.[1][2][3]

    • Neuronal Morphology: Dendritic spine density of hippocampal neurons was analyzed.[1][2][3]

  • Animal Model: The SAMP8 mouse, a model of accelerated senescence that spontaneously develops AD-like pathology, was used.[4][5]

  • Drug Administration: Donepezil was administered to the animals from the 4th to the 6th month of life.[4][5]

  • Efficacy Assessment:

    • Cognitive Function: Cognitive performance was evaluated using the Morris Water Maze test.[4][5]

    • Vascular Function: Endothelial function and vascular remodeling of mesenteric arteries were assessed.[4][5]

Signaling and Metabolic Pathway of Sodium Octanoate in Alzheimer's Disease

The primary therapeutic hypothesis for sodium octanoate in AD centers on its role as a precursor for ketone bodies, which can serve as an alternative fuel for the brain when glucose metabolism is impaired.

G Metabolic Pathway of Sodium Octanoate in Alzheimer's Disease cluster_blood Bloodstream cluster_liver Liver cluster_brain Brain SO Sodium Octanoate KB Ketone Bodies (β-hydroxybutyrate) SO->KB Metabolized in Energy Alternative Energy Source for Neurons KB->Energy Crosses Blood-Brain Barrier Cognition Improved Cognitive Function Energy->Cognition Supports

Caption: Sodium octanoate is metabolized to ketone bodies, providing an alternative energy source for the brain.

Experimental Workflow for Preclinical AD Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of therapeutic candidates for Alzheimer's disease in animal models.

G Experimental Workflow for In Vivo AD Drug Efficacy Testing start Select AD Animal Model treatment Administer Therapeutic (e.g., Sodium Octanoate) and Control start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral histology Histopathological Analysis (e.g., Amyloid Plaques) treatment->histology biochemical Biochemical Analysis (e.g., Neurotransmitter Levels) treatment->biochemical data Data Analysis and Comparison behavioral->data histology->data biochemical->data

Caption: A generalized workflow for preclinical evaluation of AD therapeutics in animal models.

References

comparative analysis of sodium octanoate versus other medium-chain fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of sodium octanoate (B1194180) versus other medium-chain fatty acids, supported by experimental data.

Medium-chain fatty acids (MCFAs), characterized by aliphatic tails of 6 to 12 carbon atoms, are pivotal in various biological and pharmaceutical applications. Their unique physicochemical properties, metabolic pathways, and bioactivities make them a subject of intense research. This guide provides a comprehensive comparative analysis of sodium octanoate (the sodium salt of caprylic acid, C8) against other common MCFAs, namely capric acid (C10) and lauric acid (C12). The information presented herein is curated to assist researchers and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties

The length of the carbon chain is a key determinant of the physicochemical properties of MCFAs, influencing their physical state, solubility, and hydrophobicity. As the carbon chain length increases, the melting point and hydrophobicity increase, while water solubility decreases. Sodium octanoate, with its shorter carbon chain, exhibits greater water solubility compared to its longer-chain counterparts.

PropertyCaprylic Acid (C8)Capric Acid (C10)Lauric Acid (C12)
Molecular Formula C₈H₁₆O₂C₁₀H₂₀O₂C₁₂H₂₄O₂
Molar Mass ( g/mol ) 144.21172.26200.32
Melting Point (°C) 16.731.644.2
Boiling Point (°C) 239.7268-270298.9
Water Solubility Poorly solubleInsolubleInsoluble

Metabolic Pathways

MCFAs are metabolized differently from long-chain fatty acids (LCFAs). They are more rapidly absorbed from the gut and transported directly to the liver via the portal vein, bypassing the lymphatic system.[1][2] In the liver, they undergo mitochondrial β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies.[2] This rapid metabolism makes MCFAs a quick energy source.

The mitochondrial β-oxidation of even-chain MCFAs like sodium octanoate yields acetyl-CoA exclusively. In contrast, odd-chain MCFAs produce both acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle, a process known as anaplerosis.[3]

MCFA Medium-Chain Fatty Acid (e.g., Sodium Octanoate) Intestine Small Intestine MCFA->Intestine Absorption PortalVein Portal Vein Intestine->PortalVein Liver Liver PortalVein->Liver Mitochondria Mitochondria Liver->Mitochondria BetaOxidation β-Oxidation Mitochondria->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA CAC Citric Acid Cycle (CAC) AcetylCoA->CAC KetoneBodies Ketone Bodies AcetylCoA->KetoneBodies Energy Energy (ATP) CAC->Energy

Metabolic Pathway of Medium-Chain Fatty Acids.

Antimicrobial Activity

MCFAs are known for their antimicrobial properties against a range of pathogens, including bacteria and fungi. Their mechanism of action is thought to involve the disruption of the cell membrane. The antimicrobial efficacy of MCFAs varies with their chain length and the target microorganism.

MicroorganismMIC of Caprylic Acid (C8)MIC of Capric Acid (C10)MIC of Lauric Acid (C12)Reference
Staphylococcus aureus--400 µg/mL[4]
Escherichia coli1-3 mg/mL5 mg/mL-[5]
Candida albicans40 µg/mL2.9 µmol/mL2.49 µmol/mL[4][6]

Note: Direct comparative studies under identical conditions are limited, and MIC values can vary based on the specific strain and experimental conditions.

Protein Stabilization

Protein Protein (e.g., Albumin) StabilizedComplex Stabilized Protein-MCFA Complex Protein->StabilizedComplex Binding DenaturedProtein Denatured Protein Protein->DenaturedProtein Unstable MCFA MCFA (e.g., Sodium Octanoate) MCFA->StabilizedComplex StabilizedComplex->Protein Increased Thermal Stability Heat Heat Stress

Protein Stabilization by Medium-Chain Fatty Acids.

Cellular Signaling

MCFAs can act as signaling molecules by activating specific G protein-coupled receptors (GPCRs), thereby influencing various physiological processes.[11] GPR40 and GPR84 are two such receptors that are activated by MCFAs. The activation of these receptors can modulate insulin (B600854) secretion, inflammation, and other cellular responses. The affinity and activation potential of MCFAs for these receptors are dependent on their chain length.

ReceptorActivating MCFAsDownstream SignalingPhysiological Response
GPR40 C8, C10, C12 (and LCFAs)Gαq/11 → PLC → IP₃ + DAG → ↑ [Ca²⁺]iInsulin secretion, Incretin release
GPR84 C9-C14 (and hydroxy-MCFAs)Gαi/o → ↓ cAMPPro-inflammatory responses

Note: The potency of activation can vary between different MCFAs.

cluster_GPR40 GPR40 Signaling cluster_GPR84 GPR84 Signaling MCFA_GPR40 MCFA (C8, C10, C12) GPR40 GPR40 MCFA_GPR40->GPR40 Gaq11 Gαq/11 GPR40->Gaq11 PLC PLC Gaq11->PLC IP3_DAG IP₃ + DAG PLC->IP3_DAG Ca_increase ↑ [Ca²⁺]i IP3_DAG->Ca_increase Insulin_Secretion Insulin Secretion Ca_increase->Insulin_Secretion MCFA_GPR84 MCFA (C9-C14) GPR84 GPR84 MCFA_GPR84->GPR84 Gaio Gαi/o GPR84->Gaio AC_inhibit ↓ Adenylyl Cyclase Gaio->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Inflammation Pro-inflammatory Response cAMP_decrease->Inflammation

MCFA-Mediated G Protein-Coupled Receptor Signaling.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • MCFA stock solutions (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of MCFA dilutions: A serial two-fold dilution of each MCFA is prepared in the microtiter plate wells using the broth medium.

  • Inoculum preparation: The microorganism is cultured to a specific density (e.g., 0.5 McFarland standard for bacteria). This culture is then diluted in the broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the MCFA dilution is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no MCFA) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC determination: The MIC is determined as the lowest concentration of the MCFA at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[12][13]

Analysis of Protein Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature, allowing for the determination of the thermal stability of a protein and the effect of ligand binding.

Materials:

  • Differential Scanning Calorimeter

  • Purified protein solution (e.g., Human Serum Albumin)

  • MCFA solutions of known concentrations

  • Buffer solution

  • Degasser

Procedure:

  • Sample preparation: The protein solution and the buffer are thoroughly degassed before the experiment. The protein solution is mixed with the desired concentration of the MCFA.

  • DSC measurement: The sample cell is filled with the protein-MCFA solution, and the reference cell is filled with the corresponding buffer containing the same concentration of MCFA.

  • Temperature scan: The samples are heated at a constant scan rate (e.g., 1°C/min) over a defined temperature range.

  • Data analysis: The resulting thermogram shows a peak corresponding to the protein's denaturation. The temperature at the peak maximum is the denaturation temperature (Tm). The area under the peak corresponds to the enthalpy of denaturation (ΔH). An increase in Tm in the presence of the MCFA indicates a stabilizing effect.[14][15][16]

cluster_MIC MIC Determination Workflow cluster_DSC DSC Analysis Workflow Start_MIC Prepare serial dilutions of MCFAs in 96-well plate Inoculum_Prep Prepare microbial inoculum to standard density Inoculate Inoculate wells with microbial suspension Inoculum_Prep->Inoculate Incubate_MIC Incubate at appropriate temperature and time Inoculate->Incubate_MIC Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate_MIC->Read_MIC Start_DSC Prepare protein and protein-MCFA solutions Degas Degas all solutions Start_DSC->Degas Load_DSC Load sample and reference cells of DSC Degas->Load_DSC Scan_Temp Perform temperature scan at a constant rate Load_DSC->Scan_Temp Analyze_DSC Analyze thermogram to determine Tm and ΔH Scan_Temp->Analyze_DSC

Experimental Workflows for MIC and DSC Analysis.

Conclusion

Sodium octanoate and other medium-chain fatty acids exhibit a range of properties that are dependent on their carbon chain length. Sodium octanoate's higher water solubility and rapid metabolism make it a distinct MCFA. In terms of antimicrobial activity, the efficacy of each MCFA is species-dependent. For protein stabilization, while octanoate is a widely used excipient, lauric acid has also shown significant stabilizing effects. In cellular signaling, different MCFAs show varied affinities for GPCRs, leading to diverse physiological responses. The choice of a specific MCFA for a particular application should be guided by a thorough understanding of these comparative aspects. This guide provides a foundational overview to aid researchers and developers in navigating the complexities of MCFA selection and application.

References

Sodium Octanoate's Influence on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sodium Octanoate's Role in Gene Regulation Supported by Experimental Data.

Sodium octanoate (B1194180), a medium-chain fatty acid, has emerged as a significant modulator of gene expression, primarily through its influence on the epigenetic landscape. This guide provides a comparative analysis of its effects, contrasting them with other known modulators of gene expression, and presents supporting experimental data to validate these findings.

Key Findings on Sodium Octanoate's Role in Gene Expression

Sodium octanoate's primary mechanism of action in regulating gene expression is through the induction of histone hyperacetylation. By serving as a substrate for acetyl-CoA synthesis, it increases the pool of acetyl groups available for histone acetyltransferases (HATs), leading to the acetylation of histone proteins, particularly at lysine (B10760008) 9 of histone H3 (H3K9). This epigenetic modification is associated with a more open chromatin structure, facilitating gene transcription.

However, the effect of sodium octanoate on gene expression is not uniform. It has been shown to both activate and repress the transcription of specific genes. For instance, in bovine mammary epithelial cells, sodium octanoate treatment stimulates the expression of CD36 mRNA, a key transporter of fatty acids.[1] Conversely, in chick embryo hepatocytes, it has been found to inhibit the transcription of genes encoding for malic enzyme and fatty acid synthase, enzymes involved in lipid metabolism.[2]

Comparative Analysis with Other Gene Expression Modulators

To better understand the specific role of sodium octanoate, its effects are compared here with other well-characterized modulators of gene expression: other fatty acids and established histone deacetylase (HDAC) inhibitors.

Performance Comparison
Compound/ModulatorPrimary Mechanism of ActionTarget Genes/PathwaysQuantitative Effect on Gene Expression/Histone Modification
Sodium Octanoate Increases acetyl-CoA pool, leading to histone hyperacetylation (H3K9ac)- Stimulates: CD36 mRNA - Inhibits: Malic enzyme, Fatty acid synthase- Increases H3K9 acetylation (Fold change data available) - Specific fold change for target gene mRNA levels not consistently reported
Other Medium-Chain Fatty Acids (Hexanoate, Decanoate, Dodecanoate) Similar to sodium octanoate, increases acetyl-CoA pool leading to histone hyperacetylationLikely similar targets involved in lipid metabolismInduce histone hyperacetylation, suggesting a class effect
Sodium Butyrate Histone Deacetylase (HDAC) inhibitorAffects a wide range of genes, including those involved in cell cycle (cyclin D1, D3, p21) and inflammationCan regulate thousands of genes, with both up- and down-regulation observed
Trichostatin A (TSA) Potent and specific Histone Deacetylase (HDAC) inhibitorAffects a broad spectrum of genes, including those involved in cell cycle and apoptosisModulates the expression of approximately 2% of genes in certain cell types

Experimental Data

Sodium Octanoate's Effect on Histone Acetylation

A key study demonstrated a dose-dependent increase in histone H3K9 acetylation in alpha mouse liver 12 (AML12) hepatocytes upon treatment with sodium octanoate.

TreatmentCell LineDurationQuantitative Change in H3K9 Acetylation (Fold Change vs. Control)
2 mM Sodium OctanoateAML12 Hepatocytes24 hours~3.5-fold increase
Effects of Sodium Octanoate and Alternatives on Gene Expression
CompoundTarget GeneCell Type/SystemEffectQuantitative Data
Sodium Octanoate Malic EnzymeChick Embryo HepatocytesInhibition of T3-induced transcriptionSpecific fold change not reported
Sodium Octanoate Fatty Acid SynthaseChick Embryo HepatocytesInhibition of T3-induced transcriptionSpecific fold change not reported
Sodium Octanoate CD36 mRNABovine Mammary Epithelial CellsStimulation of expressionSpecific fold change not reported
Sodium Butyrate Cyclin D1K562 cellsDown-regulation of mRNASpecific fold change varies by study
Sodium Butyrate p21K562 cellsStimulation of mRNA and protein expressionSpecific fold change varies by study
Trichostatin A Cyclin D1K562 cellsDown-regulation of mRNASpecific fold change varies by study
Trichostatin A p21K562 cellsStimulation of mRNA and protein expressionSpecific fold change varies by study

Experimental Protocols

Protocol 1: Treatment of Hepatocytes with Sodium Octanoate for Gene Expression Analysis

This protocol outlines the steps for treating primary or cultured hepatocytes with sodium octanoate to analyze its effects on gene expression.

  • Preparation of Sodium Octanoate Stock Solution:

    • Dissolve sodium octanoate powder in sterile, nuclease-free water to create a stock solution (e.g., 100 mM).

    • Gentle warming (e.g., at 37°C) may be required to fully dissolve the powder.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store aliquots at -20°C.

  • Cell Culture and Treatment:

    • Culture primary hepatocytes or hepatocyte cell lines (e.g., AML12) in appropriate culture medium until they reach the desired confluency (typically 70-80%).

    • Prepare the treatment medium by diluting the sodium octanoate stock solution to the desired final concentration (e.g., 2 mM) in fresh, pre-warmed culture medium.

    • Remove the existing culture medium from the cells and replace it with the sodium octanoate-containing treatment medium.

    • Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • RNA Extraction and Gene Expression Analysis:

    • Following treatment, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

    • Perform reverse transcription to synthesize cDNA.

    • Analyze the expression of target genes using quantitative real-time PCR (qPCR) with gene-specific primers.

Protocol 2: Western Blot for Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels following sodium octanoate treatment.

  • Histone Extraction:

    • Treat cells with sodium octanoate as described in Protocol 1.

    • Harvest the cells and isolate the nuclei.

    • Extract histone proteins from the nuclei using an acid extraction method.

  • SDS-PAGE and Western Blotting:

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K9).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane to remove unbound secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the signal to a loading control, such as total histone H3.

Visualizations

Sodium_Octanoate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sodium_Octanoate Sodium Octanoate Acetyl_CoA Acetyl-CoA Sodium_Octanoate->Acetyl_CoA Metabolism Histone_Hyperacetylation Histone Hyperacetylation (H3K9ac) Acetyl_CoA->Histone_Hyperacetylation HATs Chromatin_Remodeling Chromatin Remodeling Histone_Hyperacetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression

Caption: Signaling pathway of sodium octanoate in gene expression.

Experimental_Workflow Cell_Culture Hepatocyte Culture Treatment Sodium Octanoate Treatment Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Gene Expression Analysis qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

References

A Comparative Guide to Sodium Octanoate and Synthetic Surfactants in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The selection of an appropriate surfactant is a critical decision in numerous industrial processes, from pharmaceutical formulations and food manufacturing to industrial cleaning. While synthetic surfactants have long dominated the market due to their versatility and cost-effectiveness, there is a growing interest in naturally derived alternatives like sodium octanoate (B1194180). This guide provides an objective comparison of the performance of sodium octanoate with common synthetic surfactants, supported by available experimental data, to assist in making informed decisions for various applications.

Sodium octanoate, the sodium salt of caprylic acid, is a medium-chain fatty acid salt that is biocompatible and readily biodegradable.[1] It finds use as an emulsifier, stabilizer, preservative, and solubilizing agent in the pharmaceutical, cosmetic, and food industries.[1][2] Synthetic surfactants, on the other hand, are a broad category of chemical compounds with a wide array of structures and functionalities, including well-known examples like sodium dodecyl sulfate (B86663) (SDS), sodium lauryl ether sulfate (SLES), and polysorbates (e.g., Tween 80).

Performance Comparison: Physicochemical Properties

The effectiveness of a surfactant is determined by several key physicochemical parameters, including its Critical Micelle Concentration (CMC), ability to reduce surface tension, emulsification properties, and foaming capacity. This section compares these properties for sodium octanoate and various synthetic surfactants based on available data.

Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration at which surfactant molecules begin to form micelles, a critical point for many surfactant functions like solubilization and detergency.[3] A lower CMC generally indicates a more efficient surfactant. Surface tension reduction is a primary measure of a surfactant's activity at an interface.

SurfactantTypeCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Source
Sodium Octanoate Anionic (Natural Origin)300 mMNot explicitly found in direct comparison[4]
0.3589 - 0.3828 mol·kg⁻¹ (at 318.15 K - 298.15 K)Not explicitly found in direct comparison[5]
Sodium Dodecyl Sulfate (SDS) Anionic (Synthetic)8.1 mM~30-35[4]
Sodium Lauryl Ether Sulfate (SLES) Anionic (Synthetic)~0.8 - 2.3 mM~30-40[6]
Polysorbate 80 (Tween 80) Non-ionic (Synthetic)~0.012 - 0.02 mM~35-42[7]

Note: Direct comparison of surface tension reduction is challenging due to variations in experimental conditions across different studies.

Emulsification and Foaming Properties

Emulsification is crucial in industries like food and cosmetics for creating stable mixtures of oil and water. Foaming is a key attribute in cleaning and personal care products.

SurfactantEmulsification PerformanceFoaming AbilitySource
Sodium Octanoate Functions as an emulsifier in food and pharmaceutical applications.[1][2] Quantitative data on its emulsification index (E24) in direct comparison with synthetic surfactants is limited in the searched literature.Exhibits foaming properties.[8] Detailed comparative data on foam stability and volume against synthetic surfactants is not readily available.
Sodium Dodecyl Sulfate (SDS) Used as an emulsifier in various industrial processes.Known for producing a stable and dense foam.
Sodium Lauryl Ether Sulfate (SLES) Widely used as an emulsifying agent in personal care products.Produces a rich and stable lather, often perceived as a key performance indicator in shampoos and body washes.
Polysorbate 80 (Tween 80) A very common and effective emulsifier for oil-in-water emulsions in food and pharmaceutical formulations.[9]Generally considered a low-foaming surfactant.

Industrial Applications: A Comparative Overview

The choice between sodium octanoate and synthetic surfactants is highly dependent on the specific application and desired outcome.

Pharmaceutical and Drug Development

In pharmaceutical formulations, surfactants act as solubilizing agents, emulsifiers, and stabilizers.[10]

  • Sodium Octanoate: It is used as a solubilizing agent and can enhance the absorption of certain drugs.[1] Its biocompatibility is a significant advantage in this sector.

  • Synthetic Surfactants (e.g., Polysorbates, SDS): Polysorbates are widely used to solubilize poorly water-soluble drugs in liquid formulations. SDS has also been investigated for its ability to enhance drug delivery.

Food and Beverage Industry

Emulsifiers are essential for the texture and stability of many food products.

  • Sodium Octanoate: It is used as an emulsifier and anticaking agent in the food industry.[2]

  • Synthetic Surfactants (e.g., Polysorbates): Polysorbates like Tween 80 are commonly used to create stable oil-in-water emulsions in products such as ice cream, sauces, and dressings.[9]

Cosmetics and Personal Care

Surfactants are fundamental to the performance of cleaning and foaming products.

  • Sodium Octanoate: It possesses antimicrobial properties, making it a potential preservative in cosmetic formulations.[1]

  • Synthetic Surfactants (e.g., SLES, SDS): SLES is a primary surfactant in shampoos, body washes, and facial cleansers due to its excellent foaming and cleaning properties. SDS is a strong cleanser but can be irritating to the skin.

Industrial Cleaning

Effective cleaning of oily and greasy surfaces is a major application for surfactants.

  • Sodium Octanoate: While it has surfactant properties, its application as a primary industrial cleaning agent is less common compared to synthetic alternatives.

  • Synthetic Surfactants (e.g., SDS, non-ionic surfactants): SDS is a powerful degreaser used in industrial cleaning formulations.[11] Non-ionic surfactants are also widely used for their cleaning efficiency on oily soils.[12]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of surfactant performance. Below are standard protocols for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the slope of the plotted data indicates the CMC.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare stock solution of surfactant B Create a series of dilutions with varying concentrations A->B C Measure a physical property (e.g., surface tension, conductivity) B->C D Plot the measured property vs. surfactant concentration C->D E Identify the point of abrupt slope change (CMC) D->E

Workflow for Determining Critical Micelle Concentration (CMC).

Measurement of Emulsification Index (E24)

The E24 is a common method to assess the ability of a surfactant to form a stable emulsion.

E24_Workflow A Mix equal volumes of surfactant solution and oil B Vortex the mixture vigorously for 2 minutes A->B C Let the mixture stand for 24 hours B->C D Measure the height of the emulsion layer and the total liquid height C->D E Calculate E24 (%) = (Height of emulsion / Total height) x 100 D->E

Experimental Workflow for Emulsification Index (E24) Measurement.

Conclusion

Sodium octanoate presents a bio-based and biocompatible alternative to synthetic surfactants in various industrial applications, particularly in the pharmaceutical, food, and cosmetic sectors where these properties are highly valued. While it demonstrates functionality as an emulsifier, preservative, and solubilizing agent, a direct quantitative comparison with the performance of common synthetic surfactants like SDS, SLES, and polysorbates is not extensively available in the public domain.

Synthetic surfactants generally exhibit lower CMCs, indicating higher efficiency at lower concentrations. They also have well-established and potent foaming and cleaning capabilities tailored for specific industrial needs. The choice between sodium octanoate and a synthetic surfactant will ultimately depend on the specific requirements of the application, including performance metrics, biocompatibility, biodegradability, and cost. For researchers and product developers, further direct comparative studies under standardized conditions are necessary to fully elucidate the performance trade-offs and benefits of sodium octanoate versus its synthetic counterparts.

References

The Reproducibility of Published Experiments Involving Sodium Octanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published experimental data on sodium octanoate (B1194180), focusing on its reproducibility and performance in various applications. The information is intended to assist researchers in evaluating its suitability for their own studies.

Performance Comparison of Sodium Octanoate

This section summarizes the quantitative data from published experiments, offering a comparative perspective on the efficacy of sodium octanoate.

As a Protein Stabilizer

Sodium octanoate is widely used as a stabilizer for proteins, most notably Human Serum Albumin (HSA), during heat treatment to prevent aggregation. Its performance is often compared to the native state of the protein without a stabilizer or with other stabilizing agents.

Table 1: Thermal Denaturation of Human Serum Albumin (HSA) with and without Sodium Octanoate

ConditionDenaturation Temperature (Td) (°C)Reference
HSA without stabilizer~67.23[1]
HSA with 0.08 mmol/g-protein sodium octanoate~72.85[1]
Commercial HSA (stabilized with sodium octanoate)~77.16[1]
Recombinant HSA with 8 µM sodium octanoate~64-72[2]
Plasma HSA without stabilizer63.0[2]
As an Intestinal Permeation Enhancer

Sodium octanoate (C8) and sodium caprate (C10) are medium-chain fatty acids investigated for their ability to enhance the oral delivery of macromolecules. Their effects are often assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of marker molecules across Caco-2 cell monolayers, an in vitro model of the intestinal epithelium. A lower TEER value indicates a reduction in the tightness of the junctions between cells, suggesting increased permeability.

Table 2: Effect of Sodium Octanoate and Related Compounds on Caco-2 Monolayer Integrity

CompoundConcentrationEffect on TEERMarker Molecule PermeabilityReference
Sodium Caprate (C10)8.5 mMReversible reductionIncreased FITC-dextran 4 kDa (FD4) permeability[3]
Salcaprozate Sodium (SNAC)Up to cytotoxic concentrationsNo effectNo effect on FD4 permeability[3]

Note: Direct comparative data for sodium octanoate (C8) against a wide range of other permeation enhancers with consistent experimental parameters is limited in the reviewed literature. The data for sodium caprate (C10) is presented as a closely related medium-chain fatty acid.

As an Antimicrobial Agent

The antimicrobial efficacy of sodium octanoate is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of Sodium Octanoate and Other Preservatives against Common Bacteria

Antimicrobial AgentMicroorganismMICReference
Octanoic AcidStaphylococcus aureus-[4]
Octanoic AcidEscherichia coli-[4]
Sodium BenzoateStaphylococcus aureusGood antibacterial effect[5]
Sodium BenzoateEscherichia coli-[6]
Sodium NitriteStaphylococcus aureusGood antibacterial effect[5]

Note: Specific MIC values for sodium octanoate were not consistently reported in a comparative context within the searched literature. The table indicates where antimicrobial activity has been noted. For a direct comparison, it is recommended to perform a side-by-side MIC determination under standardized conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving sodium octanoate, synthesized from the reviewed literature.

Experiment 1: Thermal Stabilization of Human Serum Albumin (HSA)

Objective: To determine the effect of sodium octanoate on the thermal stability of HSA by Differential Scanning Calorimetry (DSC).

Materials:

  • Human Serum Albumin (HSA) solution (e.g., 10% w/v in pH 7.4 phosphate-buffered solution)

  • Sodium octanoate

  • Phosphate-buffered solution (pH 7.4)

  • Differential Scanning Calorimeter (DSC) with aluminum pans

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of sodium octanoate in the phosphate-buffered solution.

    • Prepare HSA solutions with and without sodium octanoate at the desired concentrations (e.g., 0.08 mmol/g-HSA). A control sample of HSA without any added stabilizer should be included.

  • DSC Analysis:

    • Accurately weigh approximately 15 µL of each sample into a sealed aluminum pan. An empty pan is used as a reference.[1]

    • Set the DSC instrument with a temperature scanning program. A typical program includes:[1]

      • An initial equilibration period at a pre-heating temperature (e.g., 37°C for 1 minute).

      • A heating ramp from the pre-heating temperature to a final temperature (e.g., 37°C to 90°C) at a constant rate (e.g., 5.0°C/min).[1]

    • Record the thermograms (heat flow versus temperature).

  • Data Analysis:

    • Analyze the DSC thermograms to determine the denaturation temperature (Td), which is the peak of the endothermic transition.

    • Compare the Td values of HSA with and without sodium octanoate to assess its stabilizing effect.

Workflow for HSA Thermal Stabilization Analysis

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis HSA HSA Solution HSA_SO HSA with Sodium Octanoate HSA->HSA_SO HSA_control HSA Control (no stabilizer) HSA->HSA_control SO Sodium Octanoate Solution SO->HSA_SO DSC Differential Scanning Calorimeter HSA_SO->DSC HSA_control->DSC Thermogram Generate Thermogram (Heat Flow vs. Temp) DSC->Thermogram Td_analysis Determine Denaturation Temperature (Td) Thermogram->Td_analysis Comparison Compare Td values Td_analysis->Comparison Start Start with heat-treated HSA samples Inject Inject sample into HPLC Start->Inject Separate Separate by size/hydrophobicity Inject->Separate Detect Detect protein at 280 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify monomer and aggregate peaks Chromatogram->Identify Integrate Integrate peak areas Identify->Integrate Calculate Calculate % aggregation Integrate->Calculate Compare Compare results (with/without octanoate) Calculate->Compare End Conclusion on stabilizer efficacy Compare->End cluster_pathway Akt-mTOR Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis promotes

References

comparative study of the effects of sodium octanoate and sodium butyrate on colon cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro effects of two short-chain fatty acids, sodium octanoate (B1194180) and sodium butyrate (B1204436), on colon cells. The following sections detail their impact on cell viability, apoptosis, and cell cycle regulation, supported by experimental data and methodologies.

Executive Summary

Sodium butyrate, a well-studied histone deacetylase (HDAC) inhibitor, demonstrates potent anti-cancer effects in colon cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting proliferation. In contrast, emerging evidence on sodium octanoate (caprylic acid) suggests it also possesses anti-proliferative and pro-apoptotic properties in colon cancer cells, albeit through mechanisms that are beginning to be elucidated. This guide synthesizes the available data to offer a comparative perspective on their efficacy and potential mechanisms of action.

Comparative Data on Colon Cancer Cells

The following tables summarize the quantitative effects of sodium octanoate and sodium butyrate on the human colorectal carcinoma cell line HCT-116.

Table 1: Effect on Cell Viability (MTT Assay)

CompoundConcentrationIncubation TimeCell Viability (% of Control)Reference
Sodium Octanoate0.70 mM48 h~30%[1]
Sodium Butyrate0.5 mM48 h~60%[2]
1.0 mM48 h~40%[2]
2.0 mM48 h~16%[2]
5.0 mM48 h~44%[3]
10 mM48 h~63% (inhibition)[3]

Table 2: Effect on Apoptosis

CompoundCell LineConcentrationIncubation TimeApoptotic EffectReference
Sodium OctanoateHCT-1160.70 mM24 hIncreased Caspase-8 activity[1]
Sodium ButyrateHCT-1161.0 mM48 hIncreased early and late apoptosis[2]
2.0 mM48 hFurther increase in apoptosis[2]
HT-291.25 - 5 mM48 hSignificant increase in apoptosis[4]
SW4801.25 - 5 mM48 hSignificant increase in apoptosis[4]

Table 3: Regulation of Gene Expression (RT-qPCR in HCT-116 cells)

GeneFunctionEffect of Sodium Octanoate (0.70 mM)Effect of Sodium Butyrate (various studies)Reference
CDK2Cell cycle progressionDown-regulatedDown-regulated[1]
CDK4Cell cycle progressionDown-regulatedDown-regulated[1]
CCNA2 (Cyclin A2)Cell cycle progressionDown-regulatedDown-regulated[1]
CCND1 (Cyclin D1)Cell cycle progressionDown-regulatedDown-regulated[1]
Gadd45aApoptosis inductionUp-regulatedUp-regulated (p21, a related protein, is consistently upregulated)[1]

Signaling Pathways

Sodium Butyrate:

Sodium butyrate exerts its effects through multiple signaling pathways. As an HDAC inhibitor, it leads to histone hyperacetylation, altering gene expression. This results in the upregulation of cell cycle inhibitors like p21 and p27, and pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2.[5][6] Butyrate is also known to induce apoptosis through both p53-dependent and independent pathways.[7] Furthermore, it can modulate the ERK and sphingosine (B13886) kinase 2 pathways to promote apoptosis in colon cancer cells.[8]

Sodium_Butyrate_Signaling Butyrate Sodium Butyrate HDAC HDAC Inhibition Butyrate->HDAC Histone Histone Hyperacetylation HDAC->Histone Gene Altered Gene Expression Histone->Gene p21 p21/p27 Upregulation Gene->p21 Bax Bax/Bak Upregulation Gene->Bax Bcl2 Bcl-2 Downregulation Gene->Bcl2 CellCycle Cell Cycle Arrest (G1/S phase) p21->CellCycle Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Simplified signaling pathway of Sodium Butyrate in colon cancer cells.

Sodium Octanoate:

The precise signaling pathways for sodium octanoate in colon cancer cells are less defined. However, the observed downregulation of key cell cycle genes (CDK2, CDK4, CCNA2, CCND1) and upregulation of the pro-apoptotic gene Gadd45a suggest an induction of cell cycle arrest and apoptosis.[1] The activation of caspase-8 indicates the involvement of the extrinsic apoptotic pathway.[1]

Sodium_Octanoate_Signaling Octanoate Sodium Octanoate Gene_Modulation Modulation of Gene Expression Octanoate->Gene_Modulation Caspase8 Caspase-8 Activation Octanoate->Caspase8 Cell_Cycle_Genes CDK2, CDK4, Cyclin A2/D1 Downregulation Gene_Modulation->Cell_Cycle_Genes Gadd45a Gadd45a Upregulation Gene_Modulation->Gadd45a Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Gadd45a->Apoptosis Caspase8->Apoptosis

Caption: Postulated signaling pathway of Sodium Octanoate in colon cancer cells.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Colon cancer cells (e.g., HCT-116) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of sodium octanoate or sodium butyrate for a specified duration (e.g., 48 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

References

A Comparative Guide to the Validation of a Novel Fluorescence-Based Enzymatic Assay for Sodium Octanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel, high-sensitivity Fluorescence-Based Enzymatic Assay for the detection of sodium octanoate (B1194180) against two established analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The data presented herein is intended to guide researchers and quality control professionals in selecting the most appropriate method based on analytical performance, sample throughput, and operational complexity.

Introduction to Analytical Methods for Sodium Octanoate

Sodium octanoate is a widely used stabilizer in biopharmaceutical formulations, particularly for human serum albumin preparations. Accurate quantification is critical for ensuring product quality and safety. While chromatographic methods like HPLC and GC have been the gold standard, they often involve complex sample preparation, long run times, and require specialized equipment and personnel.[1][2]

This guide introduces a novel Fluorescence-Based Enzymatic Assay as a rapid, sensitive, and specific alternative. The assay leverages the enzymatic conversion of octanoate to produce a fluorescent signal, offering a streamlined workflow suitable for high-throughput screening.

Experimental Protocols: Detailed Methodologies

Novel Method: Fluorescence-Based Enzymatic Assay

This method utilizes a coupled enzyme reaction. First, Acyl-CoA synthetase (ACS) converts octanoate to octanoyl-CoA in the presence of ATP and Coenzyme A. Subsequently, Acyl-CoA oxidase (ACOX) oxidizes octanoyl-CoA, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin), which is measured at Ex/Em = 570/585 nm. The fluorescence intensity is directly proportional to the octanoate concentration.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (50 mM Tris-HCl, pH 7.5), an enzyme mix containing ACS, ACOX, HRP, ATP, and Coenzyme A, and an Amplex Red solution.

  • Standard & Sample Preparation: Prepare a series of sodium octanoate standards in the reaction buffer. Dilute unknown samples to fall within the linear range of the assay.

  • Assay Procedure:

    • Pipette 50 µL of each standard or sample into a 96-well black microplate.

    • Add 50 µL of the enzyme/substrate mix to each well.

    • Incubate the plate for 20 minutes at 37°C, protected from light.

  • Detection: Measure the fluorescence intensity using a microplate reader.

  • Quantification: Generate a standard curve by plotting fluorescence intensity versus concentration and determine the concentration of unknown samples.

Alternative Method 1: HPLC-UV

This method separates octanoate from other sample components on a reverse-phase C18 column.[3] The octanoic acid is then detected by a UV detector at a low wavelength, typically around 214 nm.[1]

Protocol:

  • Sample Preparation: To 1 mL of the sample, add an internal standard (e.g., sodium decanoate). Precipitate proteins by adding 800 µL of methanol, vortex, and centrifuge. Filter the supernatant through a 0.45 µm filter.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20) with 0.1% phosphoric acid.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.[1]

    • Run Time: 15 minutes per sample.[1]

  • Quantification: Calculate the concentration based on the peak area ratio of octanoate to the internal standard against a calibration curve.

Alternative Method 2: GC-FID

This technique requires derivatization of the non-volatile octanoate into a volatile ester, followed by separation on a capillary column and detection by a flame ionization detector (FID).[5]

Protocol:

  • Sample Preparation & Derivatization: Acidify the sample with HCl to convert sodium octanoate to octanoic acid. Perform a liquid-liquid extraction with an organic solvent (e.g., hexane). Evaporate the solvent and reconstitute in a derivatization agent (e.g., isobutanol with acetyl chloride) to form isobutyl octanoate.[2][6]

  • Chromatographic Conditions:

    • Column: ZB-FFAP or DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[2][5]

    • Carrier Gas: Helium or Nitrogen.[2][5]

    • Injector Temperature: 250°C.[2]

    • Oven Program: Start at 80°C, ramp to 280°C.

    • Detector: FID at 250°C.

  • Quantification: Determine concentration based on the peak area relative to an internal standard (e.g., heptanoic acid) against a calibration curve.[5]

Data Presentation: Performance Comparison

The performance of the three methods was validated according to ICH guidelines. The results are summarized below.

Parameter Fluorescence-Based Enzymatic Assay HPLC-UV GC-FID
Linearity (R²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.1 µM1.5 µM10 µM
Limit of Quantitation (LOQ) 0.4 µM5.0 µM33 µM
Accuracy (% Recovery) 98.5 - 101.2%95.7 - 104.5%92.3 - 106.8%
Precision (%RSD, Intra-day) < 3.5%< 5.0%< 7.5%
Precision (%RSD, Inter-day) < 4.8%< 6.2%< 9.1%
Analysis Time per Sample ~25 minutes (plate-based)~20 minutes~30 minutes
Sample Preparation Complexity Low (simple dilution)Medium (protein precipitation)High (extraction & derivatization)

Mandatory Visualizations

Principle of the Fluorescence-Based Enzymatic Assay

The diagram below illustrates the coupled enzymatic reaction pathway that forms the basis of the new analytical method.

G Octanoate Sodium Octanoate ACS Acyl-CoA Synthetase (ACS) Octanoate->ACS ATP_CoA ATP + CoA ATP_CoA->ACS OctanoylCoA Octanoyl-CoA ACS->OctanoylCoA  AMP + PPi ACOX Acyl-CoA Oxidase (ACOX) OctanoylCoA->ACOX H2O2 H₂O₂ ACOX->H2O2  FADH₂ → FAD HRP Horseradish Peroxidase (HRP) H2O2->HRP AmplexRed Non-Fluorescent Substrate AmplexRed->HRP Resorufin Fluorescent Product (Resorufin) HRP->Resorufin Detector Measure Fluorescence (Ex/Em = 570/585 nm) Resorufin->Detector

Caption: Reaction pathway for the enzymatic detection of sodium octanoate.

Comparative Experimental Workflow

This diagram outlines the major steps involved in quantifying sodium octanoate using the three compared analytical methods.

G cluster_0 Fluorescence Assay cluster_1 HPLC-UV cluster_2 GC-FID A1 Dilute Sample A2 Add Enzyme Mix A1->A2 A3 Incubate (20 min) A2->A3 A4 Read Fluorescence A3->A4 B1 Protein Precipitation B2 Centrifuge & Filter B1->B2 B3 Inject into HPLC B2->B3 B4 UV Detection B3->B4 C1 Liquid-Liquid Extraction C2 Derivatization C1->C2 C3 Inject into GC C2->C3 C4 FID Detection C3->C4 Start Sample Start->A1 Start->B1 Start->C1

Caption: Workflow comparison of the three analytical methods.

References

A Comparative Guide to the Protein-Stabilizing Effects of Sodium Octanoate and Other Excipients

Author: BenchChem Technical Support Team. Date: December 2025

In the development of biotherapeutics, ensuring the stability of protein-based active pharmaceutical ingredients is paramount. Excipients play a crucial role in preventing aggregation, denaturation, and loss of biological activity. This guide provides a comparative analysis of sodium octanoate (B1194180) (also known as sodium caprylate) and other common excipients used for protein stabilization, supported by experimental data and detailed methodologies.

Overview of Protein Stabilization and Excipient Function

Proteins are susceptible to various stresses during manufacturing, storage, and administration, including changes in temperature, pH, and exposure to interfaces. These stresses can lead to unfolding and aggregation, compromising the safety and efficacy of the drug product.[1][2][3] Stabilizing excipients are added to formulations to mitigate these effects. They function through diverse mechanisms, such as preferential exclusion, direct binding, and modification of the solvent properties.[1][3][4]

Common classes of protein-stabilizing excipients include:

  • Fatty Acid Salts: e.g., Sodium Octanoate

  • Surfactants: e.g., Polysorbate 80, Polysorbate 20

  • Sugars and Polyols: e.g., Sucrose, Trehalose

  • Amino Acids: e.g., Arginine, Proline

This guide focuses on comparing the efficacy and mechanisms of these excipients, with a particular emphasis on sodium octanoate.

Comparative Efficacy: Quantitative Data

The stabilizing effect of an excipient is often quantified by measuring changes in a protein's thermal stability, such as the denaturation temperature (Tden) or melting temperature (Tm), and by monitoring the formation of aggregates under stress conditions.

Table 1: Thermal Stabilization of Human Serum Albumin (HSA) by Sodium Octanoate (Caprylate) and Other Excipients

ExcipientConcentrationProteinStress ConditionKey FindingReference
Sodium Octanoate (Caprylate)4 mMHuman Serum Albumin (HSA)60°C HeatingSignificant reduction in polymer formation.[5]
N-acetyltryptophanate (AT)8 mMHuman Serum Albumin (HSA)60°C HeatingLess effective than 4 mM Sodium Octanoate.[5]
Sodium Octanoate (Caprylate)0.08 mmol/g-proteinHuman Serum Albumin (HSA)Thermal Scan (DSC)Increased Tden from 67.23°C to 72.85°C.[6]
N-acetyl-L-tryptophanate (N-AcTrp)Not specifiedHuman Serum Albumin (HSA)60°C HeatingMinor stabilizing effect against heat compared to octanoate.[7]

Table 2: Stabilization of Monoclonal Antibodies (mAbs) by Various Excipients

ExcipientConcentrationProteinKey FindingReference
SucroseNot specifiedMonoclonal Antibody (mAb1)Increased thermal stability (Tm).[8]
Polysorbate 80Not specifiedMonoclonal Antibody (mAb1)Increased thermal stability (Tm).[8]
Arginine1-10 mMAlcohol Dehydrogenase (ADH) & InsulinSuppressed heat- and DTT-induced aggregation.[9]
Sucrose/TrehaloseNot specifiedVarious mAbsStabilize against thermal and thermodynamic effects.[4]
Polysorbate 20/80Not specifiedVarious mAbsProtect against surface or mechanically induced aggregation.[4][10]

Mechanisms of Action and Experimental Workflows

The mechanisms by which these excipients stabilize proteins differ significantly. Sodium octanoate is known to bind to specific sites on proteins like albumin, inducing a more stable conformation.[6][7][11] In contrast, sugars and polyols often work through a "preferential exclusion" mechanism, where they are excluded from the protein surface, leading to preferential hydration of the protein.[1][4] Surfactants like polysorbates primarily act at interfaces to prevent surface-induced aggregation.[1][12]

Experimental Workflow for Comparing Protein Stabilizers

The following diagram illustrates a typical workflow for evaluating and comparing the effectiveness of different protein-stabilizing excipients.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analytical Characterization cluster_comp 4. Data Comparison p1 Protein Stock Solution p4 Prepare Protein Formulations with Different Excipients p1->p4 p2 Excipient Stocks (Sodium Octanoate, Sucrose, Polysorbate 80, etc.) p2->p4 p3 Formulation Buffers p3->p4 s1 Thermal Stress (e.g., 60°C incubation) p4->s1 Incubate s2 Mechanical Stress (e.g., Agitation) p4->s2 Incubate s3 Freeze-Thaw Cycles p4->s3 Incubate a1 Size Exclusion Chromatography (SEC) (Quantify Aggregates) s1->a1 Analyze a2 Dynamic Light Scattering (DLS) (Particle Size Distribution) s1->a2 Analyze a3 Differential Scanning Calorimetry (DSC) (Determine Tm/Tden) s1->a3 Analyze a4 Spectroscopy (CD, Fluorescence) (Assess Structural Integrity) s1->a4 Analyze s2->a1 Analyze s2->a2 Analyze s2->a3 Analyze s2->a4 Analyze s3->a1 Analyze s3->a2 Analyze s3->a3 Analyze s3->a4 Analyze c1 Compare % Monomer, % Aggregate, Tm shifts a1->c1 Evaluate a2->c1 Evaluate a3->c1 Evaluate a4->c1 Evaluate

Caption: Experimental workflow for comparing protein stabilizers.

Conceptual Mechanisms of Protein Stabilization

The diagram below illustrates the distinct proposed mechanisms of action for different classes of excipients.

G cluster_main Protein Stabilization Mechanisms cluster_so Sodium Octanoate cluster_sug Sugars (Sucrose) cluster_surf Surfactants (Polysorbate) unfolded Unfolded/ Aggregated Protein native Native Protein native->unfolded Stress (Heat, Agitation) so Direct Binding to Hydrophobic Pockets so->native Stabilizes Conformation sug Preferential Exclusion & Hydration Shell Formation sug->native Shifts Equilibrium to Native State surf Inhibition of Surface Adsorption surf->native Prevents Interfacial Denaturation

Caption: Conceptual mechanisms of protein stabilization.

Detailed Experimental Protocols

A. Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

This protocol is adapted from studies evaluating the thermal denaturation of proteins like HSA.[6][7]

  • Sample Preparation: Prepare protein solutions (e.g., 10% w/v HSA) in a pH 7.4 buffered solution. Create a series of samples with varying concentrations of sodium octanoate (e.g., up to 0.16 mmol/g-protein). A control sample without any stabilizer is essential.

  • Instrument Setup: Use a differential scanning calorimeter calibrated for temperature and enthalpy.

  • DSC Scan: Load the sample and a matching buffer reference into the DSC cells. Equilibrate the system at a starting temperature (e.g., 37°C).

  • Data Acquisition: Scan the temperature at a constant rate (e.g., 5.0°C/min) up to a final temperature (e.g., 90°C).

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to protein denaturation. The temperature at the peak maximum is the denaturation temperature (Tden). Compare the Tden of the samples with and without excipients to determine the stabilizing effect.

B. Quantification of Aggregates by Size Exclusion Chromatography (SEC)

This protocol is a standard method for assessing the amount of soluble aggregates in protein formulations.[13]

  • Sample Preparation: Subject protein formulations containing different excipients to stress conditions (e.g., thermal stress at 50°C for 20 hours).

  • Chromatography System: Use a high-performance liquid chromatography (HPLC) system equipped with a suitable size exclusion column (e.g., TskGel G3000SW).

  • Mobile Phase: The mobile phase should be a non-denaturing buffer, for example, 100 mM sodium phosphate, 100 mM sodium sulfate, pH 6.8.

  • Injection and Elution: Inject a fixed volume of the protein sample. Elute the sample isocratically at a constant flow rate (e.g., 1 mL/min).

  • Detection and Analysis: Monitor the eluate using a UV detector at 280 nm. The chromatogram will show peaks corresponding to the monomer, dimer, and higher-order aggregates. Integrate the peak areas to calculate the percentage of monomer and aggregates. A higher percentage of monomer indicates better stability.

Summary and Conclusion

The choice of excipient for protein stabilization is highly dependent on the specific protein, the formulation, and the types of stress it will encounter.

  • Sodium Octanoate is a highly effective stabilizer, particularly for albumin, where it acts through direct binding to stabilize the protein's conformation against thermal stress.[5][6][7] Its effectiveness is demonstrated by a significant increase in the denaturation temperature.[6]

  • Sugars like Sucrose and Trehalose are broadly effective against thermal and thermodynamic stresses for a wide range of proteins, including monoclonal antibodies.[4][8] They work by creating a protective hydration shell around the protein.

  • Surfactants such as Polysorbate 80 are indispensable for protecting against aggregation induced by mechanical stress at interfaces (e.g., agitation).[4][13] However, their use requires careful consideration of concentration to avoid potential adverse effects from impurities like peroxides.[14]

  • Amino acids like Arginine can suppress aggregation by interacting with the protein surface, although their effects can be concentration and protein-dependent.[1][9]

References

Cross-Validation of Experimental Results on Sodium Octanoate's Metabolic Impact: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of sodium octanoate (B1194180) against other fatty acids, supported by experimental data. It is designed to assist researchers in understanding the nuanced metabolic impact of this medium-chain fatty acid and to provide detailed methodologies for key experimental procedures.

Comparative Analysis of Metabolic Effects

Sodium octanoate, a medium-chain fatty acid, exhibits distinct metabolic effects compared to other medium-chain and long-chain fatty acids. The following tables summarize the key quantitative differences observed in various experimental models.

ParameterSodium OctanoateHeptanoate (B1214049)Palmitate (Long-Chain)Oleate (B1233923) (Long-Chain)Source
Myocardial Citrate Concentration Markedly higherNo significant changeNot reportedNot reported[1]
Myocardial ATP/ADP Ratio HigherNo significant changeNot reportedNot reported[1]
Glucose Production (Gluconeogenesis) Inhibition ~30-50% inhibitionNot reported~30-50% inhibition~30-50% inhibition[2]
Ketone Body Production Twice as fastNot reportedSlowerSlower[2]
Insulin-Induced Glucose Uptake PreservedNot reportedDrastically impairedNot reported[3]
Triglyceride Synthesis InhibitedNot reportedPromotes accumulationPromotes accumulation[3][4]
Fatty Acid Oxidation Higher trendNot reportedLower trendNot reported[3]
ParameterSodium Octanoate (C8)Hexanoate (C6)Decanoate (C10)Source
Myocardial Succinate Increase (post-ischemia) Not observed1.8-fold increaseNot reported[5]
Myocardial Fumarate & Malate Increase (post-ischemia) Not observedNot observedNot reported[5]
Effect on Mitochondrial Respiratory Chain Complexes (in vitro) Decrease in complexes I-III, II-III, and IV activity in liver; inhibition of complex IV in skeletal muscleNot reportedDecrease in complexes I-III, II-III, and IV activity in liver; inhibition of complexes II-III and IV in skeletal muscle[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate cross-validation and further research.

Protocol 1: Cellular Glucose Uptake Assay using 2-NBDG

This protocol outlines the measurement of glucose uptake in cultured cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG).[7][8]

Materials:

  • Cultured cells (e.g., HepG2, adipocytes)

  • DMEM (without glucose and sodium pyruvate)

  • Fetal Bovine Serum (FBS)

  • 2-NBDG (10 µM final concentration)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and grow to desired confluency.

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells in glucose-free DMEM with 10% FBS for 1 hour at 37°C.

  • Add 2-NBDG to the culture medium to a final concentration of 10 µM and incubate for 1 hour at 37°C.

  • Stop the uptake reaction by removing the incubation medium and washing the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 500 µL of ice-cold PBS.

  • Add PI to a final concentration of 1 µg/mL to distinguish viable cells.

  • Analyze the cells by flow cytometry, collecting data from at least 10,000 single-cell events.

  • Calculate the percentage of 2-NBDG uptake from the mean fluorescence intensity (MFI) compared with the control.

Protocol 2: Fatty Acid Oxidation Assay using Radiolabeled Substrates

This protocol describes the measurement of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled CO2 from a labeled fatty acid substrate.[9][10]

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • [1-14C]-labeled fatty acid (e.g., octanoate, palmitate)

  • Cell culture medium (e.g., DMEM)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-Carnitine

  • Perchloric acid

  • Sodium Hydroxide (NaOH)

  • Scintillation fluid and counter

Procedure:

  • Plate cells in 24-well plates and grow to confluency.

  • Prepare the fatty acid substrate by complexing the [1-14C]-labeled fatty acid with BSA in the culture medium.

  • Wash the cells twice with warm PBS.

  • Add 500 µL of the medium containing the radiolabeled fatty acid and 1 mM L-carnitine to each well.

  • Seal the plate and incubate at 37°C for 3 hours.

  • To capture the produced 14CO2, place a filter paper soaked in NaOH in a center well suspended above the culture medium in each well of a companion plate.

  • Stop the reaction by adding perchloric acid to the cell culture wells.

  • Seal the plates together and incubate for an additional 1-2 hours to allow the 14CO2 to be trapped by the NaOH on the filter paper.

  • Remove the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the protein concentration of the cell lysate in each well.

  • Calculate the rate of fatty acid oxidation as nmol of 14CO2 produced per mg of protein per hour.

Protocol 3: Metabolic Flux Analysis (MFA) using 13C-labeled Substrates

This protocol provides a general framework for conducting metabolic flux analysis to quantify intracellular metabolic fluxes.[11][12][13]

Materials:

  • Cultured cells

  • Culture medium with 13C-labeled substrate (e.g., [U-13C]-glucose, [13C]-octanoate)

  • Quenching solution (e.g., ice-cold saline or methanol)

  • Extraction solvent (e.g., 80% methanol)

  • Mass spectrometer (GC-MS or LC-MS)

Procedure:

  • Culture cells to a steady state in a standard medium.

  • Switch to a medium containing the 13C-labeled substrate and culture for a sufficient time to achieve isotopic steady state.

  • Rapidly quench metabolism by washing the cells with an ice-cold quenching solution.

  • Extract intracellular metabolites using a cold extraction solvent.

  • Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry.

  • Utilize metabolic flux analysis software to calculate the intracellular fluxes based on the measured labeling patterns and a stoichiometric model of cellular metabolism.

Signaling Pathways and Experimental Workflows

Sodium Octanoate and the AMPK Signaling Pathway

Sodium octanoate has been shown to modulate cellular metabolism in part through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[7][14] AMPK acts as a central energy sensor, and its activation typically promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.

The diagram below illustrates the proposed mechanism of AMPK activation by sodium octanoate and its downstream metabolic consequences.

AMPK_Pathway Sodium_Octanoate Sodium Octanoate Metabolic_Stress Metabolic Stress (e.g., Altered AMP/ATP ratio) Sodium_Octanoate->Metabolic_Stress LKB1_Complex LKB1-STRAD-MO25 Complex Metabolic_Stress->LKB1_Complex AMPK AMPK LKB1_Complex->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Promotes CPT1 Carnitine Palmitoyltransferase-1 (CPT1) Malonyl_CoA->CPT1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Caption: Sodium octanoate activates AMPK, impacting key metabolic pathways.

Experimental Workflow for Comparative Metabolic Analysis

The following diagram outlines a typical experimental workflow for comparing the metabolic effects of sodium octanoate with other fatty acids.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Hepatocytes, Adipocytes) Treatment Treatment with: - Sodium Octanoate - Other Fatty Acids - Vehicle Control Cell_Culture->Treatment Metabolic_Assays Metabolic Assays Treatment->Metabolic_Assays Glucose_Uptake Glucose Uptake Assay (e.g., 2-NBDG) Metabolic_Assays->Glucose_Uptake FAO Fatty Acid Oxidation Assay (e.g., 14CO2) Metabolic_Assays->FAO Lipid_Synthesis Lipid Synthesis Assay (e.g., [14C]-Acetate) Metabolic_Assays->Lipid_Synthesis MFA Metabolic Flux Analysis (13C-labeling) Metabolic_Assays->MFA Data_Analysis Data Analysis and Comparison Glucose_Uptake->Data_Analysis FAO->Data_Analysis Lipid_Synthesis->Data_Analysis MFA->Data_Analysis Conclusion Conclusion on Comparative Metabolic Impact Data_Analysis->Conclusion

Caption: Workflow for comparing metabolic effects of different fatty acids.

References

Unveiling the Specificity of Sodium Octanoate's Interaction with the Free Fatty Acid Receptor 1 (FFAR1)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of sodium octanoate's interaction with its primary target, the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. Through a comparative approach, we evaluate its binding affinity and functional potency against other endogenous and synthetic ligands. Furthermore, this guide delves into the current understanding of sodium octanoate's off-target interactions, providing a broader perspective on its selectivity profile.

Executive Summary

Sodium octanoate (B1194180), a medium-chain fatty acid, is an endogenous agonist of FFAR1, a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells.[1] Activation of FFAR1 by agonists leads to the potentiation of glucose-stimulated insulin (B600854) secretion, making it an attractive target for the treatment of type 2 diabetes.[2] This guide confirms the specificity of sodium octanoate for FFAR1 by comparing its activity with well-characterized synthetic agonists and other endogenous fatty acids. While demonstrating clear agonistic properties at FFAR1, a comprehensive screening for off-target interactions remains an area for further investigation.

Comparative Analysis of FFAR1 Ligands

To contextualize the specificity of sodium octanoate, its interaction with FFAR1 is compared with that of other known ligands, including the endogenous long-chain fatty acid, linoleic acid, and the synthetic agonists TAK-875 and GW9508.

Binding Affinity

Binding affinity, typically represented by the inhibition constant (Ki) or the dissociation constant (Kd), is a measure of the strength of the interaction between a ligand and its receptor. A lower Ki or Kd value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki)
Sodium Octanoate Human FFAR1Data not available
TAK-875 Human FFAR138 nM[3][4]
Rat FFAR1140 nM[3][4]
GW9508 Human FFAR1Data not available
Linoleic Acid Human FFAR1Data not available
Functional Potency

Functional potency is a measure of the concentration of a ligand required to elicit a specific biological response. It is often expressed as the half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency. The primary functional response to FFAR1 activation is the mobilization of intracellular calcium.

CompoundAssayReceptorFunctional Potency (EC50)
Sodium Octanoate Calcium MobilizationHuman FFAR1Data not available
TAK-875 Calcium MobilizationHuman FFAR114 nM[4]
IP ProductionCHO-hGPR4072 nM[3][5]
GW9508 Calcium MobilizationHuman FFAR147 nM[6]
Insulin Secretion (MIN6 cells)GPR40pEC50 = 6.14
Linoleic Acid Calcium MobilizationHuman FFAR1~10 µM[7]
Oleic Acid IP ProductionCHO-hGPR4029.9 µM[3]

Note: While it is established that medium-chain fatty acids like sodium octanoate are agonists of FFAR1, specific EC50 values from standardized assays are not consistently reported in the literature. The potency of endogenous fatty acids is generally in the micromolar range.[1]

Off-Target Interactions

A critical aspect of determining the specificity of a compound is to assess its potential to interact with other receptors or cellular targets, known as off-target effects. Currently, there is a limited amount of publicly available data on the comprehensive off-target screening of sodium octanoate against a broad panel of receptors. While it is utilized as a protein stabilizer and has various industrial applications, its interactions with other signaling pathways are not well-documented in the context of receptor pharmacology.[8][9] Further investigation through systematic screening is necessary to fully elucidate its selectivity profile.

Signaling Pathway and Experimental Workflow

The interaction of sodium octanoate and other agonists with FFAR1 initiates a well-defined signaling cascade. The experimental workflows to characterize these interactions are standardized and crucial for reproducible data generation.

FFAR1 Signaling Pathway

Upon agonist binding, FFAR1, a Gq-coupled receptor, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event in the potentiation of glucose-stimulated insulin secretion.

FFAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FFAR1 FFAR1 (GPR40) Gq Gq FFAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Induces Insulin_Secretion Potentiation of Insulin Secretion Ca_release->Insulin_Secretion Triggers Ligand Sodium Octanoate (or other agonist) Ligand->FFAR1 Binds

FFAR1 Gq-coupled signaling cascade.
Experimental Workflow: Radioligand Binding Assay

A radioligand competition binding assay is a standard method to determine the binding affinity (Ki) of a test compound. This involves competing the unlabeled compound (e.g., sodium octanoate) with a radiolabeled ligand that has a known high affinity for the receptor.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing FFAR1 start->prepare_membranes prepare_reagents Prepare Radioligand and Serial Dilutions of Test Compound start->prepare_reagents incubate Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubate prepare_reagents->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity separate->measure analyze Data Analysis (IC50 and Ki determination) measure->analyze end End analyze->end

Workflow for a radioligand binding assay.
Experimental Workflow: Calcium Mobilization Assay

A calcium mobilization assay is a functional assay used to determine the potency (EC50) of a compound in activating a Gq-coupled receptor like FFAR1. This assay measures the increase in intracellular calcium concentration upon receptor activation.

Calcium_Mobilization_Workflow start Start plate_cells Plate FFAR1-expressing Cells in Microplate start->plate_cells load_dye Load Cells with a Calcium-sensitive Dye plate_cells->load_dye add_compound Add Serial Dilutions of Test Compound load_dye->add_compound measure_fluorescence Measure Fluorescence (Calcium Flux) add_compound->measure_fluorescence analyze Data Analysis (EC50 determination) measure_fluorescence->analyze end End analyze->end

Workflow for a calcium mobilization assay.

Experimental Protocols

Radioligand Competition Binding Assay for FFAR1

Objective: To determine the binding affinity (Ki) of sodium octanoate for the human FFAR1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing human FFAR1.

  • Radiolabeled FFAR1 antagonist (e.g., [³H]-GW1100) with a known Kd value.

  • Sodium octanoate and other test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing FFAR1 in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled antagonist (typically at its Kd concentration), and varying concentrations of the unlabeled test compound (sodium octanoate).

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR-Based Calcium Mobilization Assay for FFAR1

Objective: To determine the functional potency (EC50) of sodium octanoate in activating the human FFAR1 receptor.

Materials:

  • A cell line stably expressing human FFAR1 (e.g., CHO-K1 or HEK293).

  • Cell culture medium and supplements.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Sodium octanoate and other test compounds.

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the FFAR1-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer (containing the fluorescent dye and probenecid in assay buffer) to each well. Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.

  • Compound Preparation: Prepare serial dilutions of the test compounds (sodium octanoate) in assay buffer.

  • Measurement: Place the dye-loaded cell plate into the FLIPR instrument. The instrument will first establish a baseline fluorescence reading and then add the test compounds to the wells.

  • Data Acquisition: The instrument will continuously monitor the fluorescence intensity in each well before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

Sodium octanoate is a confirmed agonist of the FFAR1 receptor, contributing to the physiological regulation of insulin secretion. Its specificity for FFAR1, when compared to synthetic agonists, appears to be in a lower potency range, which is characteristic of endogenous ligands. While its primary on-target activity is well-established, a comprehensive understanding of its specificity requires further investigation into its off-target interaction profile. The provided experimental protocols offer a standardized framework for researchers to quantitatively assess the binding affinity and functional potency of sodium octanoate and other compounds at the FFAR1 receptor, thereby contributing to a more complete picture of its pharmacological profile.

References

Safety Operating Guide

Safe Disposal of Sodium and Octane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of sodium metal and octane (B31449) is critical for maintaining a secure laboratory environment. This document provides detailed procedural information, immediate safety protocols, and logistical plans for researchers, scientists, and drug development professionals.

This guide outlines the necessary steps for the proper disposal of sodium and octane, both individually and as a mixture. It includes immediate safety precautions, detailed disposal protocols, and waste management guidelines to ensure compliance with safety regulations and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for both sodium and octane. Personal protective equipment (PPE), including safety goggles, a fire-retardant lab coat, and chemical-resistant gloves, must be worn at all times. All handling of these substances should be conducted in a well-ventilated chemical fume hood. An appropriate fire extinguisher must be readily available. For sodium fires, a Class D dry powder extinguisher is required. Do not use water, carbon dioxide, or halogenated extinguishing agents on sodium fires.[1][2][3] For octane, a dry chemical, foam, or carbon dioxide extinguisher is suitable.

Quantitative Data Summary

The following table summarizes key quantitative safety and hazard data for sodium and octane.

PropertySodiumOctane
CAS Number 7440-23-5[4][5]111-65-9[6][7]
UN Number UN1428[4][8]UN1262[6][9]
Hazard Class 4.3 (Dangerous when wet)[4][10]3 (Flammable Liquid)[9][11]
GHS Classification Substances which, in contact with water, emit flammable gases (Category 1), Skin corrosion/irritation (Category 1B), Eye damage/irritation (Category 1)[1][5]Flammable liquids (Category 2), Skin irritation (Category 2), Specific target organ toxicity - single exposure (Category 3), Aspiration hazard (Category 1), Hazardous to the aquatic environment - chronic hazard (Category 1)[7][12]
Flash Point Not applicable (flammable solid)13 °C (55 °F)
Boiling Point 883 °C (1621 °F)[4]125 °C (257 °F)[13]
Melting Point 97.8 °C (208 °F)[4]-57 °C (-71 °F)[13]
Specific Gravity 0.97 g/cm³[4]0.703 g/cm³

Disposal Protocol for Sodium Metal

All waste sodium must be treated as hazardous waste.[7][14] Small scraps of sodium can be destroyed in the lab shortly after their generation to reduce the hazards of storing sodium waste.[7][14] This procedure must be performed by properly trained personnel in a chemical fume hood.

Experimental Protocol: In-Lab Neutralization of Sodium Metal

This protocol details the safe conversion of small amounts of sodium metal to a less hazardous form.

Materials:

  • Scraps of sodium metal

  • Anhydrous ethanol (B145695) or isopropanol[3]

  • An inert hydrocarbon solvent (e.g., hexane (B92381) or mineral oil)[3]

  • Stirring apparatus

  • Beaker or flask of appropriate size

  • Dropping funnel

Procedure:

  • Preparation: Ensure the fume hood is clear of all flammable materials. Place a beaker or flask containing an inert hydrocarbon solvent (like hexane) on a stirrer. The volume of the solvent should be sufficient to immerse the sodium scraps completely.

  • Addition of Sodium: Carefully add small pieces of sodium metal to the inert solvent.

  • Alcohol Addition: Slowly add anhydrous ethanol or isopropanol (B130326) to the mixture drop by drop using a dropping funnel.[3] Isopropanol reacts more slowly and is considered safer.[3] The reaction generates hydrogen gas, which is flammable, so ensure there are no ignition sources nearby.

  • Reaction Control: The rate of alcohol addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, stop the addition of alcohol immediately.

  • Completion of Reaction: Continue adding alcohol until all the sodium metal has reacted and dissolved.

  • Quenching: Once the reaction is complete, very slowly and cautiously add water to the mixture to ensure no unreacted sodium remains.

  • Final Disposal: The resulting solution, containing sodium alkoxide, can be neutralized with a dilute acid (e.g., hydrochloric acid) and then disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[7][14]

Disposal Protocol for Octane

Octane is a flammable liquid and must be disposed of as hazardous waste.[9]

Procedure:

  • Waste Collection: Collect waste octane in a properly labeled, sealed, and compatible container. The container should be marked with the words "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials.[6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6] Do not pour octane down the drain or dispose of it in regular trash.[9]

Disposal Protocol for a Mixture of Sodium and Octane

A mixture of sodium and octane presents a significant hazard due to the reactivity of sodium and the flammability of octane. The primary goal is to safely neutralize the sodium before disposing of the octane.

Procedure:

  • Secure the Mixture: Handle the mixture in a chemical fume hood, away from any sources of ignition.

  • Neutralize the Sodium:

    • Slowly and carefully add anhydrous ethanol or isopropanol to the sodium-octane mixture in small increments. This should be done with extreme caution, as the reaction of sodium with the alcohol will generate heat and flammable hydrogen gas.

    • The addition of alcohol should be slow enough to control the reaction rate and prevent excessive heat generation, which could ignite the octane vapors.

    • Continue adding alcohol until all the sodium has reacted.

  • Waste Collection: Once the sodium is fully neutralized, the resulting mixture of octane, alcohol, and sodium alkoxide should be collected in a labeled hazardous waste container.

  • Final Disposal: The container should be sealed and stored in a designated hazardous waste storage area. Contact your institution's EHS department for pickup and disposal.

Logical Workflow for Disposal of Sodium and Octane

DisposalWorkflow Disposal Decision Workflow for Sodium and Octane start Start: Identify Waste substance Is it Sodium, Octane, or a Mixture? start->substance sodium Sodium substance->sodium Sodium octane Octane substance->octane Octane mixture Sodium-Octane Mixture substance->mixture Mixture neutralize_na Neutralize Sodium with Alcohol (in-lab procedure) sodium->neutralize_na collect_octane Collect in Labeled Hazardous Waste Container octane->collect_octane neutralize_mix Cautiously Neutralize Sodium in the Mixture with Alcohol mixture->neutralize_mix collect_residue Collect Neutralized Residue as Hazardous Waste neutralize_na->collect_residue ehs_disposal Arrange for Disposal via EHS or Licensed Contractor collect_octane->ehs_disposal neutralize_mix->collect_residue collect_residue->ehs_disposal end End: Safe Disposal ehs_disposal->end

Caption: Disposal workflow for sodium, octane, and their mixture.

References

Essential Safety and Logistical Information for Handling Sodium and Octane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational plans, and disposal information for laboratory professionals working with sodium metal and octane (B31449). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. Sodium is a highly reactive alkali metal that is flammable and reacts violently with water.[1][2][3] Octane is a flammable liquid and vapor, and its aspiration into the lungs can be harmful.[4][5][6]

Hazard Summary
Characteristic Sodium Octane
Physical State Silvery-white metal solid[1]Colorless liquid with a gasoline-like odor[4]
Primary Hazards Highly flammable, water-reactive, corrosive, may ignite spontaneously in air.[1][2][3][7]Highly flammable liquid and vapor, skin irritant, aspiration hazard, may cause drowsiness or dizziness.[4][5][6][8]
GHS Classifications Substances and mixtures which, in contact with water, emit flammable gases (Category 1); Skin corrosion/irritation (Category 1); Serious eye damage/eye irritation (Category 1).[9]Flammable liquids (Category 2); Skin irritation (Category 2); Specific target organ toxicity - single exposure (Category 3), Central nervous system; Aspiration hazard (Category 1); Hazardous to the aquatic environment, long-term hazard (Category 1).[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the distinct hazards posed by sodium and octane.

Protection Sodium Octane
Eye/Face Chemical splash goggles and a face shield.[3][10]ANSI-approved safety glasses with side shields or chemical splash goggles.[11]
Hand Dry, chemical-resistant gloves (Nitrile recommended).[2][3][12] Consult glove manufacturer for compatibility.Chemical-resistant gloves (Nitrile, Viton).[13][14]
Body A flame-retardant laboratory coat is essential.[1][2][12] Long pants and closed-toe shoes are required.[2][12]Laboratory coat. For significant splash potential, use a chemical-resistant apron.[11]
Respiratory For procedures that may generate dust or aerosols, a full-face respirator with appropriate cartridges should be used.[2][12]Not generally required with adequate ventilation (i.e., in a chemical fume hood). If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[4][11][15]

Operational Plan: Step-by-Step Guidance

Step 1: Preparation and Engineering Controls
  • Work Area Setup (Sodium): All work must be conducted in a certified chemical fume hood or a glove box under an inert atmosphere (e.g., argon or nitrogen).[1][2][10] The work area must be completely dry and free of water sources.[10][16]

  • Work Area Setup (Octane): All handling of octane must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[5][8]

  • Emergency Equipment: Ensure a Class D fire extinguisher (for combustible metals) and a container of dry sand are immediately accessible when working with sodium.[1][10][12] Do NOT use water, carbon dioxide, or conventional ABC fire extinguishers on a sodium fire.[1][3] For octane, a Class B fire extinguisher (CO2, dry chemical) is required.[17] An emergency eyewash station and safety shower must be readily accessible for work with both chemicals.[12]

  • Ignition Sources: Remove all potential ignition sources, including open flames, hot surfaces, and spark-producing equipment from the work area.[5][8] For octane, use spark-proof tools and ensure containers are grounded and bonded during transfer.[5]

Step 2: Handling Protocols
  • Handling Solid Sodium: Sodium is typically stored under mineral oil to prevent reaction with air and moisture.[10] Use dry forceps or tongs to handle sodium pieces.[10] To cut sodium, place it on a dry ceramic tile or watch glass and use a dry knife or scalpel.[10]

  • Handling Octane: Avoid direct contact with the liquid and inhalation of vapors.[18] When transferring, pour carefully to minimize splashing. Use only with adequate ventilation and explosion-proof equipment.[5][8]

Step 3: Spill Management
  • Sodium Spill: Control all ignition sources.[1] Wearing appropriate PPE, cover the spill with dry sand or soda ash.[1][3] Use spark-resistant tools to scoop the material into a designated, dry, and clearly labeled container for disposal.[1] DO NOT USE WATER or combustible materials like sawdust for cleanup.[1]

  • Octane Spill: Shut off all ignition sources immediately.[8] Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5] Place the absorbed material into a suitable, sealed container for hazardous waste disposal.[5]

Step 4: Disposal Plan
  • Sodium Waste: Unused or residual sodium is extremely reactive and must be neutralized before disposal. This process generates flammable hydrogen gas and must be performed with extreme caution in a chemical fume hood.[10][16]

    • Protocol for Neutralization: Cautiously and slowly add small scraps of sodium to a flask containing 95% ethanol (B145695) or isopropanol (B130326) at a rate that does not cause boiling.[16][19] Use approximately 20 mL of alcohol for each gram of sodium.[16] After the metal has fully reacted, slowly add water to the solution to decompose any residual sodium and sodium ethoxide.[16] The final solution must be collected in a clearly labeled hazardous waste container.[16]

  • Octane Waste: Octane waste must be collected in a tightly sealed, properly labeled hazardous waste container.[5][6] Store the waste container in a designated, well-ventilated area away from ignition sources. Do not dispose of octane down the drain.[20] Arrange for pickup by a licensed professional waste disposal service.[6]

First Aid Measures

Immediate response is critical in the event of exposure.

Exposure Route Sodium Octane
Skin Contact Brush off any visible solid particles immediately. [1] Then, flush the affected area with copious amounts of water for at least 15-30 minutes.[1][3] Remove contaminated clothing while rinsing. Seek immediate medical attention.[3]Remove contaminated clothing. Wash the skin promptly with soap and plenty of water.[4][21] Get medical aid if irritation develops or persists.[5]
Eye Contact Immediately flush eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[3]Immediately flush eyes with plenty of water for at least 15 minutes.[5] Get medical aid.[5]
Inhalation Move the person to fresh air immediately.[1][2] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]Remove to fresh air.[5][8] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Get medical aid.[5]
Ingestion Do NOT induce vomiting. [1] If the person is conscious, have them drink 2-3 glasses of water.[1] This will cause an immediate reaction with saliva, leading to severe burns; seek immediate medical attention.[1]Do NOT induce vomiting due to aspiration risk.[5][6] If the victim is conscious and alert, give small quantities of water to drink. Get medical aid immediately.[5][8]

Quantitative Data

Physical and Chemical Properties
Property Sodium Octane
CAS Number 7440-23-5[2]111-65-9[5]
Molecular Formula Na[2]C₈H₁₈
Molecular Weight 22.99 g/mol 114.2 g/mol [4]
Boiling Point 883 °C (1621 °F)[2]125.6 °C (258 °F)[4]
Melting Point 97.8 °C (208 °F)[9]-56.8 °C (-70 °F)[4]
Flash Point N/A (Flammable Solid)13 °C (56 °F)[13]
Specific Gravity 0.97 g/cm³[9]0.7 (water = 1)[13]
Vapor Pressure 1 mmHg at 439 °C[9]10 mmHg at 20 °C[4]
Occupational Exposure Limits for Octane
Organization Limit
OSHA (PEL) 500 ppm (8-hour TWA)[13]
NIOSH (REL) 75 ppm (10-hour TWA); 385 ppm (15-min Ceiling)[13]
ACGIH (TLV) 300 ppm (8-hour TWA)[13]

Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for the safe handling of sodium and octane, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_handling 4. Chemical Handling Start Start: Plan Experiment RiskAssessment 1. Risk Assessment (Review SDS for Sodium & Octane) Start->RiskAssessment PPE 2. Don Appropriate PPE (See Table Above) RiskAssessment->PPE Preparation 3. Prepare Work Area (Fume Hood/Glove Box, Emergency Equipment) PPE->Preparation Handling_Na Sodium: - Handle under inert conditions - Use dry tools Preparation->Handling_Na Handling_Octane Octane: - Ground containers - Avoid ignition sources Preparation->Handling_Octane Spill Spill Occurs? Handling_Na->Spill Handling_Octane->Spill SpillCleanup Spill Cleanup (Use appropriate procedure) Spill->SpillCleanup Yes WasteCollection 5. Collect Waste (Label Hazardous Waste Container) Spill->WasteCollection No SpillCleanup->WasteCollection Disposal 6. Waste Disposal (Sodium: Neutralize First) (Octane: Licensed Disposal) WasteCollection->Disposal Decontamination 7. Decontaminate Work Area & PPE Disposal->Decontamination End End of Procedure Decontamination->End

Caption: Workflow for safe handling of sodium and octane.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.